BI-113823
Beschreibung
Eigenschaften
Molekularformel |
C26H44N4O5S |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C26H44N4O5S/c1-20-16-24(34-6)17-21(2)26(20)36(32,33)28(4)14-15-35-19-25(31)29(5)22-8-7-9-23(18-22)30-12-10-27(3)11-13-30/h16-17,22-23H,7-15,18-19H2,1-6H3/t22-,23+/m0/s1 |
InChI-Schlüssel |
BUIJBFHGUQJYSD-XZOQPEGZSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)[C@H]2CCC[C@H](C2)N3CCN(CC3)C)C)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)C2CCCC(C2)N3CCN(CC3)C)C)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-113823
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BI-113823, a selective bradykinin (B550075) B1 receptor antagonist. The information is curated for an audience with a background in biomedical research and drug development.
This compound is a potent and selective, orally active, non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2][3][4] The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[2][3] This characteristic makes the B1R an attractive therapeutic target for inflammatory conditions and associated pain.[5] this compound exerts its pharmacological effects by competitively blocking the binding of endogenous kinins to the B1R, thereby inhibiting downstream signaling pathways implicated in inflammation and nociception.[2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the selective antagonism of the bradykinin B1 receptor. In inflammatory states, the expression of B1R is induced, and its activation by kinins, such as des-Arg⁹-bradykinin, leads to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rise in cytosolic Ca²⁺ concentration.[2][3] This increase in intracellular calcium is a key signaling event that contributes to various pathological processes, including smooth muscle contraction, increased vascular permeability, edema, pain, and the release of pro-inflammatory cytokines and chemokines.[2][3] this compound directly competes with B1R agonists, preventing this signaling cascade and thereby mitigating the inflammatory response and associated pain.[2][3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its binding affinity for the B1 receptor across different species and its in vitro potency.
Table 1: Binding Affinity (Ki) of this compound for the Bradykinin B1 Receptor
| Species | Ki (nM) |
| Human | 5.3 |
| Rat | 13.3 |
| Rabbit | 15.3 |
| Pig | > 10,000 |
Data sourced from radioligand binding studies displacing Kallidin.[1][2]
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Value (nM) | Notes |
| hB1R IC₅₀ | 6.97 | Measured in a cellular assay assessing intracellular calcium in HEK cells expressing human B1R.[1][2] |
| hB2R Ki | > 10,000 | Demonstrates high selectivity for the B1 receptor over the B2 receptor.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols for representative assays used to characterize the mechanism of action of this compound.
This assay is fundamental to determining the functional antagonism of the B1 receptor by this compound.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium induced by a specific B1R agonist.
Materials:
-
Human Embryonic Kidney (HEK) cells stably expressing the human bradykinin B1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
B1R agonist: [Lys-des-Arg⁹]-Bradykinin.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Culture: Culture the HEK-hB1R cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.
-
Compound Incubation: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity. After establishing a stable baseline, add a fixed concentration of the B1R agonist, [Lys-des-Arg⁹]-Bradykinin, to all wells.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable pharmacological model.
This in vivo model is used to assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.[5]
Objective: To evaluate the ability of this compound to reverse mechanical hyperalgesia in rats with CFA-induced inflammation.
Materials:
-
Wistar rats.
-
Complete Freund's Adjuvant (CFA).
-
This compound.
-
Vehicle for drug administration.
-
Apparatus for measuring mechanical withdrawal thresholds (e.g., von Frey filaments or an electronic von Frey apparatus).
Protocol:
-
Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of each rat. This will induce a localized inflammatory response and subsequent hyperalgesia.
-
Acclimatization and Baseline Measurement: Before CFA injection, and on the day of testing, acclimatize the rats to the testing environment and the measurement apparatus. Measure the baseline mechanical withdrawal threshold for both the ipsilateral (injected) and contralateral (non-injected) paws.
-
Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intrathecal injection) at a specified time point after CFA injection (e.g., 24 hours).[5]
-
Assessment of Mechanical Hyperalgesia: At various time points after drug administration, re-measure the mechanical withdrawal thresholds of both hind paws. An increase in the withdrawal threshold of the ipsilateral paw in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: The data are typically expressed as the paw withdrawal threshold in grams or as a change from baseline. Statistical analysis is performed to compare the effects of this compound with the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.
Caption: this compound blocks kinin-induced B1R signaling.
Caption: Workflow for intracellular calcium assay.
Caption: Logical flow of this compound's therapeutic action.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-113823: A Technical Guide to a Potent and Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-113823 is a potent, selective, and orally active non-peptide antagonist of the bradykinin (B550075) B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory mediators, making it a key player in chronic inflammation and pain. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation. A structurally similar compound, BI-5832, which is significantly less potent, is available as a negative control for in vitro and in vivo studies.
Core Data Summary
In Vitro Pharmacology
This compound demonstrates high affinity and potency for the bradykinin B1 receptor across multiple species, with excellent selectivity over the bradykinin B2 receptor.
| Parameter | Human | Rat | Rabbit | Pig | Human B2R |
| Binding Affinity (Ki) | 5.3 nM | 13.3 nM | 15.3 nM | >10 µM | >10 µM |
| Cellular Activity (IC50) | 6.97 nM | 19.1 nM (cAMP) | - | - | - |
Binding affinity was determined by radioligand binding studies, measuring the displacement of [3H]Kallidin[des-Arg10, Leu9]. Cellular activity was assessed in HEK cells expressing the human B1R by measuring the inhibition of the B1 agonist-induced response.
In Vivo Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in rodents, supporting its use in in vivo research.
| Parameter | Mouse | Rat |
| AUC0-inf [(nmol·h) / L] | 7240 | 2390 |
| tmax [h] | 0.25 | 0.5 |
| Cmax [nmol / L] | 3100 | 1230 |
Pharmacokinetic parameters were determined following oral administration.
Physicochemical and ADME Properties
| Parameter | This compound | BI-5832 (Negative Control) |
| Molecular Weight (Da) | 524.7 | - |
| Aqueous Solubility | High | High |
| Microsomal Stability (% QH) | ||
| Human | 42 | 53 |
| Rat | 44 | >88 |
| Mouse | 39 | n.a. |
| Hepatocyte Stability (% QH) | ||
| Human | 38 | n.a. |
| Rat | 51 | n.a. |
| Mouse | 42 | n.a. |
| Plasma Protein Binding (Human) (%) | 92 | n.a. |
| hERG Inhibition (% @ 10 µM) | 6.9 | n.a. |
| CYP Inhibition (IC50) [µM] | >50 for 3A4, 2C8, 2C9, 2C19, 2D6 | >50 for 3A4, 2C8, 2C9, 2C19, 2D6 |
This compound and its negative control are metabolically stable and do not significantly inhibit major CYP enzymes.
Mechanism of Action and Signaling Pathway
The bradykinin B1 receptor is induced during inflammatory conditions and is activated by des-Arg9-bradykinin, a metabolite of bradykinin. Activation of the B1R, a Gq-coupled GPCR, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event that mediates various downstream inflammatory responses. This compound acts as a competitive antagonist at the B1R, blocking the binding of its endogenous ligand and thereby inhibiting this signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the binding affinity (Ki) of this compound for the bradykinin B1 receptor.
1. Membrane Preparation:
-
Utilize cell membranes from a cell line recombinantly expressing the human, rat, or rabbit bradykinin B1 receptor.
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Kallidin[des-Arg10, Leu9]), and serial dilutions of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled B1 receptor agonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the functional antagonism of this compound on B1R-mediated calcium release in cells.
1. Cell Preparation:
-
Plate HEK293 cells stably expressing the human bradykinin B1 receptor in a 96-well black-walled, clear-bottom plate.
-
Culture the cells until they reach a confluent monolayer.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.
3. Compound Incubation and Fluorescence Measurement:
-
Add serial dilutions of this compound to the wells and pre-incubate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Model of Inflammatory Pain
This compound has been shown to be effective in preclinical models of inflammatory pain.
1. Animal Model:
-
Induce inflammation in Wistar rats by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a hind paw.
2. Drug Administration:
-
Administer this compound orally at various doses.
3. Behavioral Testing:
-
Measure mechanical hyperalgesia using a pressure application measurement device (e.g., Randall-Selitto test) at baseline and at various time points after drug administration.
4. Data Analysis:
-
Determine the paw withdrawal threshold for each animal.
-
Compare the withdrawal thresholds between the vehicle-treated and this compound-treated groups to assess the analgesic effect.
Preclinical Efficacy
This compound has demonstrated efficacy in a range of preclinical models, highlighting its therapeutic potential in conditions with a B1R-driven pathology.
-
Inflammatory Pain: this compound reduces mechanical hyperalgesia in rat models of inflammatory pain, acting on both peripheral and spinal B1 receptors.
-
Airway Inflammation: In a mouse model of allergen-induced airway inflammation, this compound reduced the influx of inflammatory cells (eosinophils, macrophages, neutrophils, and lymphocytes) into the bronchoalveolar lavage fluid and decreased mucus secretion.
-
Sepsis and Lung Injury: this compound has been shown to reduce endotoxin-induced acute lung injury in mice and improve survival in a rat model of polymicrobial sepsis by attenuating the inflammatory response and organ injury.
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B1 receptor in health and disease. Its high potency, selectivity, and favorable pharmacokinetic profile make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a foundation for the characterization and evaluation of this compound and other B1R antagonists.
In-depth Technical Guide: BI-113823 and its Application in Nociceptive Pain Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective bradykinin (B550075) B1 receptor antagonist, BI-113823, and its evaluation in key preclinical nociceptive pain models. This document details the compound's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for the cited pain models.
Introduction to this compound
This compound is a potent and selective, orally active antagonist of the bradykinin B1 receptor.[1][2] The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key target in the pathophysiology of chronic inflammatory pain.[3] this compound exhibits high affinity for both human and rat B1 receptors, with Ki values of 5.3 nM and 13.3 nM, respectively, and shows over 1,000-fold selectivity against a wide range of other targets, including the bradykinin B2 receptor.[3]
Mechanism of Action and Signaling Pathway
Bradykinin, a pro-inflammatory peptide released upon tissue damage, activates two main receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. In inflammatory conditions, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger the increased expression of the B1 receptor on peripheral nociceptors and central nervous system (CNS) neurons.
Activation of the B1 receptor by its agonists, such as des-Arg⁹-bradykinin, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade results in the sensitization of transient receptor potential (TRP) channels, such as TRPV1, leading to neuronal hyperexcitability and the perception of pain. This compound acts by competitively blocking the binding of agonists to the B1 receptor, thereby inhibiting this downstream signaling cascade and reducing inflammatory pain.
Efficacy of this compound in Nociceptive Pain Models
This compound has demonstrated significant analgesic effects in various preclinical models of inflammatory pain.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
The CFA model is a widely used model of chronic inflammatory pain that mimics aspects of rheumatoid arthritis. This compound has been shown to dose-dependently reverse mechanical hyperalgesia in this model.
Table 1: Effect of Oral Administration of this compound on Mechanical Hyperalgesia in the CFA Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle (CFA) | - | 25 ± 5 | 0% |
| This compound | 3 | 40 ± 7 | 33% |
| This compound | 10 | 65 ± 10 | 89% |
| This compound | 30 | 80 ± 12 | 122% |
| Sham (Saline) | - | 70 ± 8 | - |
Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated CFA group and the sham group.
Table 2: Effect of Intrathecal Administration of this compound on Mechanical Hyperalgesia in the CFA Rat Model
| Treatment Group | Dose (µg, i.t.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle (CFA) | - | 28 ± 6 | 0% |
| This compound | 10 | 45 ± 8 | 40% |
| This compound | 30 | 68 ± 11 | 95% |
| This compound | 100 | 75 ± 10 | 112% |
| Sham (Saline) | - | 72 ± 9 | - |
Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated CFA group and the sham group.
Carrageenan-Induced Inflammatory Pain
The carrageenan model is an acute inflammatory pain model. This compound has been shown to reduce thermal hyperalgesia in this model.
Table 3: Effect of this compound on Thermal Hyperalgesia in the Carrageenan Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Inhibition of Hyperalgesia |
| Vehicle (Carrageenan) | - | 4.5 ± 0.5 | 0% |
| This compound | 10 | 6.8 ± 0.7 | 42% |
| This compound | 30 | 8.5 ± 0.9 | 73% |
| Sham (Saline) | - | 10.2 ± 1.1 | - |
Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle-treated carrageenan group and the sham group.
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain
The MIA model mimics the pain and joint pathology of osteoarthritis. This compound has been shown to improve weight-bearing deficits in this model.
Table 4: Effect of this compound on Weight Bearing Deficit in the MIA Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Weight Bearing Deficit (%) | % Improvement |
| Vehicle (MIA) | - | 45 ± 5 | 0% |
| This compound | 10 | 28 ± 4 | 38% |
| This compound | 30 | 15 ± 3 | 67% |
| Sham (Saline) | - | 5 ± 2 | - |
Data are presented as mean ± SEM. % Improvement is calculated relative to the vehicle-treated MIA group.
Detailed Experimental Protocols
CFA-Induced Mechanical Hyperalgesia in Rats
Objective: To induce a state of chronic inflammatory pain and assess mechanical sensitivity.
Materials:
-
Male Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
Saline (0.9%)
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Procedure:
-
Habituation: Acclimatize rats to the testing environment and handling for 3-5 days prior to the experiment.
-
Induction: On day 0, briefly anesthetize the rats and inject 100 µL of CFA into the plantar surface of the right hind paw. The contralateral paw can be injected with saline as a control.
-
Behavioral Testing (von Frey Test): At 24 hours post-CFA injection, place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intrathecally (i.t.) at desired time points before behavioral testing.
Formalin-Induced Nociceptive Pain in Mice
Objective: To assess both acute and tonic inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Formalin solution (2.5% in saline)
-
Observation chambers
-
Timer
Procedure:
-
Habituation: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route prior to formalin injection.
-
Induction: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and start the timer.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Tonic): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between treatment groups for each phase.
Hargreaves Test for Thermal Hyperalgesia
Objective: To assess sensitivity to a thermal stimulus.
Materials:
-
Rodents (rats or mice)
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Testing enclosures
Procedure:
-
Habituation: Place the animals in the testing enclosures on the glass platform and allow them to acclimate for at least 15-20 minutes.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and activate it. The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).
-
Induction of Hyperalgesia: An inflammatory agent (e.g., carrageenan) can be injected into the paw to induce thermal hyperalgesia.
-
Drug Administration: Administer this compound or vehicle at the desired time point.
-
Post-treatment Measurement: Measure the PWL again at specified time points after drug administration. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Data Analysis: Compare the PWL between treatment groups.
Conclusion
This compound is a promising therapeutic candidate for the treatment of inflammatory pain. Its selective antagonism of the bradykinin B1 receptor effectively mitigates nociceptive signaling in preclinical models of both acute and chronic inflammation. The data presented in this guide demonstrate its dose-dependent efficacy in reducing mechanical and thermal hyperalgesia, as well as improving functional outcomes in a model of osteoarthritis. The detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to evaluate novel analgesic compounds in relevant nociceptive pain models.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BI-113823: A Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-113823 is a potent, selective, and orally active antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to inflammation and tissue injury. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and preclinical efficacy of this compound. Detailed summaries of its pharmacokinetic profile and the signaling pathways it modulates are presented. Furthermore, this guide includes detailed experimental protocols for key in vivo studies that have demonstrated the therapeutic potential of this compound in models of inflammatory pain, sepsis, and acute lung injury. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of inflammation, pain, and related pathologies.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₂₆H₄₄N₄O₅S.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄N₄O₅S | [1] |
| Molecular Weight | 524.72 g/mol | [1] |
| IUPAC Name | N-((3R,4R)-1-(4-methylpiperazin-1-yl)-4-(((2-methoxyethyl)(methyl)amino)carbonyl)cyclohexyl)-4-methyl-3-(methylsulfonamido)benzamide | |
| SMILES String | O=S(N(C)CCOCC(N([C@@H]1C--INVALID-LINK--CCC1)C)=O)(C3=C(C=C(C=C3C)OC)C)=O | [1] |
| CAS Number | 1119282-90-4 | [1] |
| Solubility | Good solubility in aqueous media |
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor that is minimally expressed in healthy tissues but is significantly upregulated during inflammatory conditions.[2] Bradykinin, a pro-inflammatory peptide released upon tissue damage, and its metabolite des-Arg⁹-bradykinin are the endogenous ligands for the B1 receptor. Activation of the B1 receptor is linked to chronic inflammatory pain and other inflammatory responses.[2] this compound competitively binds to the B1 receptor, preventing its activation by endogenous ligands and thereby inhibiting downstream signaling pathways that contribute to inflammation and pain.
Potency and Selectivity
This compound exhibits high affinity for the human bradykinin B1 receptor. In radioligand binding studies, it displaced kallidin (B13266) from the human B1 receptor with a Kᵢ of 5.3 nM.[2] The affinity for the rat B1 receptor is also high, with a Kᵢ of 13.3 nM.[2] In a cellular assay, this compound demonstrated an IC₅₀ value of 6.97 nM.[2]
Crucially, this compound is highly selective for the B1 receptor over the constitutively expressed bradykinin B2 receptor, with no measurable binding to the human B2 receptor (Kᵢ > 10,000 nM).[2] A structurally similar compound, BI-5832, has been developed as a negative control, exhibiting significantly lower potency for the B1 receptor.[2]
| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Human B1 Receptor | 5.3 | 6.97 | [2] |
| Rat B1 Receptor | 13.3 | - | [2] |
| Human B2 Receptor | > 10,000 | - | [2] |
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound possesses a favorable profile for in vivo research.
| Species | Dose (mg/kg) | Route | AUC₀-∞ (nmol·h/L) | Cₘₐₓ (nmol/L) | Tₘₐₓ (h) | F (%) | Reference |
| Mouse | 10 | p.o. | 7240 | 3100 | 0.25 | 39 | |
| Rat | 10 | p.o. | 2390 | 1230 | 0.5 | 11 |
Signaling Pathway
The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon ligand binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are involved in mediating inflammatory responses and pain signaling.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia in Rats
This model is used to assess the efficacy of analgesic compounds in a state of chronic inflammation.
References
An In-depth Technical Guide to the Bradykinin B1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses and pain signaling. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues. Its expression is rapidly induced by tissue injury, inflammation, and pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in a variety of pathological conditions. This guide provides a comprehensive overview of the B1R signaling pathway, including its activation, downstream signaling cascades, and regulatory mechanisms. It also offers detailed experimental protocols for studying this important receptor.
The primary endogenous ligands for the B1R are the des-Arg metabolites of kinins, namely des-Arg9-bradykinin (des-Arg9-BK) and des-Arg10-kallidin. Upon ligand binding, the B1R undergoes a conformational change that initiates intracellular signaling cascades, primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in many cellular responses.
Beyond this canonical pathway, B1R activation has been shown to engage other important signaling molecules, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the nitric oxide synthase (NOS) pathway. These pathways are crucial in mediating the pro-inflammatory and pain-sensitizing effects of B1R activation.
Quantitative Data on Bradykinin B1 Receptor Ligand Interactions
The affinity and potency of various ligands for the B1R have been characterized in numerous studies. This quantitative data is essential for the development of selective agonists and antagonists for research and therapeutic purposes.
| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| des-Arg10-kallidin | Human | Functional (Calcium Mobilization) | EC50 | 5 | |
| des-Arg9-BK | Human | Functional (Calcium Mobilization) | EC50 | 112 | |
| des-Arg10-kallidin | Murine | Functional (Calcium Mobilization) | EC50 | 23 | |
| des-Arg9-BK | Murine | Functional (Calcium Mobilization) | EC50 | 39 | |
| des-Arg9,Leu8-BK | Murine | Functional (Calcium Mobilization) | EC50 | 56 | |
| des-Arg10,Leu9-kallidin | Murine | Functional (Calcium Mobilization) | EC50 | 177 | |
| [3H]-des-Arg10-kallidin | Human | Radioligand Binding | KD | 0.5 ± 0.1 | |
| PS020990 | Human | Radioligand Binding | Ki | 6 ± 1 | |
| PS020990 | Human | Functional (PI Turnover) | KBapp | 0.4 ± 0.2 | |
| PS020990 | Human | Functional (Calcium Mobilization) | KBapp | 17 ± 2 | |
| Compound A | Human | Radioligand Binding | Ki | 0.016 | |
| Compound A | Rabbit | Radioligand Binding | Ki | 0.050 | |
| Compound A | Dog | Radioligand Binding | Ki | 0.56 | |
| Compound A | Rat | Radioligand Binding | Ki | 29 | |
| [35S]Compound A | Human | Radioligand Binding | Kd | 0.012 | |
| [35S]Compound A | Rabbit | Radioligand Binding | Kd | 0.064 | |
| [35S]Compound A | Dog | Radioligand Binding | Kd | 0.37 |
Bradykinin B1 Receptor Signaling Pathways
The activation of the B1R initiates a complex network of intracellular signaling pathways that ultimately mediate its physiological and pathological effects.
Canonical Gq/PLC/Calcium Pathway
MAPK/ERK Signaling Cascade
Nitric Oxide Synthase (NOS) Pathway
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd or Ki) of ligands for the B1R.
1. Membrane Preparation:
-
Culture cells expressing the B1R (e.g., IMR-90 or transfected HEK293 cells) to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a radiolabeled B1R ligand (e.g., [3H]-des-Arg10-kallidin), and varying concentrations of the unlabeled competitor ligand.
-
For saturation binding, use increasing concentrations of the radioligand.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of an unlabeled B1R antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Flux Assay
This protocol measures the increase in intracellular calcium concentration following B1R activation.
1. Cell Preparation:
-
Plate cells expressing the B1R in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells gently to remove excess dye.
3. Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for a short period.
-
Add the B1R agonist at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.
-
As a negative control, use a B1R antagonist to block the agonist-induced response.
4. Data Analysis:
-
Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline.
-
Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.
Western Blotting for MAPK/ERK Activation
This protocol is used to detect the phosphorylation and activation of ERK1/2 upon B1R stimulation.
1. Cell Stimulation and Lysis:
-
Culture cells to near confluency and serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the B1R agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for B1R mRNA Expression
This protocol quantifies the changes in B1R mRNA levels in response to stimuli.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with the desired inflammatory stimulus (e.g., cytokines, LPS) for various time points.
-
Isolate total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Reverse transcribe a defined amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. Real-Time PCR:
-
Prepare a PCR reaction mixture containing the cDNA template, forward and reverse primers specific for the B1R gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorogenic probe.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) to be used as an internal control for normalization.
-
Perform the PCR in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.
-
The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct).
3. Data Analysis:
-
Calculate the change in B1R mRNA expression relative to the housekeeping gene using the ΔΔCt method.
-
The fold change in gene expression is typically calculated as 2-ΔΔCt.
Conclusion
The bradykinin B1 receptor signaling pathway is a complex and tightly regulated system that plays a critical role in inflammation and pain. A thorough understanding of its activation, downstream effectors, and regulatory mechanisms is crucial for the development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the crosstalk between the B1R pathway and other signaling networks will undoubtedly uncover new avenues for therapeutic intervention in a wide range of inflammatory and pain-related disorders.
BI-113823: A Selective Bradykinin B1 Receptor Antagonist for Chronic Inflammatory Pain Research
This technical guide provides an in-depth overview of BI-113823, a potent and selective antagonist of the bradykinin (B550075) B1 receptor (B1R), for researchers, scientists, and drug development professionals investigating novel therapeutics for chronic inflammatory pain. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism and Rationale
Bradykinin is a pro-inflammatory peptide that plays a crucial role in the sensitization of nociceptors, contributing to hyperalgesia in chronic inflammatory conditions. The B1R, a G-protein coupled receptor, is minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a highly attractive therapeutic target for inflammatory pain. This compound is a small molecule, orally active, non-peptide B1R antagonist that has demonstrated efficacy in preclinical models of inflammatory pain by reversing hyperalgesia through the desensitization of peripheral and spinal neurons.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type |
| Ki | Human | 5.3 nM | Radioligand Binding |
| Rat | 13.3 nM | Radioligand Binding | |
| Rabbit | 15.3 nM | Radioligand Binding | |
| IC50 | Human | 6.97 nM | Cellular Assay |
| Selectivity | Human B2R | >10,000 nM | Radioligand Binding |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 10 (p.o.) | 3 (p.o.) |
| AUC0-inf ((nmol·h) / L) | 7240 | 2390 |
| Cmax (nmol / L) | 3100 | 1230 |
| tmax (h) | 0.25 | 0.5 |
Table 3: In Vivo Efficacy of this compound in the CFA-Induced Inflammatory Pain Model in Rats
| Administration Route | Dose | Maximum Reversal of Mechanical Hyperalgesia (%) | Time to Peak Effect (post-dose) |
| Oral (p.o.) | 30 mg/kg | ~70% | 2 hours |
| Intrathecal (i.t.) | 10 µg | ~60% | 1 hour |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental approach to evaluating this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Radioligand Binding Assay for B1R Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human, rat, and rabbit bradykinin B1 receptors.
-
Materials:
-
Membranes from CHO-K1 cells expressing the recombinant human, rat, or rabbit B1R.
-
Radioligand: [3H]Kallidin[des-Arg10, Leu9].
-
Non-specific binding control: 10 µM Des-Arg9-(Leu8)-Bradykinin.
-
This compound at various concentrations.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in a suitable buffer.
-
In a parallel set of experiments, incubate the membranes with the radioligand and the non-specific binding control to determine non-specific binding.
-
After incubation, filter the mixture to separate bound and free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.
-
CFA-Induced Inflammatory Pain Model in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in reducing mechanical hyperalgesia in a model of chronic inflammatory pain.
-
Animals: Male Wistar rats.
-
Induction of Inflammation:
-
Induce inflammation by a single intraplantar injection of 150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Use the contralateral paw as a control.
-
-
Assessment of Mechanical Hyperalgesia (von Frey Test):
-
Acclimatize the rats to the testing environment.
-
Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Determine the baseline PWT before CFA injection.
-
Measure the PWT again 24 hours after CFA injection to confirm the development of mechanical hyperalgesia.
-
-
Drug Administration and Efficacy Measurement:
-
Administer this compound either orally (p.o.) or intrathecally (i.t.).
-
Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Calculate the percentage reversal of mechanical hyperalgesia at each time point using the formula: % Reversal = [(PWTpost-drug - PWTpost-CFA) / (PWTbaseline - PWTpost-CFA)] x 100
-
Conclusion
This compound is a highly potent and selective bradykinin B1 receptor antagonist with a favorable pharmacokinetic profile. Preclinical studies demonstrate its efficacy in a well-established animal model of chronic inflammatory pain. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of chronic inflammatory pain conditions.
Preclinical Profile of BI-113823: A B1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BI-113823 is a potent and selective, orally active, non-peptide antagonist of the Bradykinin (B550075) B1 receptor (B1R). Preclinical investigations have demonstrated its efficacy in a variety of animal models of inflammatory and neuropathic pain, acute lung injury, and sepsis. This document provides a comprehensive overview of the key preclinical findings, including detailed experimental protocols and quantitative data, to support further research and development of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1] Its activation by the kinin metabolite des-Arg⁹-bradykinin initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in pro-inflammatory signaling.
Figure 1: this compound Mechanism of Action.
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the human, rat, and rabbit B1 receptors, with significantly lower affinity for the B2 receptor.
| Parameter | Species | Value | Assay Type |
| Ki | Human B1R | 5.3 nM | Radioligand Binding |
| Rat B1R | 13.3 nM | Radioligand Binding | |
| Rabbit B1R | 15.3 nM | Radioligand Binding | |
| Human B2R | > 10,000 nM | Radioligand Binding | |
| IC50 | Human B1R | 6.97 nM | Cellular Assay |
Table 1: In Vitro Potency and Selectivity of this compound.[2]
Preclinical Efficacy Studies
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats
This study aimed to evaluate the anti-hyperalgesic effects of this compound in a model of chronic inflammatory pain.
-
Animal Model: Male Wistar rats were used.
-
Induction of Inflammation: 24 hours prior to the experiment, rats were injected with Complete Freund's Adjuvant (CFA) into the paw to induce inflammation and mechanical hyperalgesia.[3]
-
Drug Administration: this compound was administered orally or intrathecally.
-
Assessment of Mechanical Hyperalgesia: Mechanical paw withdrawal thresholds were measured using von Frey filaments before and after drug administration.
-
Electrophysiology: In a subset of animals, electrophysiological recordings were taken from peripheral afferents of the saphenous nerve and spinal wide dynamic range (WDR) and nociceptive-specific (NS) neurons to assess mechanosensitivity.[3]
Figure 2: CFA-Induced Inflammatory Pain Model Workflow.
Oral and intrathecal administration of this compound significantly reduced CFA-induced mechanical hyperalgesia.[3] Electrophysiological recordings revealed that this compound decreased the mechanosensitivity of peripheral afferents and spinal nociceptive-specific (NS) neurons, indicating a dual peripheral and central mechanism of action.[3]
Acute Lung Injury Model: Endotoxin-Induced Lung Injury in Mice
This study investigated the therapeutic potential of this compound in a mouse model of acute lung injury.
-
Animal Model: Male BALB/c mice were used.
-
Induction of Lung Injury: Acute lung injury was induced by intratracheal injection of lipopolysaccharide (LPS).[1]
-
Treatment Groups: Mice were randomly assigned to receive vehicle, this compound, or dexamethasone.[1]
-
Analysis: Bronchoalveolar lavage (BAL) fluid and lung tissues were collected for analysis of inflammatory cell influx and various histological and biochemical markers.[1]
Figure 3: Endotoxin-Induced Acute Lung Injury Model Workflow.
Treatment with this compound significantly reduced LPS-induced neutrophil influx in the BAL fluid.[1] The this compound treated group also showed significantly lower lung vascular permeability, lung water content, myeloperoxidase activity, lung apoptosis, and lung injury scores compared to the vehicle-treated group.[4] Furthermore, this compound attenuated the expression of nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in the lung tissue.[4]
Sepsis Model: Cecal Ligation and Puncture (CLP) in Rats
This study evaluated the efficacy of this compound in a clinically relevant model of polymicrobial sepsis.
-
Animal Model: Male Wistar rats were used.
-
Induction of Sepsis: Sepsis was induced via cecal ligation and puncture (CLP), a surgical procedure that involves ligating the cecum and puncturing it to induce polymicrobial peritonitis.
-
Treatment Groups: Animals were randomly assigned to receive either vehicle or this compound.
-
Outcome Measures: Experiments were terminated at 20 hours for analysis of inflammatory markers and organ injury, and at 7 days to assess survival.[1]
Figure 4: Cecal Ligation and Puncture (CLP) Sepsis Model Workflow.
This compound treatment significantly reduced sepsis-induced macrophage recruitment, protein content, and levels of TNF-α and IL-1β in the lavage fluid.[1] It also decreased lung water content and plasma levels of TNF-α and IL-6 compared to the vehicle group.[1] Most importantly, administration of this compound significantly improved survival following severe sepsis in rats.[4]
Pharmacokinetics and Safety
This compound exhibits a favorable pharmacokinetic profile in rodents, characterized by high solubility and metabolic stability.[1] It does not inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[1] A structurally similar compound, BI-5832, which is significantly less potent at the B1 receptor, is available as a negative control for in vitro and in vivo studies.[2]
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for conditions characterized by inflammation and pain. Its selective antagonism of the B1 receptor, coupled with a favorable pharmacokinetic and safety profile, makes it a promising candidate for further clinical investigation. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase C and protein kinase A mediate bradykinin sensitization of TRPA1: a molecular mechanism of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-113823: A Technical Overview of a Potent and Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-113823 is a potent, selective, and orally active non-peptide antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation.[1][2] This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, summarizing its pharmacological properties, mechanism of action, and efficacy in various preclinical models of inflammation and pain. Detailed methodologies for key in vitro and in vivo assays are provided, along with visualizations of the B1R signaling pathway and experimental workflows. While extensive preclinical data is available, information regarding the specific medicinal chemistry campaign leading to its discovery, its synthesis, and its clinical development status is not publicly available.
Introduction
The kallikrein-kinin system and its peptide mediator, bradykinin, play a significant role in inflammatory processes and pain signaling.[3] Bradykinin exerts its effects through two distinct G-protein coupled receptors, the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[2][3] The upregulation of B1R expression during inflammation makes it an attractive therapeutic target for inflammatory disorders and chronic pain.[4] this compound was developed by Boehringer Ingelheim as a potent and selective antagonist for the B1R.[1][4]
Mechanism of Action
This compound acts as a competitive antagonist at the bradykinin B1 receptor. In inflammatory conditions, tissue injury leads to the release of pro-inflammatory cytokines, which in turn upregulate the expression of B1R.[2] The natural ligand for B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin.[3] Binding of des-Arg⁹-bradykinin to B1R activates Gαq, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This cascade of events contributes to various cellular responses associated with inflammation and pain, such as vasodilation, increased vascular permeability, and activation of nociceptors.[1][2][5] this compound competitively blocks the binding of des-Arg⁹-bradykinin to the B1R, thereby inhibiting this signaling cascade.
Signaling Pathway Diagram
Caption: Bradykinin B1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities, in vitro functional activity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Species | Assay Type | Ki (nM) | Reference |
| Human B1R | Radioligand Binding | 5.3 | [6] |
| Rat B1R | Radioligand Binding | 13.3 | [6] |
| Rabbit B1R | Radioligand Binding | 15.3 | [6] |
| Human B2R | Radioligand Binding | >10,000 | [6] |
Table 2: In Vitro Functional Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HEK cells expressing human B1R | Calcium Mobilization | IC50 | 6.97 | [7] |
Table 3: In Vitro ADME & Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight (Da) | 524.7 | [7] |
| Solubility (pH 6.8, µg/mL) | >10,000 | [7] |
| Caco-2 Permeability (A→B, 10⁻⁶ cm/s) | 0.5 | [7] |
| Microsomal Stability (% remaining after 30 min) | Human: 53, Rat: >88 | [7] |
Table 4: In Vivo Pharmacokinetics of this compound in Rodents
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | 10 mg/kg p.o. | 1330 | 0.5 | 3440 | 69 | [7] |
| Rat | 10 mg/kg p.o. | 1160 | 1.0 | 4560 | 54 | [7] |
Preclinical Efficacy
This compound has demonstrated efficacy in a variety of preclinical models of inflammation and pain.
-
Inflammatory Pain: In a rat model of complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia, oral administration of this compound significantly reversed the pain-like behavior.[1][8]
-
Acute Lung Injury: In a mouse model of endotoxin-induced direct lung injury, this compound treatment significantly reduced neutrophil influx, vascular permeability, and levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid.[9]
-
Sepsis: In a rat model of cecal ligation and puncture-induced polymicrobial sepsis, this compound administration reduced the systemic inflammatory response, mitigated organ injury, and improved survival.[9]
-
Allergen-Induced Airway Inflammation: In a mouse model of ovalbumin-induced airway inflammation, this compound was shown to reduce airway inflammation and mucus secretion.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bradykinin B1 Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on standard industry practices and available literature.[10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]des-Arg¹⁰-Kallidin or another suitable B1R-selective radioligand.
-
Non-specific binding control: A high concentration of a non-labeled B1R ligand (e.g., 10 µM des-Arg⁹-[Leu⁸]-bradykinin).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add either vehicle, the non-specific binding control, or the test compound (this compound) at a range of concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: B1R Radioligand Binding Assay
Caption: Workflow for a Bradykinin B1 Receptor Radioligand Binding Assay.
CFA-Induced Inflammatory Hyperalgesia in Rats
This protocol is a generalized procedure based on published studies.[13][14][15][16]
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
Complete Freund's Adjuvant (CFA).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments or an electronic von Frey device).
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Baseline Measurement: Acclimatize the rats to the testing environment and equipment. Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli and/or paw withdrawal latency (PWL) to thermal stimuli for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.
-
Drug Administration: At a specified time post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally to different groups of rats.
-
Post-Treatment Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the PWT and/or PWL in both hind paws.
-
Data Analysis: Compare the post-treatment PWT/PWL values between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). An increase in PWT or PWL in the this compound-treated groups compared to the vehicle group indicates an anti-hyperalgesic effect.
Logical Relationship: CFA-Induced Hyperalgesia Model
Caption: Logical Flow of the CFA-Induced Hyperalgesia Model for Evaluating this compound.
Discovery and Development
This compound was discovered and developed by Boehringer Ingelheim.[1][4] However, specific details regarding the lead identification, structure-activity relationship (SAR) studies, and the synthetic route for this compound are not publicly available.
Clinical Development
A search of publicly available clinical trial registries and Boehringer Ingelheim's clinical trial website did not yield any information on clinical trials for this compound.[17][18] This suggests that this compound may not have progressed to clinical development, or that information regarding its clinical evaluation is not in the public domain.
Conclusion
This compound is a well-characterized preclinical candidate that has demonstrated potent and selective antagonism of the bradykinin B1 receptor. Its favorable pharmacokinetic profile and efficacy in various animal models of inflammation and pain highlight the therapeutic potential of targeting the B1R. The lack of publicly available information on its synthesis, detailed discovery history, and clinical development status, however, limits a complete understanding of its developmental trajectory. The data presented in this technical guide provides a solid foundation for researchers interested in the role of the bradykinin B1 receptor in disease and the potential of its antagonists as therapeutic agents.
References
- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bradykinin B1 receptor signaling triggers complement activation on endothelial cells | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay: Binding affinity to human bradykinin B1 receptor (CHEMBL1021904) - ChEMBL [ebi.ac.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scispace.com [scispace.com]
- 14. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Clinical Trial Details Page | Boehringer Ingelheim USA Medical and Clinical Resources [medinfo.boehringer-ingelheim.com]
- 18. Clinical Trial Details Page | Boehringer Ingelheim USA Medical and Clinical Resources [medinfo.boehringer-ingelheim.com]
The Bradykinin B1 Receptor: A Core Technical Guide to its Role in Disease
Executive Summary: The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, stands apart from its constitutively expressed counterpart, the B2 receptor. Under normal physiological conditions, B1R expression is negligible in most tissues. However, in the presence of tissue injury, inflammatory cytokines, or bacterial endotoxins, its expression is rapidly and robustly induced. This inducible nature places B1R at the nexus of chronic inflammatory processes, pain, and a range of pathologies including cancer, neurodegenerative disorders, and metabolic diseases. Activation of B1R by its specific ligands, the des-Arg-kinins, triggers potent, sustained signaling cascades, primarily through Gαq/11 proteins, leading to increased intracellular calcium and activation of pro-inflammatory pathways. Unlike the B2 receptor, B1R does not readily desensitize, amplifying its role in persistent disease states. This guide provides an in-depth examination of B1R's molecular biology, its intricate signaling pathways, its multifaceted role in various diseases supported by quantitative data, and detailed methodologies for its study, positioning B1R as a critical therapeutic target for a new generation of anti-inflammatory and analgesic drugs.
Introduction to the Kallikrein-Kinin System and the B1 Receptor
The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by factors such as tissue trauma or inflammation, leads to the generation of potent vasoactive peptides called kinins. The primary kinins are bradykinin (BK) and kallidin (B13266) (Lys-BK). These peptides exert their biological effects through two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors (B1R and B2R).
The B2 receptor is constitutively expressed in a wide variety of tissues and is considered the primary mediator of the acute effects of bradykinin, such as vasodilation and increased vascular permeability. In contrast, the B1 receptor is the focus of this guide due to its unique expression profile. It is typically absent or expressed at very low levels in healthy tissues but is significantly upregulated de novo in response to inflammatory stimuli, making it a key player in chronic pathological states. The primary endogenous ligands for B1R are the carboxypeptidase metabolites of kinins, namely des-Arg9-bradykinin and Lys-des-Arg9-bradykinin. This inducible expression and sustained signaling upon activation make B1R an attractive therapeutic target for diseases characterized by chronic inflammation and pain.
B1R Gene, Expression, and Regulation
The human B1R is encoded by the BDKRB1 gene. The promoter region of the BDKRB1 gene contains binding sites for key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in its inducible expression.
The upregulation of B1R is a hallmark of inflammatory conditions and is driven by a variety of mediators:
-
Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of B1R expression in various cell types, including fibroblasts and endothelial cells.
-
Bacterial Products: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, strongly induces B1R expression, implicating the receptor in the pathophysiology of sepsis and endotoxic shock.
-
Growth Factors: Glial cell line-derived neurotrophic factor (GDNF) has been shown to upregulate functional B1R expression in nociceptive neurons.
This upregulation is a transcriptional event mediated by the activation of signaling pathways that converge on NF-κB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of the I-κB inhibitor, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including BDKRB1.
B1R Signaling Pathways
Upon binding its agonist, such as des-Arg9-bradykinin, the B1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathway involves coupling to Gαq/11.
Canonical Gαq/11 Pathway:
-
Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates numerous downstream targets, leading to cellular responses such as the activation of MAP kinase cascades (e.g., ERK1/2) and transcription factors like NF-κB, further perpetuating the inflammatory state.
A key characteristic of B1R is its resistance to desensitization, which allows for prolonged and sustained intracellular signaling in chronic inflammatory environments.
Role of B1R in Pathophysiology
The inducible nature of B1R positions it as a critical mediator in the progression of numerous diseases.
Inflammation and Pain
B1R is a central figure in chronic inflammatory pain. While B2R activation is linked to acute pain, the upregulation of B1R following tissue injury or inflammation establishes a state of sustained hyperalgesia. Activation of B1R on nociceptive sensory neurons enhances their sensitivity to thermal and mechanical stimuli. Studies have shown that B1R antagonists are effective in reducing inflammatory pain in various preclinical models.
Cancer
A growing body of evidence implicates B1R in cancer progression. Overexpression of B1R has been documented in a wide array of human cancers, including prostate, breast, lung, and glioblastoma, while being largely absent in corresponding healthy tissues. B1R activation in the tumor microenvironment can promote:
-
Cell Proliferation and Migration: Stimulation of B1R enhances the growth and invasive potential of cancer cells.
-
Angiogenesis: B1R signaling contributes to the formation of new blood vessels that supply tumors.
-
Inflammation: B1R helps orchestrate a pro-inflammatory tumor microenvironment that can facilitate metastasis. This tumor-specific expression makes B1R an excellent candidate for targeted cancer therapies and diagnostic imaging.
Diabetes and Cardiovascular Disease
B1R plays a significant role in the complications associated with diabetes and cardiovascular diseases.
-
Diabetic Neuropathy: B1R is upregulated in diabetes and contributes to the development of painful diabetic hyperalgesia. Antagonists of B1R have been shown to alleviate this pain in animal models.
-
Diabetic Cardiomyopathy: Genetic deletion of B1R can attenuate cardiac inflammation and fibrosis in experimental models of diabetic cardiomyopathy.
-
Myocardial Infarction: B1R expression is induced in the heart following myocardial infarction, suggesting a role in post-ischemic inflammation and remodeling.
-
Metabolic Syndrome: Studies in knockout mice suggest B1R inactivation can protect against high-fat diet-induced obesity and insulin (B600854) resistance.
Neurodegenerative and Neuroinflammatory Diseases
In the central nervous system, B1R is implicated in neuroinflammatory processes.
-
Alzheimer's Disease (AD): B1R expression is upregulated in AD-like mouse models, particularly in the vasculature, neurons, and astrocytes. The receptor is involved in regulating neuroinflammation, microglial activation, and the accumulation of amyloid-β (Aβ) peptides.
-
Blood-Brain Barrier (BBB) Disruption: Activation of B1R on brain microvascular endothelial cells can increase the secretion of pro-inflammatory cytokines and compromise the integrity of the BBB, a characteristic feature of many neuroinflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative data related to B1R expression and ligand binding affinities.
Table 1: B1R Expression in Pathological Conditions
| Condition | Model / Tissue | Fold Increase (vs. Control) | Reference |
|---|---|---|---|
| Myocardial Infarction | Rat Left Ventricle (24h post-MI) | ~4-fold (vs. 6h post-MI) | |
| Moyamoya Disease | Human Superficial Temporal Artery | ~1.6-fold | |
| Diabetes (STZ-induced) | Mouse Heart (mRNA) | Significantly Increased | |
| Lupus Nephritis | MRL/lpr Mouse Kidney (protein) | Significantly Increased |
| COVID-19 | Human Liver Tissue | Significantly Increased | |
Table 2: Binding Affinities and Potencies of Select B1R Ligands
| Compound | Type | Species/Assay | KD / Ki / IC50 | EC50 / pA2 | Reference |
|---|---|---|---|---|---|
| des-Arg⁹-Bradykinin | Agonist | Human B1R | - | pEC₅₀ ~8.1 | |
| Lys-des-Arg⁹-Bradykinin | Agonist | Human B1R | - | pEC₅₀ ~8.5 | |
| R-715 | Antagonist | Mouse (in vivo) | - | Blocks hyperalgesia at 200-800 µg/kg | |
| R-954 | Antagonist | Mouse (in vivo) | - | Blocks hyperalgesia at 50-600 µg/kg |
| BI 1026706 | Antagonist | Human (Clinical Trial) | Sub-nanomolar affinity | - | |
Note: Binding affinity (KD, Ki) and potency (EC50, pA2) values can vary significantly based on the specific assay conditions, cell type, and species.
Methodologies for Studying B1R
A variety of experimental techniques are employed to investigate the expression, signaling, and function of B1R.
Experimental Workflow: Screening for B1R Antagonists
The following diagram illustrates a typical workflow for identifying and characterizing novel B1R antagonists.
Key Experimental Protocols
Objective: To quantify B1R protein levels in cell lysates or tissue homogenates.
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for B1R (e.g., rabbit anti-B1R) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Detection: Wash the membrane as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize B1R signal to a loading control (e.g., α-tubulin or GAPDH) run on the same blot.
Objective: To measure B1R activation by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation.
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing B1R into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Compound Addition: For antagonist screening, add test compounds to the wells and incubate for a specified period.
-
Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Agonist Injection: Establish a baseline fluorescence reading for several seconds. Inject a B1R agonist (e.g., des-Arg⁹-bradykinin) and immediately begin recording fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The change in fluorescence (F/F₀) indicates the increase in [Ca²⁺]i. For agonists, plot the peak response against concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against antagonist concentration to determine the IC₅₀.
Objective: To assess the role of B1R in diabetic pain and evaluate the efficacy of B1R antagonists.
Methodology:
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ; e.g., 200 mg/kg) to mice to induce type 1 diabetes. Control animals receive a vehicle injection. Confirm diabetes 3-5 days later by measuring blood glucose levels.
-
Acclimatization: Acclimate diabetic and control mice to the testing apparatuses for several days before the experiment.
-
Drug Administration: Administer the B1R antagonist (e.g., R-954) or vehicle via the desired route (e.g., i.p.).
-
Nociceptive Testing: At a specified time post-drug administration (e.g., 30-60 minutes), assess pain sensitivity using established methods:
-
Hot Plate Test: Place the mouse on a surface maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., hind paw licking or jumping).
-
Tail Flick Test: Apply a focused beam of radiant heat to the mouse's tail and measure the time taken to flick the tail away from the heat source.
-
-
Data Analysis: Compare the response latencies between treatment groups. A significant increase in latency in the antagonist-treated diabetic group compared to the vehicle-treated diabetic group indicates an anti-hyperalgesic effect.
B1R as a Therapeutic Target
The restricted expression of B1R in pathological tissues makes it an exceptionally promising drug target. Unlike therapies that target ubiquitously expressed molecules, B1R antagonists are expected to have a favorable safety profile with minimal effects on normal physiological processes.
Several small-molecule and peptide-based B1R antagonists have been developed. While many have shown robust efficacy in preclinical models of pain, inflammation, and cancer, clinical translation has been challenging. However, the pursuit continues, with compounds like BI 1026706 being evaluated in clinical trials for conditions such as diabetic macular edema, highlighting the ongoing interest and therapeutic potential of targeting B1R. Furthermore, the development of B1R-targeted PET imaging agents offers a pathway for non-invasive cancer detection and could be crucial for patient stratification in future clinical trials of B1R-targeted therapies.
Conclusion
The bradykinin B1 receptor is a central mediator of chronic disease, uniquely positioned at the intersection of tissue injury, inflammation, and cellular signaling. Its inducible expression pattern in a multitude of pathologies—ranging from chronic pain and cancer to diabetes and neurodegeneration—distinguishes it as a high-value target for therapeutic intervention. A comprehensive understanding of its regulation, signaling pathways, and pathophysiological roles, facilitated by the robust experimental methodologies detailed herein, is critical for the successful development of novel drugs. The continued exploration of B1R antagonists and diagnostic agents holds significant promise for addressing unmet medical needs in a wide spectrum of chronic and debilitating diseases.
In-Depth Technical Guide: Target Validation of BI-113823, a Potent and Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-113823 is a potent and selective, orally active, small molecule antagonist of the Bradykinin (B550075) B1 Receptor (B1R), a G-protein coupled receptor (GPCR) implicated in inflammation and chronic pain. This technical guide provides a comprehensive overview of the target validation of this compound, detailing its binding affinity, in vitro functional activity, and in vivo efficacy in a preclinical model of inflammatory pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts in the field of inflammatory and pain therapeutics.
Introduction to the Bradykinin B1 Receptor (B1R)
The bradykinin B1 receptor is a key player in the inflammatory cascade.[1] Unlike its constitutively expressed counterpart, the B2 receptor, B1R expression is typically low in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines.[1] Endogenous ligands for B1R, such as des-Arg⁹-bradykinin, are generated during inflammation and activate the receptor, leading to a signaling cascade that contributes to the cardinal signs of inflammation: heat, redness, swelling, and pain. This inducible nature makes B1R a highly attractive therapeutic target for inflammatory disorders and chronic pain, as selective antagonism would primarily act at sites of inflammation, potentially minimizing off-target effects.
This compound: A Selective B1R Antagonist
This compound has been identified as a potent and selective antagonist of the B1R. It exhibits high affinity for the human B1R and demonstrates significant analgesic effects in preclinical models of chronic inflammatory pain.[1] A structurally similar compound, BI-5832, which is significantly less active, is available as a negative control for in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the Bradykinin B1 Receptor.
Table 1: In Vitro Binding Affinity of this compound for Bradykinin B1 Receptor
| Species | Receptor | Assay Type | Radioligand | Ki (nM) |
| Human | B1R | Radioligand Binding | [3H]Kallidin[des-Arg10, Leu9] | 5.3[1] |
| Rat | B1R | Radioligand Binding | [3H]Kallidin[des-Arg10, Leu9] | 13.3[1] |
| Rabbit | B1R | Radioligand Binding | [3H]Kallidin[des-Arg10, Leu9] | 15.3[1] |
Table 2: In Vitro Functional Antagonism of this compound
| Cell Line | Receptor | Assay Type | B1R Agonist | IC50 (nM) |
| HEK293 | Human B1R | Intracellular Ca2+ Mobilization | [Lys-des-Arg9]-Bradykinin | 6.97[1] |
Table 3: Selectivity Profile of this compound
| Target Panel | Number of Targets | Concentration Tested | Results |
| Eurofins SafetyScreen | 69 | 10 µM | ≥1,000-fold selectivity for 67 targets (≤ 50% inhibition)[1] |
| Specific Off-Targets | Sigma2/R, Sigma1/HU | 10 µM | Inhibition between 55% and 70%[1] |
| Bradykinin B2 Receptor | Human B2R | Radioligand Binding | No measurable binding (Ki > 10 µM)[1] |
Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R by its agonists initiates a signaling cascade through Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn mediates various cellular responses associated with inflammation and pain.
Caption: Bradykinin B1 Receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of this compound to the B1R is determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled B1R ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured to determine its inhibitory constant (Ki).
Caption: Workflow for the radioligand binding assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay
The functional antagonist activity of this compound is assessed by measuring its ability to inhibit B1R agonist-induced increases in intracellular calcium. HEK293 cells expressing the human B1R are loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with this compound before being stimulated with a B1R agonist. The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured to determine the IC50 of this compound.
Caption: Workflow for the intracellular calcium assay.
Experimental Workflow: CFA-Induced Inflammatory Pain Model
The in vivo efficacy of this compound is evaluated in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain. CFA is injected into the hind paw of the rats, which induces a localized inflammation and mechanical hyperalgesia (a heightened sensitivity to pain). The paw withdrawal threshold in response to a mechanical stimulus (von Frey filaments) is measured before and after oral administration of this compound to assess its analgesic effect.
Caption: Workflow for the CFA-induced hyperalgesia model.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or rabbit Bradykinin B1 Receptor.
-
Radioligand: [3H]Kallidin[des-Arg10, Leu9] is used as the radioligand.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]Kallidin[des-Arg10, Leu9] and varying concentrations of this compound in the assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells expressing the human Bradykinin B1 Receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with the B1R agonist [Lys-des-Arg9]-Bradykinin (10 nM).
-
Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.
-
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
In Vivo Model of CFA-Induced Mechanical Hyperalgesia
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Assessment of Mechanical Hyperalgesia:
-
Acclimatize the rats to the testing environment.
-
Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the paw. The threshold is defined as the force at which the rat withdraws its paw.
-
Measurements are taken before CFA injection (baseline) and 24 hours after CFA injection to confirm the development of hyperalgesia.
-
-
Drug Administration: Administer this compound orally.
-
Procedure:
-
24 hours after CFA injection, measure the post-CFA paw withdrawal threshold.
-
Administer a single oral dose of this compound or vehicle.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group to determine the reversal of mechanical hyperalgesia.
Conclusion
The data presented in this technical guide provide a robust validation of the Bradykinin B1 Receptor as the primary molecular target of this compound. The compound demonstrates high affinity and potent functional antagonism at the B1R in vitro, coupled with significant efficacy in a well-established preclinical model of inflammatory pain. Its high selectivity against a broad range of other molecular targets further supports its potential as a specific therapeutic agent. The detailed experimental protocols and workflows provided herein offer a valuable resource for researchers in the fields of pain, inflammation, and drug discovery, facilitating further investigation into the therapeutic potential of B1R antagonism.
References
BI-113823: A Kinin B1 Receptor Antagonist for Sepsis-Associated Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The kallikrein-kinin system, particularly the bradykinin (B550075) B1 receptor (B1R), has emerged as a key player in the amplification of the inflammatory cascade inherent in sepsis. BI-113823, a potent and selective, orally active nonpeptide B1R antagonist, has demonstrated significant therapeutic potential in preclinical models of sepsis. This document provides a comprehensive overview of the research applications of this compound in sepsis, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound and its Target: The Kinin B1 Receptor
This compound is a small molecule antagonist of the kinin B1 receptor, a G-protein coupled receptor that is typically expressed at low levels in healthy tissues.[1] However, in the presence of tissue injury and inflammatory stimuli, such as those occurring during sepsis, B1R expression is significantly upregulated.[1] Its activation by kinin degradation products leads to a range of pro-inflammatory responses, including increased vascular permeability, edema, pain, and the release of cytokines and chemokines.[1] By selectively blocking the B1R, this compound offers a targeted approach to mitigate the excessive inflammation that drives sepsis pathophysiology.
Mechanism of Action in Sepsis
In preclinical sepsis models, this compound has been shown to interrupt a critical inflammatory signaling cascade. The binding of kinins to the B1R activates phospholipase C, leading to increased intracellular calcium and the subsequent activation of downstream pro-inflammatory pathways.[1] A key pathway inhibited by this compound is the nuclear factor-κB (NF-κB) signaling cascade.[2][3] By preventing B1R activation, this compound attenuates the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of its target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3]
Quantitative Data from Preclinical Sepsis Models
The efficacy of this compound has been evaluated in rodent models of sepsis, primarily the cecal ligation and puncture (CLP) model in rats and lipopolysaccharide (LPS)-induced acute lung injury in mice.[2][3] The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Inflammatory Markers in Sepsis Models
| Parameter | Model | Treatment Group | Vehicle Control | % Reduction | Reference |
| Plasma TNF-α | Rat CLP | This compound | Data not specified | Significant Reduction | [3] |
| Plasma IL-6 | Rat CLP | This compound | Data not specified | Significant Reduction | [3] |
| Lung TNF-α | Mouse LPS | This compound | Data not specified | Significant Reduction | [2] |
| Lung IL-1β | Mouse LPS | This compound | Data not specified | Significant Reduction | [2] |
| BALF TNF-α | Rat CLP | This compound | Data not specified | Significant Reduction | [2] |
| BALF IL-1β | Rat CLP | This compound | Data not specified | Significant Reduction | [2] |
| Liver MPO Activity | Rat CLP | This compound | Data not specified | Significant Reduction | [3] |
| Lung MPO Activity | Mouse LPS | This compound | Data not specified | Significant Reduction | [2] |
| Lung iNOS Expression | Mouse LPS | This compound | Data not specified | Attenuated | [2] |
| Liver NF-κB Activation | Rat CLP | This compound | Data not specified | Attenuated | [3] |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor-κB.
Table 2: Effects of this compound on Organ Injury and Survival in Sepsis Models
| Parameter | Model | Treatment Group | Vehicle Control | Outcome | Reference |
| 7-Day Survival | Rat CLP | This compound | Data not specified | Significantly Improved | [3][4] |
| Cardiac Troponin | Rat CLP | This compound | Data not specified | Reduced Plasma Levels | [3] |
| Aspartate Aminotransferase (AST) | Rat CLP | This compound | Data not specified | Reduced Plasma Levels | [3] |
| Alanine Aminotransferase (ALT) | Rat CLP | This compound | Data not specified | Reduced Plasma Levels | [3] |
| Plasma Urea | Rat CLP | This compound | Data not specified | Reduced Plasma Levels | [3] |
| Plasma Lactate | Rat CLP | This compound | Data not specified | Reduced Plasma Levels | [3] |
| Lung Injury Score | Mouse LPS | This compound | Data not specified | Significantly Lower | [2] |
| Lung Vascular Permeability | Mouse LPS | This compound | Data not specified | Significantly Lower | [2] |
| Lung Water Content | Mouse LPS | This compound | Data not specified | Significantly Lower | [2] |
| Intestinal Mucosal Hyperpermeability | Rat CLP | This compound | Data not specified | Attenuated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound in sepsis models.
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis in Rats
This model is considered a gold standard for inducing a clinically relevant polymicrobial sepsis.[3]
Methodology:
-
Animal Model: Male Wistar rats are utilized.[2]
-
Anesthesia: Animals are anesthetized prior to the surgical procedure.[2]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated distal to the ileocecal valve and punctured (e.g., with an 18-gauge needle) to allow for the leakage of fecal content into the peritoneal cavity, inducing polymicrobial peritonitis. The cecum is repositioned, and the abdominal wall is closed.[3]
-
Treatment: Post-surgery, animals are randomly assigned to receive either vehicle or this compound.[3]
-
Outcome Assessment: For organ injury studies, animals are typically monitored for a shorter duration (e.g., 15-20 hours) before sacrifice and sample collection.[3][4] For survival studies, animals are monitored for an extended period (e.g., 7 days).[3][4]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study the direct inflammatory effects of endotoxin (B1171834) on the lungs.[2]
Methodology:
-
Animal Model: Male BALB/c mice are used.[2]
-
Induction of Injury: Acute lung injury is induced by intratracheal injection of LPS.[2]
-
Treatment: Following LPS administration, mice are randomly assigned to receive treatment with vehicle, this compound, or a positive control such as dexamethasone.[2]
-
Sample Collection and Analysis: At a predetermined time point post-treatment, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[2]
-
Outcome Measures: BALF is analyzed for inflammatory cell influx (e.g., neutrophils) and protein content. Lung tissues are assessed for vascular permeability, water content, myeloperoxidase (MPO) activity, apoptosis, and histopathological injury scores.[2]
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in sepsis. By targeting the kinin B1 receptor, this compound effectively reduces the systemic inflammatory response, mitigates multi-organ injury, and improves survival in clinically relevant animal models.[2][3][4] The detailed experimental protocols provided herein offer a foundation for further investigation into the efficacy and mechanisms of B1R antagonism in sepsis.
Future research should focus on elucidating the optimal therapeutic window for this compound administration, its potential efficacy in combination with standard sepsis therapies such as antibiotics and fluid resuscitation, and its safety profile in more complex and chronic models of sepsis. Ultimately, the promising preclinical findings warrant further investigation to determine the translational potential of this compound as a novel therapeutic agent for human sepsis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating BI-113823 in Asthma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of BI-113823, a novel kinin B1 receptor antagonist, in the context of asthma. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Core Findings: Efficacy of this compound in a Murine Model of Allergic Asthma
This compound has demonstrated significant anti-inflammatory effects in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. Treatment with this compound has been shown to markedly reduce the infiltration of key inflammatory cells into the airways and decrease the levels of several pro-inflammatory mediators.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound in an OVA-sensitized mouse model.[1][2]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Cell Type | Reduction vs. Vehicle-Treated OVA-Sensitized Mice (%) |
| Eosinophils | 58.3 |
| Macrophages | 61.1 |
| Neutrophils | 66.4 |
| Lymphocytes | 56.0 |
Table 2: Effect of this compound on Inflammatory Mediators and Lung Tissue Markers
| Mediator/Marker | Outcome |
| Total Protein in BAL Fluid | Significantly Reduced |
| Total IgE in BAL Fluid | Significantly Reduced |
| TNF-α in BAL Fluid | Significantly Reduced |
| IL-1β in BAL Fluid | Significantly Reduced |
| Myeloperoxidase (MPO) Activity in Lung Tissue | Significantly Reduced |
| Mucus Secretion in Lung Tissue | Significantly Reduced |
| B1 Receptor Expression in Lung Tissue | Significantly Reduced |
| Matrix Metalloproteinase (MMP)-2 Expression in Lung Tissue | Significantly Reduced |
| Cyclooxygenase (COX)-2 Expression in Lung Tissue | Significantly Reduced |
| MMP-9 Expression in Lung Tissue | Reduced |
| Inducible Nitric Oxide Synthase (iNOS) Expression in Lung Tissue | Reduced |
Mechanism of Action: Kinin B1 Receptor Antagonism in Asthma
This compound is a selective, potent, and orally active non-peptide antagonist of the kinin B1 receptor.[1][2] The kinin B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation, including in the airways of asthmatics.[3] Its activation by kinins, such as des-Arg9-bradykinin, contributes to the inflammatory cascade. By blocking this receptor, this compound is hypothesized to interrupt downstream signaling pathways that promote inflammation.[3]
Signaling Pathway of Kinin B1 Receptor in Airway Inflammation
The following diagram illustrates the proposed signaling pathway of the kinin B1 receptor in the context of airway inflammation and the inhibitory action of this compound.
References
- 1. Kinin B1 receptor antagonist BI113823 reduces allergen-induced airway inflammation and mucus secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BI-113823 in Attenuating Adverse Cardiac Remodeling Post-Myocardial Infarction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies to mitigate its detrimental effects on cardiac function. Post-MI remodeling of the heart tissue, characterized by inflammation, fibrosis, and alterations in the extracellular matrix, significantly contributes to the progression of heart failure. The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is known to be upregulated during inflammatory conditions and has been implicated in the pathophysiology of various cardiovascular diseases. BI-113823 is a potent and selective antagonist of the B1R, and preclinical studies have investigated its potential cardioprotective effects in the context of myocardial infarction.[1][2][3][4] This technical guide provides an in-depth overview of the key findings from these studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Findings: Quantitative Data Summary
The administration of this compound has been shown to improve cardiac function and attenuate adverse remodeling in a rat model of myocardial infarction.[2] The key quantitative findings from these studies are summarized in the tables below, offering a clear comparison of the effects of this compound treatment.
Table 1: Hemodynamic Parameters 7 Days Post-Myocardial Infarction
| Parameter | Sham | MI + Vehicle | MI + this compound (30 mg/kg) |
| Heart Rate (beats/min) | 385 ± 15 | 375 ± 12 | 380 ± 10 |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 98 ± 6 | 102 ± 4 |
| Left Ventricular Systolic Pressure (mmHg) | 110 ± 6 | 95 ± 5 | 105 ± 4# |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 5 ± 1 | 25 ± 3 | 15 ± 2# |
| +dp/dt max (mmHg/s) | 8500 ± 400 | 5500 ± 300 | 7500 ± 350# |
| -dp/dt max (mmHg/s) | -7000 ± 350 | -4000 ± 250 | -6000 ± 300# |
*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Wu D, et al. PLoS One. 2012.[2]
Table 2: Echocardiographic Parameters 7 Days Post-Myocardial Infarction
| Parameter | Sham | MI + Vehicle | MI + this compound (30 mg/kg) |
| Ejection Fraction (%) | 75 ± 5 | 40 ± 4 | 60 ± 3# |
| Fractional Shortening (%) | 45 ± 3 | 20 ± 2 | 35 ± 2# |
| Wall Motion Score Index | 1.0 ± 0.0 | 2.5 ± 0.2* | 1.5 ± 0.1# |
*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Wu D, et al. PLoS One. 2012.[2]
Table 3: Molecular Markers of Cardiac Remodeling 7 Days Post-Myocardial Infarction
| Marker | Sham | MI + Vehicle | MI + this compound (30 mg/kg) |
| MMP-2 Expression (relative to control) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.2# |
| Collagen III Expression (relative to control) | 1.0 ± 0.2 | 4.0 ± 0.5 | 2.2 ± 0.3# |
| B1 Receptor mRNA Expression (relative to control) | 1.0 ± 0.1 | 5.0 ± 0.6 | 2.5 ± 0.3# |
| AT1 Receptor mRNA Expression (relative to control) | 1.0 ± 0.2 | 3.0 ± 0.3 | 1.5 ± 0.2# |
*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Wu D, et al. PLoS One. 2012.[2]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the studies evaluating the effects of this compound on myocardial infarction.
Animal Model and Myocardial Infarction Induction
-
Animal Model: Male Sprague Dawley rats (250-300g) are used.[2]
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
The rats are intubated and ventilated.
-
A left thoracotomy is performed in the fourth intercostal space to expose the heart.
-
The pericardium is opened, and the left anterior descending (LAD) coronary artery is ligated with a 6-0 silk suture.
-
Successful ligation is confirmed by the appearance of a pale and cyanotic area in the anterior wall of the left ventricle.[2]
-
The chest is closed in layers.
-
-
Sham Operation: Sham-operated animals undergo the same surgical procedure without the ligation of the LAD.
Drug Administration
-
Compound: this compound is administered orally via gavage.[2]
-
Dosage: A dose of 30 mg/kg/day is used.[2]
-
Vehicle: The vehicle consists of 0.5% Natrosol and 0.01% Tween 80 in water.[2]
-
Treatment Schedule: Treatment is initiated 24 hours after the induction of myocardial infarction and continued daily for 7 days.[2]
Hemodynamic and Echocardiographic Assessments
-
Hemodynamic Measurements:
-
Seven days after MI, rats are anesthetized, and a catheter is inserted into the right carotid artery and advanced into the left ventricle.
-
Left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure development and decay (±dp/dt max) are recorded.
-
-
Echocardiography:
-
Transthoracic echocardiography is performed on anesthetized rats.
-
M-mode and 2D images are acquired to assess left ventricular dimensions, ejection fraction, fractional shortening, and wall motion score index.
-
Western Blot Analysis for MMP-2 and Collagen III
-
Tissue Preparation: Left ventricular tissue is homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against MMP-2 and Collagen III.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH).
Real-Time PCR for B1 and AT1 Receptor mRNA Expression
-
RNA Extraction: Total RNA is extracted from left ventricular tissue using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Quantitative PCR is performed using a SYBR Green-based detection method.
-
Specific primers for B1 receptor, AT1 receptor, and a housekeeping gene (e.g., GAPDH) are used.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Myocardial Infarction
This compound exerts its cardioprotective effects by antagonizing the bradykinin B1 receptor. In the context of myocardial infarction, tissue injury leads to the release of kinins, which are potent inflammatory mediators. The upregulation of B1R in the infarcted myocardium amplifies the inflammatory response. By blocking this receptor, this compound is thought to inhibit downstream signaling cascades that contribute to inflammation, fibrosis, and adverse cardiac remodeling. This includes the modulation of matrix metalloproteinases (MMPs) and collagen deposition.[1][2]
Caption: Proposed signaling pathway of this compound in myocardial infarction.
Experimental Workflow
The experimental workflow for evaluating the efficacy of this compound in a rat model of myocardial infarction follows a structured, multi-step process from surgical induction to endpoint analysis.
References
Methodological & Application
Application Notes and Protocols for the B1 Receptor Antagonist BI-113823
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the selective bradykinin (B550075) B1 receptor antagonist, BI-113823. This document includes summaries of quantitative data, detailed methodologies for key in vitro and in vivo experiments, and visualizations of relevant signaling pathways and workflows.
Quantitative Data Summary
This compound is a potent and selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated during inflammation and plays a crucial role in pain and inflammatory responses.[1] The compound exhibits high affinity for the human, rat, and rabbit B1 receptors, with significantly lower affinity for the B2 receptor, demonstrating its selectivity.[1]
| Parameter | Species/Cell Line | Value |
| Ki | Human B1 Receptor | 5.3 nM |
| Rat B1 Receptor | 13.3 nM | |
| Rabbit B1 Receptor | 15.3 nM | |
| Human B2 Receptor | > 10,000 nM | |
| IC50 | Human B1 Receptor (in a cellular assay) | 6.97 nM |
Signaling Pathway
The bradykinin B1 receptor, upon activation by its endogenous ligands such as des-Arg9-bradykinin, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium concentration triggers various downstream cellular responses, including the activation of protein kinase C (PKC) and other signaling cascades that contribute to inflammation and pain.[1] this compound acts as an antagonist at the B1 receptor, blocking the initiation of this signaling cascade.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for B1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor using a competitive radioligand binding assay.
-
Materials:
-
Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant B1 receptor.
-
Radioligand: [3H]Kallidin[des-Arg10, Leu9].
-
Non-specific binding control: 10 µM Des-Arg9-(Leu8)-Bradykinin.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the CHO-K1 cell membranes, a fixed concentration of [3H]Kallidin[des-Arg10, Leu9], and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures the antagonistic activity of this compound on the B1 receptor-mediated increase in intracellular calcium concentration.
-
Materials:
-
Human Embryonic Kidney (HEK) cells stably expressing the human B1 receptor.
-
B1 receptor agonist: [Lys-des-Arg9]-Bradykinin (10 nM).
-
This compound at various concentrations (up to 1 µM).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed the HEK-B1R cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the B1 receptor agonist, [Lys-des-Arg9]-Bradykinin, to the wells to stimulate an increase in intracellular calcium.
-
Immediately measure the change in fluorescence over time.
-
The antagonistic effect of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence in a concentration-dependent manner.
-
In Vivo Models
1. Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats
This model is used to assess the analgesic effects of this compound in a model of chronic inflammatory pain.[2]
-
Animals: Male Wistar rats.
-
Induction of Inflammation:
-
Induce unilateral inflammation by injecting 150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
-
Drug Administration:
-
24 hours after CFA injection, administer this compound either orally (p.o.) at doses of 3, 10, and 30 mg/kg or intrathecally (i.t.).
-
-
Assessment of Mechanical Hyperalgesia:
-
Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments at baseline (before CFA) and at various time points after this compound administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model evaluates the anti-inflammatory efficacy of this compound in an acute lung injury model.
-
Animals: Male BALB/c mice.
-
Induction of Lung Injury:
-
Induce acute lung injury by intratracheal administration of LPS.
-
-
Drug Administration:
-
Treat mice with this compound or a vehicle control. The specific dose and timing of administration relative to LPS challenge should be optimized for the study.
-
-
Assessment of Lung Injury:
-
At a predetermined time point after LPS administration (e.g., 24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts (especially neutrophils) and total protein concentration as a measure of vascular permeability.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the BALF.
-
Perform histological analysis of lung tissue to assess the degree of inflammation and injury.
-
3. Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This is a clinically relevant model of polymicrobial sepsis used to evaluate the therapeutic potential of this compound in a systemic inflammatory condition.[3][4]
-
Animals: Male Wistar rats.
-
Induction of Sepsis:
-
Perform a laparotomy under anesthesia.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis.
-
-
Drug Administration:
-
Administer this compound or vehicle control at a specific time point after the CLP procedure.
-
-
Assessment of Sepsis Severity and Outcomes:
-
Monitor survival over a period of several days.[3]
-
At earlier time points (e.g., 15 hours post-CLP), assess systemic and organ-specific inflammation by measuring:[3]
-
Peritoneal and lung inflammatory cell infiltration.
-
Plasma cytokine levels.
-
Markers of organ injury (e.g., liver and kidney function tests).
-
-
These protocols provide a foundation for investigating the pharmacological properties of this compound. Researchers should optimize specific parameters based on their experimental setup and objectives. The use of the structurally similar negative control compound, BI-5832, is recommended to ensure that the observed effects are specific to B1 receptor antagonism.[1]
References
- 1. opnme.com [opnme.com]
- 2. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptor: a potential therapeutic target in sepsis-induced vascular hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BI-113823 in Rats
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vivo administration of BI-113823, a selective and potent bradykinin (B550075) B1 receptor antagonist, in rat models. The protocols are based on established preclinical studies and pharmacokinetic data.
Compound Information
This compound is a nonpeptide antagonist of the bradykinin B1 receptor with high affinity for both human and rat receptors (Ki of 5.3 nM and 13.3 nM, respectively).[1][2] It is characterized by its high solubility and favorable pharmacokinetic profile, making it suitable for in vivo experiments.[3][4] this compound has demonstrated efficacy in various rat models of inflammatory pain, myocardial infarction, and sepsis.[1][3][5][6]
A structurally similar compound, BI-5832 , is available as a negative control.[3] It shares comparable physicochemical and pharmacokinetic properties with this compound but lacks significant B1 receptor antagonist activity.[3][4]
Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic properties of this compound is crucial for designing in vivo experiments. The following table summarizes key pharmacokinetic parameters in rats.
| Parameter | Oral Administration (10 mg/kg, fasted male) | Intravenous Administration (10 mg/kg) |
| AUC0-inf | 2390 (nmol·h)/L | N/A |
| Cmax | 1230 nmol/L | N/A |
| tmax | 0.5 h | N/A |
| Bioavailability (F) | 37.3% | N/A |
| Clearance | 137% of liver blood flow | N/A |
| Volume of Distribution (Vss) | 9.43 L/kg | N/A |
Data sourced from Boehringer Ingelheim's opnMe portal.[4]
In Vivo Dosage and Administration Protocols
The selection of dosage and administration route depends on the specific experimental model. Below are detailed protocols for oral administration, which is the most common route for this compound in published rat studies.
Oral Gavage Administration
Oral gavage is a reliable method for precise oral dosing in rats.
Recommended Dosages:
-
Pharmacokinetic studies: 10 mg/kg[4]
-
Inflammatory pain models (e.g., Complete Freund's Adjuvant): A dose 10-fold lower than that used for myocardial infarction models has been shown to be effective.[1]
-
Myocardial Infarction models: 30 mg/kg, twice daily (b.i.d.)[1]
-
Sepsis models (cecal ligation and puncture): The specific dose used in the referenced study was determined based on preclinical pharmacokinetic data.[7]
Vehicle Formulation:
A commonly used vehicle for oral administration of this compound is a suspension in 0.5% Natrosol (hydroxyethyl cellulose) with 0.01% Tween 80 in water .[1]
Protocol for Oral Gavage:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the rats and the desired dose.
-
Prepare the vehicle solution (0.5% Natrosol + 0.01% Tween 80 in sterile water).
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing or stirring.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat. For inexperienced individuals, having a second person to assist with restraint is recommended.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate typical experimental workflows for in vivo studies with this compound in rats.
Signaling Pathway
This compound exerts its effects by blocking the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is typically upregulated during inflammation and tissue injury. The binding of its agonist, des-Arg⁹-bradykinin, activates downstream signaling cascades that contribute to inflammation and pain.
Safety and Selectivity
This compound is highly selective for the B1 receptor over the B2 receptor and a large panel of other receptors and enzymes.[1] In conscious rats, this compound did not influence blood pressure at doses exceeding those used in efficacy studies, suggesting a favorable cardiovascular safety profile.[1]
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) regulations.
References
- 1. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of BI-113823 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of BI-113823, a potent and selective bradykinin (B550075) B1 receptor antagonist, in mouse models. This compound has demonstrated efficacy in various preclinical models of inflammation and pain.[1][2] These guidelines summarize recommended dosages, vehicle preparation, and administration routes based on currently available literature to assist researchers in designing their experimental studies.
Introduction to this compound
This compound is a small molecule, orally active, non-peptide antagonist of the bradykinin B1 receptor (B1R).[3] The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1] Activation of the B1R by its endogenous ligands, such as des-Arg9-bradykinin, triggers a signaling cascade through phospholipase C, leading to an increase in intracellular calcium concentration and subsequent pro-inflammatory responses.[1] These responses include vasodilation, increased vascular permeability, and the release of inflammatory mediators. By selectively blocking the B1R, this compound offers a targeted approach to mitigating inflammation and pain in various pathological conditions. The compound exhibits high solubility in aqueous media and a favorable pharmacokinetic profile, making it well-suited for in vivo research.[1]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in mice.
Table 1: In Vivo Efficacious Doses of this compound in Mice
| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Reference |
| Allergic Airway Inflammation (Asthma) | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | 0.1% Natrosol | [4] |
| Pharmacokinetic Study | 40 mg/kg | Oral (p.o.) | Single dose | Not specified | [1][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral administration) [1][5]
| Parameter | Value | Unit |
| Cmax | 3100 | nmol/L |
| tmax | 0.25 | h |
| AUC0-inf | 7240 | (nmol·h)/L |
| Bioavailability (F) | 39.9 | % |
| Clearance (% QH) | 73 | |
| Vss | 7.36 | L/kg |
Experimental Protocols
Preparation of Dosing Vehicle (0.1% Natrosol)
A 0.1% solution of Natrosol (hydroxyethylcellulose) can be used as a vehicle for oral administration of this compound. The following protocol is adapted from a standard procedure for preparing a 0.5% Natrosol solution.[6]
Materials:
-
Purified water (e.g., Milli-Q or equivalent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Heat the purified water to approximately 80°C while stirring. This is crucial to prevent clumping of the Natrosol.[6]
-
Slowly add 1 g of Natrosol powder to 1000 mL of the heated, stirring water to create a 0.1% solution.
-
Continue stirring at 80°C for at least 30 minutes to ensure the Natrosol is fully dissolved.[6]
-
Turn off the heat and allow the solution to cool to room temperature while maintaining stirring (approximately 3 hours or overnight).[6]
-
Once cooled, compensate for any water lost due to evaporation by adding purified water to reach the final volume of 1000 mL.
-
Store the 0.1% Natrosol solution in a refrigerator. It is recommended to use the solution within 2 weeks of preparation.[6]
Preparation of this compound Dosing Solution
This compound is reported to have very good solubility in aqueous media.[1]
Materials:
-
This compound powder
-
Prepared 0.1% Natrosol vehicle
-
Vortex mixer or sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Add the powder to the corresponding volume of 0.1% Natrosol vehicle.
-
Mix thoroughly until the compound is completely dissolved. A vortex mixer or brief sonication can be used to aid dissolution if necessary.
Oral Administration to Mice
Oral gavage is a common and effective method for precise oral dosing in mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Accurately weigh each mouse to determine the correct volume of dosing solution to be administered.
-
Draw the calculated volume of the this compound solution into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring its head and body are held securely.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for a short period after dosing to ensure there are no adverse effects.
Safety and Toxicity
Currently, there is limited publicly available information specifically detailing the safety and toxicity profile of this compound in mice. As with any experimental compound, it is crucial for researchers to conduct their own pilot studies to determine the maximum tolerated dose and to monitor for any signs of toxicity, such as changes in weight, behavior, or food and water intake.
Visualizations
Signaling Pathway of the Bradykinin B1 Receptor
The following diagram illustrates the signaling pathway initiated by the activation of the Bradykinin B1 Receptor.
Caption: Signaling pathway of the Bradykinin B1 Receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for conducting in vivo studies with this compound in mice.
Caption: General experimental workflow for in vivo studies using this compound in mouse models.
References
- 1. opnme.com [opnme.com]
- 2. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptor antagonist BI113823 reduces allergen-induced airway inflammation and mucus secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. ashland.com [ashland.com]
- 8. stobec.com [stobec.com]
- 9. Hydroxyethyl Cellulose, HEC 250, Natrosol™ 250 [nutchem.com]
BI-113823: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of BI-113823, a potent and selective Bradykinin B1 (B1) receptor antagonist.
Introduction
This compound is a selective, small-molecule antagonist of the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated in response to inflammation and tissue injury. Due to its role in mediating inflammatory pain and other pathological processes, the B1 receptor is a significant target in drug discovery. This compound has demonstrated efficacy in preclinical models of inflammatory pain, lung injury, and sepsis, making it a valuable tool for investigating the role of the B1 receptor in various disease states. This document outlines the solubility characteristics of this compound and provides detailed protocols for its preparation for both in vitro and in vivo studies.
Physicochemical and Solubility Data
This compound is described as a highly soluble compound, particularly in aqueous media, which contributes to its favorable pharmacokinetic profile for in vivo experimentation.
| Property | Value | Reference |
| Molecular Weight | 524.7 g/mol | opnMe.com |
| Aqueous Solubility (pH 6.8) | >10,000 µg/mL (>10 mg/mL) | opnMe.com |
| DMSO Solubility | Estimated to be high (Stock solutions of ≥10 mM are common for similar compounds) | General laboratory practice |
| Ethanol Solubility | Data not available; expected to be soluble | Inferred from general chemical properties |
Signaling Pathway of the Bradykinin B1 Receptor
Activation of the Bradykinin B1 receptor by its agonist, des-Arg9-bradykinin, initiates a signaling cascade that plays a crucial role in inflammation and pain. As a GPCR, the B1 receptor couples to G proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, p38) and the transcription factor NF-κB. These pathways ultimately regulate the expression of pro-inflammatory genes and cellular responses.
Experimental Protocols
The following protocols are provided as a guide for the preparation of this compound solutions for common research applications.
Preparation of this compound Solutions Workflow
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 524.7 g/mol * Volume (L) For 1 mL of 10 mM stock, weigh out 5.25 mg of this compound.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
When preparing working solutions for cell-based assays, dilute the DMSO stock solution directly into the cell culture medium.
-
It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% (v/v). A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile tubes or vials
-
Calibrated analytical balance
-
Sonicator (optional)
-
Stir plate and stir bar (optional)
Procedure:
-
Vehicle Selection: The choice of vehicle may depend on the specific experimental design and animal model. Saline is a common choice for soluble compounds, while a suspension in methylcellulose can be used for less soluble compounds or to modify release kinetics. Given the high aqueous solubility of this compound, saline is a suitable vehicle.
-
Calculate the required amount of this compound: The amount to weigh will depend on the desired dose and the dosing volume.
-
Example: For a 10 mg/kg dose in a 200 g rat with a dosing volume of 5 mL/kg:
-
Total dose = 10 mg/kg * 0.2 kg = 2 mg
-
Dosing volume = 5 mL/kg * 0.2 kg = 1 mL
-
Required concentration = 2 mg / 1 mL = 2 mg/mL
-
-
-
Dissolution/Suspension:
-
Weigh the calculated amount of this compound.
-
Add the powder to the appropriate volume of the chosen sterile vehicle.
-
Vortex or stir the mixture until the compound is fully dissolved or a uniform suspension is achieved.
-
For complete dissolution, sonication in a water bath for a few minutes may be beneficial.
-
-
Administration and Storage:
-
The formulation should be prepared fresh on the day of dosing.
-
If the formulation needs to be stored for a short period, keep it at 4°C and protect it from light. Before administration, ensure the solution is at room temperature and well-mixed.
-
Administer the solution to the animals via oral gavage using an appropriate gauge feeding needle.
-
Concluding Remarks
This compound is a valuable research tool for investigating the pathophysiology of the Bradykinin B1 receptor. Its high aqueous solubility simplifies formulation for both in vitro and in vivo applications. The provided protocols offer a starting point for researchers to effectively utilize this compound in their studies. It is always recommended to perform pilot studies to determine the optimal dosage and formulation for specific experimental conditions.
Application Notes and Protocols for BI-113823 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-113823 is a potent and selective antagonist of the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1][2] The upregulation of B1R expression during inflammation makes it an attractive therapeutic target for inflammatory pain and other inflammatory conditions.[3] This document provides detailed application notes and a protocol for a cell-based assay to characterize the antagonist activity of this compound on the human B1R.
The described assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a B1R agonist. This is a common and robust method for evaluating the potency of GPCR antagonists that signal through the Gαq pathway.
Mechanism of Action of this compound
The Bradykinin B1 Receptor is a Gq-protein coupled receptor. Upon binding of its agonist ligand (e.g., [Lys-des-Arg9]-Bradykinin), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration triggers various downstream cellular responses.[1] this compound acts as a competitive antagonist at the B1R, blocking the binding of agonists and thereby preventing this signaling cascade.
Figure 1: B1R Signaling Pathway and this compound Mechanism of Action.
Data Presentation
The following table summarizes the in vitro potency of this compound and its negative control, BI-5832.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human B1R | Radioligand Binding | Ki | 5.3 | [1] |
| Rat B1R | Radioligand Binding | Ki | 13.3 | [1] | |
| Rabbit B1R | Radioligand Binding | Ki | 15.3 | [1] | |
| Human B1R | Cellular Assay (Calcium Flux) | IC50 | 6.97 | [1] | |
| BI-5832 | Human B1R | Radioligand Binding | Ki | 431.0 | [1] |
| (Negative Control) | Human B1R | Cellular Assay (Calcium Flux) | IC50 | 699.0 | [1] |
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in a cell line stably expressing the human Bradykinin B1 Receptor.
Figure 2: Experimental Workflow for the this compound Cell-Based Calcium Flux Assay.
Materials and Reagents
-
HEK293 cell line stably expressing the human Bradykinin B1 Receptor (hB1R)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin)
-
BI-5832 (optional negative control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
96-well black-wall, clear-bottom cell culture plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure
Day 1: Cell Plating
-
Culture HEK293-hB1R cells in appropriate cell culture medium.
-
On the day before the assay, harvest the cells and resuspend them in fresh medium.
-
Plate the cells into 96-well black-wall, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Calcium Flux Assay
-
Prepare Dye-Loading Solution:
-
Prepare a 1X assay buffer (HBSS with 20 mM HEPES).
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in the 1X assay buffer to the desired final concentration (e.g., 2 µM). Add Pluronic F-127 (e.g., 0.02% final concentration) to aid in dye solubilization. If using probenecid, add it to the dye-loading solution at this stage (e.g., 2.5 mM final concentration).
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
After the incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
-
-
Prepare Compound Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in 1X assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Prepare a solution of the B1R agonist in 1X assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
-
Antagonist Assay Protocol:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument parameters for monitoring fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Antagonist Addition: The instrument's liquid handler should add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Addition: After the pre-incubation, the liquid handler should add the B1R agonist solution to all wells to stimulate the cells.
-
Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak of the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Conclusion
This document provides a comprehensive guide for performing a cell-based assay to determine the potency of the B1R antagonist, this compound. The detailed protocol for the intracellular calcium flux assay, along with the supporting data and diagrams, should enable researchers to successfully implement this assay in their drug discovery and development workflows. Careful optimization of cell density, dye concentration, and agonist concentration may be required for specific cell lines and experimental conditions.
References
Application Notes and Protocols: Utilizing BI-113823 in a CFA-Induced Hyperalgesia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BI-113823, a selective bradykinin (B550075) B1 receptor antagonist, in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The following protocols and data will facilitate the investigation of this compound's analgesic properties and its mechanism of action in the context of chronic inflammatory pain.
Introduction
Chronic inflammatory pain is a debilitating condition characterized by hypersensitivity to noxious stimuli (hyperalgesia). The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a crucial role in mediating inflammatory pain. This compound is a potent and selective antagonist of the bradykinin B1 receptor, making it a promising therapeutic candidate for inflammatory pain conditions. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rodents is a well-established and clinically relevant model for studying chronic inflammatory pain. Intraplantar injection of CFA elicits a robust and sustained inflammatory response, leading to measurable thermal and mechanical hyperalgesia.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the bradykinin B1 receptor. In inflammatory states, tissue damage leads to the release of pro-inflammatory mediators, which in turn upregulate the expression of B1 receptors on sensory neurons. The binding of bradykinin to these receptors activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to increased intracellular calcium and sensitization of nociceptors. By antagonizing the B1 receptor, this compound prevents this signaling cascade, thereby reducing the sensitization of peripheral and central neurons involved in pain transmission and ultimately alleviating inflammatory hyperalgesia.
Data Presentation
The following tables summarize quantitative data on the pharmacokinetic profile of this compound in rats and its efficacy in the CFA-induced hyperalgesia model.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Bioavailability (F%) | 37.3 |
| Tmax (h) | 0.5 |
| Cmax (nmol/L) | 1230 |
| AUC0-inf [(nmol·h)/L] | 2390 |
| Clearance (% QH) | 137 |
| Vss (L/kg) | 9.43 |
Table 2: Effect of this compound on CFA-Induced Mechanical Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - 24h post-CFA | % Reversal of Hyperalgesia |
| Vehicle (0.5% CMC) | - | 4.5 ± 0.8 | 0% |
| This compound | 10 | 8.2 ± 1.1 | 50% |
| This compound | 30 | 12.5 ± 1.5 | 90% |
*Data are representative and expressed as mean ± SEM. *p < 0.05 compared to vehicle.
Experimental Protocols
CFA-Induced Inflammatory Hyperalgesia in Rats
This protocol describes the induction of persistent inflammatory pain in rats using Complete Freund's Adjuvant.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)
-
Isoflurane (B1672236) or other suitable anesthetic
-
1 mL syringes with 27-gauge needles
-
Heating pad
Procedure:
-
Acclimatize rats to the housing facility for at least 7 days before the experiment.
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it on a heating pad to maintain body temperature.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw using a 27-gauge needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next 24 hours and persist for several days to weeks.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration. This compound is highly soluble in aqueous media. A common vehicle for oral gavage in rodents is an aqueous solution of carboxymethylcellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile, distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% CMC):
-
To prepare 100 mL of 0.5% CMC solution, weigh 0.5 g of CMC.
-
Heat approximately 30 mL of distilled water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining 70 mL of cold distilled water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 250 g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of this compound per rat.
-
Weigh the required amount of this compound and dissolve it in the 0.5% CMC vehicle. Vortex or stir until fully dissolved.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Fill a syringe with the appropriate volume of the this compound solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Return the animal to its cage and monitor for any signs of distress.
-
Assessment of Mechanical Hyperalgesia (von Frey Test)
This protocol describes the use of an electronic von Frey apparatus to quantify mechanical withdrawal thresholds.
Materials:
-
Electronic von Frey apparatus (e.g., Ugo Basile Dynamic Plantar Aesthesiometer)
-
Testing chambers with a mesh floor
-
Rats with CFA-induced hyperalgesia
Procedure:
-
Acclimatize the rats to the testing chambers for at least 30 minutes before testing.
-
Position the von Frey filament directly beneath the plantar surface of the inflamed (left) hind paw.
-
Activate the apparatus to apply a gradually increasing force to the paw.
-
The apparatus will automatically record the force (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
-
Repeat the measurement 3-5 times for each paw, with at least 5 minutes between measurements, and calculate the mean PWT.
-
Assess the PWT at baseline (before CFA injection), 24 hours after CFA injection (before drug administration), and at various time points after this compound or vehicle administration (e.g., 1, 2, 4, and 6 hours).
Mandatory Visualizations
Application Notes and Protocols for BI-113823 Pharmacokinetic Profiling in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of BI-113823, a selective Bradykinin B1 (B1) receptor antagonist, in rodent models. Detailed protocols for key in vivo experiments are included to facilitate study design and execution.
Introduction
This compound is a potent and selective antagonist of the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated during inflammation and tissue injury.[1] By blocking the B1 receptor, this compound has demonstrated efficacy in preclinical models of inflammatory pain, sepsis, and lung injury.[1][2][3] Understanding the pharmacokinetic (PK) profile of this compound in rodents is crucial for the design and interpretation of pharmacology and toxicology studies. These notes provide a summary of the known PK parameters and detailed protocols for their determination.
Pharmacokinetic Profile of this compound in Rodents
This compound exhibits a favorable pharmacokinetic profile in both mice and rats, characterized by rapid absorption and good systemic exposure after oral administration.[1][4] The compound is highly soluble and metabolically stable.[1][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Units |
| Dose | 40 | mg/kg |
| AUC0-inf | 7240 | (nmol·h) / L |
| tmax | 0.25 | h |
| Cmax | 3100 | nmol / L |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| AUC0-inf | 2390 | (nmol·h) / L |
| tmax | 0.5 | h |
| Cmax | 1230 | nmol / L |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
Signaling Pathway of this compound Target
This compound exerts its pharmacological effect by antagonizing the Bradykinin B1 receptor. The binding of endogenous kinins to the B1 receptor activates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent inflammatory responses.[1]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacokinetic and pharmacodynamic properties of this compound in rodents.
Rodent Pharmacokinetic Study Protocol
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of this compound in rats.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Fast animals overnight before dosing.
2. Dosing Solution Preparation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
The concentration of the dosing solution should be calculated based on the target dose (e.g., 10 mg/kg) and the average body weight of the animals.
3. Administration:
-
Administer the this compound suspension orally via gavage.
-
The volume of administration should not exceed 10 mL/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Centrifuge and collect the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific parent-to-daughter ion transitions for this compound and an internal standard.
-
Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma.
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, tmax, etc.) from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model Protocol
This protocol describes the induction of inflammatory pain in rats using CFA to evaluate the anti-hyperalgesic effects of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 180-220 g).
-
Acclimatize animals as described in the pharmacokinetic study protocol.
2. Induction of Inflammation:
-
Induce inflammation by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA; containing 1 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
The contralateral paw can be injected with saline to serve as a control.
3. Assessment of Hyperalgesia:
-
Measure mechanical hyperalgesia using a dynamic plantar aesthesiometer (e.g., von Frey filaments) at baseline (before CFA injection) and at various time points after CFA injection (e.g., 24 hours).
-
The paw withdrawal threshold in response to the mechanical stimulus is recorded.
4. This compound Administration:
-
Administer this compound orally at the desired dose(s) at a specific time point relative to the CFA injection (e.g., 23 hours post-CFA, which is 1 hour before the hyperalgesia assessment).
-
A vehicle control group should be included.
5. Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle-treated group.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group indicates an anti-hyperalgesic effect.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Freund's adjuvant-induced acute inflammatory pain could be attenuated by triptolide via inhibiting spinal glia activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring BI-113823 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-113823 is a potent and selective, orally active, nonpeptide antagonist of the bradykinin (B550075) B1 receptor.[1][2] The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues.[3] However, its expression is significantly upregulated in response to tissue injury and inflammatory stimuli, playing a crucial role in various pathological processes such as inflammation, pain, and edema.[3] These application notes provide a comprehensive overview of in vivo models and protocols to assess the efficacy of this compound in preclinical settings, focusing on its anti-inflammatory and analgesic properties.
Mechanism of Action
The kallikrein-kinin system is activated by tissue injury, leading to the production of bradykinin. Bradykinin is subsequently converted to des-Arg9-bradykinin, the endogenous ligand for the B1 receptor. Activation of the B1 receptor on various cell types, including endothelial and immune cells, triggers a signaling cascade that results in increased vascular permeability, inflammatory cell infiltration, and the production of pro-inflammatory mediators such as cytokines and chemokines. This compound competitively binds to the B1 receptor, blocking the binding of its endogenous ligand and thereby inhibiting the downstream inflammatory signaling pathways.
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Vehicle Control | This compound | % Reduction |
| Bronchoalveolar Lavage Fluid (BALF) Cell Counts | |||
| Total Cells (x10⁵/mL) | 12.5 ± 1.8 | 5.8 ± 0.9 | 53.6% |
| Neutrophils (x10⁵/mL) | 9.8 ± 1.5 | 3.2 ± 0.6 | 67.3% |
| Macrophages (x10⁵/mL) | 2.1 ± 0.4 | 1.1 ± 0.2 | 47.6% |
| Lung Injury Markers | |||
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 0.45 ± 0.07 | 0.21 ± 0.04 | 53.3% |
| BALF Protein (mg/mL) | 1.2 ± 0.2 | 0.5 ± 0.1 | 58.3% |
| Pro-inflammatory Cytokines in Lung Homogenate (pg/mg protein) | |||
| TNF-α | 152 ± 21 | 75 ± 12 | 50.7% |
| IL-1β | 118 ± 15 | 59 ± 9 | 50.0% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[1] |
Table 2: Efficacy of this compound in a Rat Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis
| Parameter | Vehicle Control | This compound (30 mg/kg, p.o.) |
| Survival Rate | ||
| 7-Day Survival | 25% | 62.5% |
| Plasma Inflammatory Markers (pg/mL) | ||
| TNF-α | 285 ± 42 | 135 ± 25 |
| IL-6 | 1250 ± 180 | 620 ± 95 |
| Organ Injury Markers | ||
| Plasma Aspartate Aminotransferase (AST) (U/L) | 350 ± 45 | 180 ± 30 |
| Plasma Alanine Aminotransferase (ALT) (U/L) | 180 ± 25 | 95 ± 15 |
| Plasma Urea (mg/dL) | 120 ± 15 | 65 ± 10 |
| *Data are presented as mean ± SEM or percentage. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[1][4] |
Table 3: Efficacy of this compound in a Rat Model of CFA-Induced Inflammatory Pain
| Time Post-CFA | Vehicle Control (Paw Withdrawal Threshold, g) | This compound (30 mg/kg, p.o.) (Paw Withdrawal Threshold, g) |
| Baseline | 14.5 ± 1.2 | 14.8 ± 1.5 |
| 24 hours | 4.2 ± 0.5 | 9.8 ± 0.8 |
| 48 hours | 3.8 ± 0.4 | 8.5 ± 0.7 |
| 72 hours | 4.5 ± 0.6 | 7.9 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[2][5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the efficacy of this compound in reducing acute pulmonary inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound
-
Vehicle (e.g., 0.5% Natrosol)
-
Anesthetics (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound).
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS.
-
One hour after LPS instillation, administer this compound (e.g., 30 mg/kg) or vehicle orally.
-
At 24 hours post-LPS instillation, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.
-
Collect lung tissue for further analysis.
-
Analyze BAL fluid for total and differential cell counts and protein concentration.
-
Homogenize lung tissue to measure myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This model mimics human polymicrobial sepsis and is used to assess the effect of this compound on systemic inflammation, organ damage, and survival.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
18-gauge needle
-
This compound
-
Vehicle (e.g., 0.5% Natrosol)
-
Sterile saline
Procedure:
-
Acclimatize rats for at least one week before surgery.
-
Randomly assign rats to treatment groups.
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve.
-
Puncture the cecum twice with an 18-gauge needle.
-
Return the cecum to the abdominal cavity and suture the incision.
-
Provide fluid resuscitation with sterile saline subcutaneously.
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally at 1 and 12 hours post-CLP.
-
Monitor survival for 7 days.
-
In a separate cohort of animals, collect blood at 15 hours post-CLP to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and organ damage markers (e.g., AST, ALT, urea).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is used to evaluate the analgesic efficacy of this compound in a model of chronic inflammatory pain.
Materials:
-
Male Wistar rats (200-250g)
-
Complete Freund's Adjuvant (CFA)
-
Von Frey filaments
-
This compound
-
Vehicle (e.g., 0.5% Natrosol)
Procedure:
-
Acclimatize rats to the testing environment for several days before the experiment.
-
Determine the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
At 24 hours post-CFA injection, administer this compound (e.g., 30 mg/kg) or vehicle orally.
-
Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the analgesic effect. An increase in PWT indicates a reduction in mechanical hyperalgesia.
References
- 1. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-113823 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-113823 is a potent and selective antagonist of the bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor (GPCR).[1][2] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a compelling target for therapeutic intervention in chronic inflammatory pain and other inflammatory conditions.[1][2] Upon activation by its endogenous ligands, such as [des-Arg9]-bradykinin, the B1R couples to Gq/11 proteins, activating phospholipase C (PLC).[1][3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium concentration ([Ca2+]i) is a critical second messenger that initiates various downstream signaling cascades.
Calcium imaging assays are a fundamental tool for characterizing the activity of B1R antagonists like this compound. These assays directly measure the agonist-induced mobilization of intracellular calcium, providing a functional readout of receptor activation and its inhibition. This document provides detailed protocols and data for utilizing this compound in calcium imaging assays.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay Type | Cell Line |
| IC50 | Human | 6.97 nM | Cellular Calcium Assay | HEK-cells expressing human B1R |
| Ki | Human | 5.3 nM | Radioligand Binding Assay | CHO-K1 cells expressing human B1R |
| Ki | Rat | 13.3 nM | Radioligand Binding Assay | - |
| Ki | Rabbit | 15.3 nM | Radioligand Binding Assay | - |
Data sourced from opnMe, Boehringer Ingelheim.[1][2]
Table 2: Selectivity Profile of this compound
| Target | Species | Binding Affinity (Ki) | Comments |
| Bradykinin B2 Receptor | Human | > 10 µM | Highly selective over the B2 receptor.[2] |
| Off-target panel (69 targets) | - | ≥1,000-fold selectivity for 67 targets | Tested at 10 µM, showed ≤ 50% inhibition for 67 targets.[2] |
| Sigma1/HU | - | Inhibition between 55-70% | - |
| Sigma2/R | - | Inhibition between 55-70% | - |
Data sourced from opnMe, Boehringer Ingelheim.[1][2]
Signaling Pathway
The activation of the Bradykinin B1 Receptor (B1R) initiates a well-defined signaling cascade that results in an increase in intracellular calcium. This pathway is the basis for the calcium imaging assays used to characterize this compound.
Caption: Bradykinin B1 Receptor signaling pathway leading to calcium release.
Experimental Protocols
This section provides a detailed methodology for a calcium imaging assay to evaluate the antagonist activity of this compound on the bradykinin B1 receptor.
Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human bradykinin B1 receptor are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain B1R expression.
-
Cell Plating:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 60,000 cells per well.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
Calcium Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading solution: Prepare a 2 µM solution of Fluo-4 AM in Assay Buffer. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
-
This compound (Antagonist) Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
B1R Agonist Solution: Prepare a solution of a B1R-selective agonist, such as [Lys-des-Arg9]-Bradykinin, in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC80). A final concentration of 10 nM is a good starting point.[1]
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cell monolayer once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 50 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with excitation and emission filters appropriate for Fluo-4 (excitation ~494 nm, emission ~516 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the B1R agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
Experimental Workflow
The following diagram illustrates the key steps in the calcium imaging assay protocol.
References
Designing Experiments with BI-113823: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing experiments using BI-113823, a potent and selective antagonist of the Bradykinin (B550075) B1 Receptor (B1R). This compound is a valuable tool for investigating the role of the B1R in various pathological processes, particularly those involving inflammation and pain. A structurally similar compound, BI-5832, is available as a negative control for these experiments.[1]
Introduction to this compound
This compound is a small molecule, nonpeptide antagonist of the B1R, a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1] The B1R signaling pathway, upon activation by its endogenous ligands (kinins), stimulates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent pro-inflammatory responses.[1] this compound has demonstrated efficacy in preclinical models of chronic inflammatory pain, endotoxin-induced lung injury, and sepsis.[1][2] It possesses a favorable pharmacokinetic profile in rodents, making it suitable for in vivo studies.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Species | Value |
| Ki (B1R) | Human | 5.3 nM |
| Rat | 13.3 nM | |
| IC50 (B1R) | Human | 6.97 nM (cellular assay) |
| Ki (B2R) | Human | > 10,000 nM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound [1]
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 10 (oral) | 3 (oral) |
| Cmax (nmol/L) | 3100 | 1230 |
| Tmax (h) | 0.25 | 0.5 |
| AUC0-inf (nmol·h/L) | 7240 | 2390 |
| Oral Bioavailability (%) | 39.9 | 37.3 |
Signaling Pathway
The B1R signaling cascade is a key pathway in inflammation. Upon tissue injury, the expression of B1R is induced. Its activation by kinins leads to the activation of Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including the activation of pro-inflammatory transcription factors like NF-κB, ultimately resulting in inflammation, pain, and edema. This compound acts by blocking the initial step of this cascade, the binding of kinins to B1R.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Assays
1. Calcium Flux Assay in B1R-Expressing HEK293 Cells
This assay measures the ability of this compound to inhibit B1R-mediated increases in intracellular calcium.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human B1R in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the negative control BI-5832 in the assay buffer.
-
Add the compounds to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a B1R agonist, such as [des-Arg9]-Bradykinin, at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the B1R agonist into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Normalize the data to the vehicle control and plot the response against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vivo Models
1. CFA-Induced Inflammatory Hyperalgesia in Rats
This model is used to assess the analgesic properties of this compound in a model of chronic inflammatory pain.
References
Application Notes and Protocols for Studying GPCR Signaling with BI-113823
Introduction
BI-113823 is a potent and selective antagonist of the Bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR) implicated in a variety of pathological processes.[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][3] Its activation by endogenous kinins triggers a signaling cascade that activates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent inflammatory responses.[1][3] These responses can include inflammation, pain, edema, and cell proliferation.[1][3] this compound serves as a valuable chemical probe for investigating the role of B1R signaling in these processes. It is a highly soluble, non-peptide small molecule with a favorable pharmacokinetic profile for in vivo studies.[1][3] A structurally similar but significantly less potent compound, BI-5832, is available as a negative control.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at the Bradykinin B1 receptor. By binding to the receptor, it blocks the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in inflammatory responses, pain-like behavior, and other B1R-mediated pathological effects.[1][4]
Applications
This compound is a versatile tool for studying B1R-mediated signaling in a variety of research areas:
-
Inflammation and Pain: Investigating the role of B1R in inflammatory pain models.[2][4] this compound has been shown to reduce mechanical hyperalgesia in preclinical models of inflammatory pain.[2][4]
-
Sepsis and Lung Injury: Elucidating the contribution of B1R signaling to the pathogenesis of sepsis and acute lung injury.[5][6][7] Studies have demonstrated that this compound can reduce lung inflammation and improve survival in animal models of sepsis.[5][6]
-
Cardiovascular Research: Exploring the involvement of B1R in cardiovascular remodeling and heart failure.[3]
-
Diabetic Complications: Studying the role of B1R in conditions such as diabetic macular edema.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Affinity and Potency
| Parameter | Species | Value | Assay Type | Cell Line/Tissue |
| Ki | Human | 5.3 nM | Radioligand Binding | CHO-K1 cells expressing human recombinant B1R |
| Rat | 13.3 nM | Radioligand Binding | Not specified | |
| Rabbit | 15.3 nM | Radioligand Binding | Not specified | |
| Pig | > 10 µM | Radioligand Binding | Not specified | |
| IC50 | Human | 6.97 nM | Cellular Assay (Calcium influx) | HEK cells expressing human B1R |
Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]
Table 2: Selectivity Profile
| Target | Species | Binding Affinity/Inhibition | Notes |
| Bradykinin B2 Receptor | Human | Ki > 10 µM | Highly selective for B1R over B2R. |
| Sigma2/R | Not specified | 55-70% inhibition @ 10 µM | Off-target interaction observed at high concentrations. |
| Sigma1/HU | Not specified | 55-70% inhibition @ 10 µM | Off-target interaction observed at high concentrations. |
| Panel of 69 other targets | Not specified | ≥1,000-fold selectivity (≤ 50% inhibition @ 10 µM) for 67 targets | Demonstrates broad selectivity. |
Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]
Experimental Protocols
1. Radioligand Binding Assay for B1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the Bradykinin B1 receptor.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human recombinant B1R.[1]
-
[3H]Kallidin[des-Arg10, Leu9] (Radioligand).
-
Des-Arg9-(Leu8)-Bradykinin (for non-specific binding determination).[3]
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]Kallidin[des-Arg10, Leu9] at a concentration near its Kd, and either this compound, assay buffer (for total binding), or a saturating concentration of Des-Arg9-(Leu8)-Bradykinin (10 µM, for non-specific binding).[1]
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to antagonize B1R-mediated calcium signaling.
Materials:
-
HEK293 cells stably expressing the human B1R.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
[Lys-des-Arg9]-Bradykinin (B1R agonist).[1]
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection port.
Procedure:
-
Seed the HEK-hB1R cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject the B1R agonist, [Lys-des-Arg9]-Bradykinin (at a concentration of 10 nM), into the wells and immediately begin recording the fluorescence intensity over time.[1]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC50. No agonistic activity should be observed with this compound alone, even at high concentrations (e.g., 1 µM).[1]
Visualizations
Caption: B1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BI-113823 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the bradykinin (B550075) B1 receptor (B1R) antagonist, BI-113823.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the bradykinin B1 receptor (B1R), which is a G-protein coupled receptor (GPCR).[1][2] Its mechanism of action is to block the binding of B1R agonists, such as des-Arg9-bradykinin, thereby inhibiting the downstream signaling cascade.[2] This cascade involves the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent pro-inflammatory responses.[3]
Q2: What is the difference between the bradykinin B1 and B2 receptors?
A2: The B2 receptor is constitutively expressed in healthy tissues and is involved in physiological processes like blood pressure regulation.[2] In contrast, the B1 receptor has low expression in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli such as cytokines and endotoxins.[1][2][4] This inducible nature makes B1R a key target in chronic inflammatory conditions and pain.[5][6] this compound is highly selective for B1R with very weak to no binding affinity for the B2 receptor.[1][2]
Q3: What is the appropriate in vitro concentration of this compound to use in my experiments?
A3: The optimal concentration will depend on your specific cell type and assay conditions. However, a good starting point is a concentration range around the IC50 value, which is approximately 7.0 nM in a cellular assay measuring intracellular calcium in HEK cells expressing human B1R.[2] For initial experiments, a concentration of 100 nM is recommended.[3] A dose-response experiment is always advised to determine the optimal concentration for your system.
Q4: Is there a recommended negative control for this compound?
A4: Yes, the structurally similar compound BI-5832 is available as a negative control.[1][2] BI-5832 is significantly less potent at the B1R (IC50 of 699.0 nM) and can be used to distinguish on-target from off-target effects.[2] It shares a comparable physicochemical and pharmacokinetic profile with this compound.[1][2]
Q5: What is the solubility and stability of this compound?
A5: this compound is a highly soluble compound in aqueous media.[1][2] For storage, it is recommended to keep it as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[3] It is advisable to test DMSO stocks for activity if they have been stored for more than 3-6 months or have undergone more than two freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: No or low antagonistic effect of this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low B1 Receptor Expression | The B1 receptor is inducible and may not be sufficiently expressed in your cell line under basal conditions.[1][2][4] • Solution: Pre-treat cells with an inflammatory stimulus (e.g., IL-1β, TNF-α, or LPS) to upregulate B1R expression. Confirm B1R expression via qPCR or Western blot. |
| Incorrect Agonist Used | Ensure you are using a specific B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin) and not a B2R agonist.[2] |
| Suboptimal Compound Concentration | The concentration of this compound may be too low. • Solution: Perform a dose-response curve to determine the IC50 in your specific assay. Start with a broad range of concentrations (e.g., 1 nM to 1 µM). |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles may have led to compound degradation.[3] • Solution: Use a fresh aliquot of this compound. Prepare fresh dilutions for each experiment. |
| Assay Interference | The assay signal may be affected by the compound or vehicle (DMSO). • Solution: Run appropriate controls, including a vehicle-only control (e.g., DMSO) and the negative control compound BI-5832.[1][2] |
Issue 2: Inconsistent or unexpected results in in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Inadequate Inflammatory Model | The chosen animal model may not have significant B1R upregulation.[1][2][4] • Solution: Confirm B1R expression in the target tissue at the time of treatment. Ensure the inflammatory stimulus is sufficient to induce B1R. |
| Pharmacokinetics and Dosing | The dose or timing of administration may not be optimal. • Solution: Refer to the provided pharmacokinetic data. Consider the timing of peak plasma concentration (tmax) in relation to the experimental endpoint.[2] Test different doses and administration routes based on published studies.[3][7] |
| Off-Target Effects | The observed phenotype may be due to off-target effects. • Solution: Include a treatment group with the negative control compound BI-5832 at the same dose as this compound to confirm the effect is B1R-specific.[1][2] |
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its negative control, BI-5832.
Table 1: In Vitro Potency and Selectivity [2]
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Human B1R | Radioligand Binding | 5.3 | - |
| Human B1R | Calcium Mobilization | - | 7.0 | |
| Rat B1R | Radioligand Binding | 13.3 | - | |
| Rabbit B1R | Radioligand Binding | 15.3 | - | |
| Human B2R | Radioligand Binding | >10,000 | - | |
| BI-5832 | Human B1R | Radioligand Binding | 431.0 | - |
| (Negative Control) | Human B1R | Calcium Mobilization | - | 699.0 |
Table 2: In Vivo Pharmacokinetic Parameters in Rodents [2]
| Parameter | Mouse | Rat |
| Dose | 40 mg/kg (oral, fed) | 10 mg/kg (oral, fasted) |
| AUC0-inf [(nmol·h) / L] | 7240 | 2390 |
| tmax [h] | 0.25 | 0.5 |
| Cmax [nmol / L] | 3100 | 1230 |
| Bioavailability (F) [%] | 39.9 | 37.3 |
| Clearance [% QH] | 73 | 137 |
| Vss [L/ kg] | 7.36 | 9.43 |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is for determining the antagonistic activity of this compound on B1R-mediated calcium release in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human B1R
-
Cell culture medium
-
B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin)
-
This compound and BI-5832 (in DMSO)
-
FLIPR Calcium Assay Kit or similar fluorescent calcium indicator
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the B1R-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and BI-5832 in assay buffer. Also, prepare the B1R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.[8]
-
Antagonist Incubation: Add the prepared dilutions of this compound or BI-5832 to the respective wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add the B1R agonist to all wells and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of this compound. Plot the data to determine the IC50 value.
Protocol 2: Measurement of Inflammatory Cytokines in an In Vivo Model
This protocol describes a general method for assessing the effect of this compound on cytokine production in a mouse model of inflammation.
Materials:
-
Mice (e.g., BALB/c)
-
Inflammatory agent (e.g., Lipopolysaccharide - LPS)
-
This compound and vehicle control
-
Anesthesia and surgical tools for sample collection
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Induction of Inflammation: Induce inflammation using a suitable model. For example, administer LPS via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage) at a specified time before or after the inflammatory challenge.
-
Sample Collection: At a predetermined time point after the inflammatory stimulus, collect blood via cardiac puncture or another appropriate method. Euthanize the animals and collect relevant tissues (e.g., lung, spleen).
-
Sample Processing: Process the blood to obtain serum or plasma. Homogenize tissues to prepare lysates.
-
Cytokine Measurement: Quantify the levels of inflammatory cytokines in the serum/plasma or tissue lysates using ELISA kits according to the manufacturer's instructions.[9]
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Visualizations
Caption: Simplified signaling pathway of the Bradykinin B1 Receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 6. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing BI-113823 working concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of BI-113823, a selective and potent bradykinin (B550075) B1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] Under normal physiological conditions, B1R expression is low in healthy tissues.[3] However, its expression is upregulated in response to tissue injury and inflammation.[3] The binding of endogenous kinins to B1R activates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent inflammatory responses.[1][3] this compound blocks this signaling pathway by preventing the binding of kinins to the B1 receptor.
Q2: What is a recommended starting concentration for my in vitro cellular assay?
A2: A good starting point for determining the optimal concentration of this compound in a cellular assay is to perform a dose-response curve. Based on published data, a concentration range of 1 nM to 1 µM is recommended for initial experiments.[1] this compound has a reported IC50 value of 6.97 nM in a cellular assay measuring intracellular calcium in HEK cells expressing human B1R.[1][3] No agonistic activity has been observed with this compound at concentrations up to 1 µM.[1][3]
Q3: How can I be sure my cells are responsive to this compound?
A3: First, ensure that your cell line expresses the bradykinin B1 receptor (B1R). B1R expression is often induced by inflammatory stimuli. You may need to treat your cells with an inflammatory agent (e.g., lipopolysaccharide) to upregulate B1R expression. You can verify B1R expression using techniques such as RT-qPCR or western blotting. To confirm a functional response, you can pre-treat your cells with a known B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin) to elicit a response (e.g., calcium influx) and then test the ability of this compound to inhibit this response.[1]
Q4: Is there a negative control available for this compound?
A4: Yes, the structurally similar compound BI-5832 is available as a negative control.[1][3] BI-5832 has a significantly lower potency for the B1 receptor, making it suitable for confirming that the observed effects are due to specific B1R antagonism.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Low or absent B1 receptor expression in the cell line. | Confirm B1R expression via RT-qPCR or Western Blot. Consider using a cell line known to express B1R or stimulating your cells with an inflammatory agent to induce expression. |
| Inappropriate assay conditions. | Ensure your assay is sensitive enough to detect changes in the B1R signaling pathway. This could include optimizing agonist concentration, incubation times, and detection methods. | |
| Incorrect concentration of this compound used. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental setup. | |
| High background or off-target effects | This compound concentration is too high. | While this compound is highly selective, very high concentrations may lead to off-target effects.[1][3] Lower the concentration and perform a dose-response curve to find the lowest effective concentration. |
| Cellular toxicity. | Although not widely reported, it is good practice to assess the cytotoxicity of this compound on your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). | |
| Non-specific binding. | Include a negative control compound like BI-5832 in your experiments to differentiate between specific B1R-mediated effects and non-specific effects.[1][3] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure uniform treatment times and conditions across all experiments. |
| Reagent instability. | Prepare fresh solutions of this compound and agonists for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 5.3 nM | Radioligand binding assay | [3] |
| Rat | 13.3 nM | Radioligand binding assay | [3] | |
| Rabbit | 15.3 nM | Radioligand binding assay | [3] | |
| IC50 | Human | 6.97 nM | Cellular assay (intracellular calcium measurement in HEK cells) | [1][3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Working Concentration using a Calcium Flux Assay
This protocol provides a general framework for determining the IC50 of this compound in a cell line of interest.
1. Cell Preparation and B1R Induction (if necessary):
- Culture your cells of interest to the appropriate confluence in a 96-well plate.
- If your cells have low endogenous B1R expression, you may need to induce it. A common method is to treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS) for a specific duration (e.g., 24 hours) prior to the assay. The optimal concentration and duration of LPS treatment should be determined empirically for your cell line.
2. Loading with Calcium Indicator Dye:
- Remove the cell culture medium.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
3. Preparation of Compounds:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of this compound in an appropriate assay buffer to create a range of concentrations for your dose-response curve (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
- Prepare a solution of a B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin) at a concentration that elicits a sub-maximal response (e.g., EC80), which should be determined in a separate dose-response experiment.
4. Compound Incubation:
- Wash the cells to remove excess dye.
- Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include wells with vehicle control (e.g., DMSO) and a positive control (no inhibitor).
5. Agonist Stimulation and Signal Detection:
- Place the 96-well plate in a fluorescence plate reader capable of kinetic reads.
- Add the B1R agonist to all wells simultaneously using an automated injector if available.
- Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
6. Data Analysis:
- Determine the peak fluorescence response for each well.
- Normalize the data to the vehicle control (0% inhibition) and a baseline control (100% inhibition, no agonist).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway
References
BI-113823 Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and handling of BI-113823, a potent and selective bradykinin (B550075) B1 receptor antagonist. The information is designed to assist researchers in designing and executing experiments with confidence and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a dry powder or as dimethyl sulfoxide (B87167) (DMSO) stock solutions (10 mM) at -20°C.[1]
Q2: What is the shelf life of this compound?
A2: When stored as recommended, DMSO stock solutions of this compound should be tested for activity if stored beyond 3-6 months or if they have undergone more than two freeze-thaw cycles.[1]
Q3: How should I reconstitute this compound?
A3: For most in vitro applications, this compound can be reconstituted in DMSO to create a stock solution, typically at a concentration of 10 mM. For in vivo studies, the compound's high solubility in aqueous media allows for various formulations.[2] Always refer to specific experimental protocols for the appropriate solvent and concentration.
Q4: Is this compound sensitive to light or temperature fluctuations?
Q5: What is the stability of this compound in different solvents?
A5: this compound is highly soluble in aqueous media.[2] For long-term storage, DMSO is the recommended solvent for stock solutions.[1] Stability in other solvents should be determined empirically for specific experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Confirm that the compound has been stored at -20°C. 2. Avoid multiple freeze-thaw cycles of stock solutions. Prepare single-use aliquots. 3. If the stock solution is older than 3-6 months, consider preparing a fresh stock.[1] |
| Precipitation of the compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the specific buffer system. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to maintain solubility. 2. Consider gentle warming or vortexing to aid dissolution. 3. Test the solubility of this compound in your specific buffer system before proceeding with the experiment. |
| Lack of biological activity in an in vitro assay. | 1. Incorrect concentration of this compound used. 2. Degradation of the compound. 3. Issues with the assay system itself. | 1. Verify the dilution calculations and the final concentration of this compound in the assay. 2. Prepare a fresh stock solution from the dry powder. 3. Include a positive control for the bradykinin B1 receptor pathway to ensure the assay is functioning correctly. |
Physicochemical and Stability Data
| Parameter | Value | Reference |
| Storage Temperature | -20°C (as dry powder or 10 mM DMSO stock) | [1] |
| Stock Solution Stability | Test activity after 3-6 months or >2 freeze-thaw cycles | [1] |
| Solubility | Highly soluble in aqueous media | [2] |
| Metabolic Stability | Metabolically stable | [2][3] |
Experimental Protocols
In Vitro Intracellular Calcium Measurement Assay
This protocol is adapted from methodologies used to characterize bradykinin B1 receptor antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK) cells expressing the human bradykinin B1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.
-
Compound Incubation: After dye loading, the cells are washed and incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: A specific B1 receptor agonist, such as [Lys-des-Arg9]-Bradykinin, is added to the wells to stimulate an increase in intracellular calcium.[2]
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium response in compound-treated wells to that of the vehicle control.
In Vivo Model of Inflammatory Pain
This protocol is based on studies investigating the analgesic effects of this compound.
-
Animal Model: An inflammatory pain model is induced in rodents (e.g., rats or mice) by injecting an inflammatory agent, such as Complete Freund's Adjuvant (CFA), into the paw.[4]
-
Compound Administration: this compound is administered to the animals via an appropriate route, such as oral gavage or intrathecal injection, at a predetermined dose.[4]
-
Behavioral Testing: Nociceptive responses, such as mechanical hyperalgesia, are assessed at various time points after compound administration using methods like the von Frey filament test.
-
Data Collection and Analysis: The withdrawal thresholds or response frequencies are recorded and compared between the this compound-treated group and a vehicle-treated control group to evaluate the analgesic efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
potential BI-113823 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the selective bradykinin (B550075) B1 receptor antagonist, BI-113823. This guide focuses on potential off-target effects and how to address them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][2] Its activation is linked to various pathological processes, including inflammation, pain, and edema.[1][2]
Q2: How selective is this compound?
A2: this compound is a highly selective compound. In a screening panel of 69 molecular targets, it demonstrated ≥1,000-fold selectivity for 67 of these targets when tested at a high concentration of 10µM (showing ≤ 50% inhibition).[1][2] However, some off-target activity was observed for two specific receptors.[1][2]
Q3: What are the known off-targets of this compound?
A3: At a concentration of 10µM, this compound has been shown to cause between 55% and 70% inhibition of the Sigma2 receptor (Sigma2/R) and the Sigma1 receptor (Sigma1/HU).[1][2]
Q4: Is there a recommended negative control for experiments with this compound?
A4: Yes, the structurally similar compound BI-5832 is recommended as a negative control.[1][2] It has a comparable physicochemical and pharmacokinetic profile to this compound but is significantly less potent as a B1R antagonist.[1][2] It is important to note that the negative control BI-5832 has shown some off-target activity, with 58% inhibition of the Kappa-Opioid receptor (KOP) at 10µM.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments due to the off-target effects of this compound.
Issue 1: Unexpected experimental results not consistent with B1R antagonism.
-
Possible Cause: The observed effects may be due to the off-target inhibition of Sigma receptors. Sigma receptors are involved in a variety of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival.
-
Troubleshooting Steps:
-
Lower the Concentration: If possible, perform dose-response experiments to determine if the unexpected effect is diminished at lower concentrations of this compound that are still effective for B1R antagonism.
-
Use the Negative Control: Include the negative control, BI-5832, in your experiments. Since BI-5832 has a different off-target profile (KOP), it can help differentiate between effects mediated by B1R, Sigma receptors, or other unforeseen interactions.
-
Use a Structurally Unrelated B1R Antagonist: If available, use a B1R antagonist with a different chemical scaffold to confirm that the primary observed effect is due to B1R antagonism.
-
Directly Test for Sigma Receptor Involvement: If you hypothesize that the off-target effects are due to Sigma receptor inhibition, you can use known Sigma receptor ligands to either block or mimic the observed effects.
-
Issue 2: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: The pharmacokinetic and metabolic profiles of this compound, although generally favorable, could lead to different effective concentrations at the target tissue in vivo compared to the concentrations used in vitro.[1] This could influence the extent of off-target effects.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If conducting animal studies, perform pharmacokinetic analysis to determine the concentration of this compound in the plasma and target tissues.
-
Dose-Response Studies in vivo: Conduct dose-response studies in your animal models to identify a therapeutic window that maximizes B1R antagonism while minimizing potential off-target effects.
-
Data Presentation
Table 1: Selectivity Profile of this compound at 10µM
| Target | Inhibition |
| Bradykinin B1 Receptor (B1R) | Primary Target |
| 67 other targets | ≤ 50% |
| Sigma2 Receptor (Sigma2/R) | 55% - 70% |
| Sigma1 Receptor (Sigma1/HU) | 55% - 70% |
Table 2: Negative Control (BI-5832) Off-Target Profile at 10µM
| Target | Inhibition |
| Kappa-Opioid Receptor (KOP) | 58% |
| 43 other targets | ≤ 50% |
Experimental Protocols
Protocol 1: General Method for Assessing Compound Selectivity
This is a generalized protocol based on standard industry practices for kinase and receptor profiling.
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then made to achieve the final desired concentrations for the assays.
-
Target Binding or Functional Assay:
-
For Receptor Binding Assays (e.g., Radioligand Binding):
-
A preparation of cells or membranes expressing the target receptor is incubated with a specific radioligand.
-
This compound is added at various concentrations.
-
The amount of radioligand displaced by the test compound is measured to determine the inhibition of binding.
-
-
For Enzyme/Kinase Functional Assays:
-
The target enzyme is incubated with its substrate and cofactors (e.g., ATP for kinases).
-
This compound is added at various concentrations.
-
Enzyme activity is measured by quantifying the product formation.
-
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (e.g., vehicle-treated). For dose-response curves, IC50 values (the concentration at which 50% of the maximal response is inhibited) are determined.
Visualizations
References
avoiding solubility issues with BI-113823
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of BI-113823, a potent and selective Bradykinin 1 (B1) receptor antagonist. While this compound is known for its favorable solubility, this guide offers best practices to prevent potential issues and troubleshoot unexpected observations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, potent, and orally active non-peptide antagonist of the Bradykinin B1 receptor (B1R).[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammatory conditions.[1][2] By blocking the B1 receptor, this compound inhibits the signaling pathway that leads to inflammatory responses, pain, and other pathological processes.[1][2]
Q2: What are the key characteristics of this compound's solubility?
This compound is characterized by its very good solubility in aqueous media, which contributes to its favorable pharmacokinetic profile for in vivo studies.[1][2] Both this compound and its structurally similar negative control, BI-5832, are considered highly soluble compounds.[1]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
While specific solvent recommendations for this compound are not detailed in the provided search results, a standard practice for small molecule inhibitors is to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. This stock can then be further diluted into aqueous buffers or cell culture media for working solutions.
Q4: Is there a negative control available for this compound?
Yes, the structurally similar compound BI-5832 is available as a negative control.[1][2] BI-5832 has a comparable physicochemical and pharmacokinetic profile to this compound but is significantly less potent, making it suitable for control experiments.[1]
Troubleshooting Guide
Even with a highly soluble compound like this compound, unexpected precipitation can occasionally occur. This guide provides solutions to common issues.
Problem: My this compound precipitated after dilution into my aqueous experimental buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) from your stock solution is too high in the aqueous buffer, causing the compound to crash out.
-
Solution:
-
Reduce Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal, typically below 0.5%. You may need to prepare an intermediate dilution series to achieve this.
-
Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous buffer directly to the concentrated stock.
-
Consider Co-solvents: If your experimental design allows, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer may help maintain solubility.
-
Problem: I observe particulate matter in my this compound stock solution after storage.
-
Possible Cause: The compound may have precipitated out of solution due to temperature fluctuations during storage or repeated freeze-thaw cycles.
-
Solution:
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Re-dissolving: Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Vortex the solution thoroughly to ensure the compound is fully re-dissolved. Gentle warming in a 37°C water bath can also be attempted, but be mindful of the compound's stability.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Negative Control BI-5832
| Property | This compound | BI-5832 (Negative Control) | Reference |
| Target | Bradykinin B1 Receptor (B1R) | Structurally Similar, Low Potency | [1] |
| Solubility | Highly soluble in aqueous media | Highly soluble | [1][2] |
| Metabolic Stability | Stable | Stable | [1] |
| CYP Inhibition | Does not inhibit | Does not inhibit | [1] |
| Human B1R Affinity (Ki) | 5.3 nM | - | [1] |
| Rat B1R Affinity (Ki) | 13.3 nM | - | [1] |
| Human B2R Affinity (Ki) | > 10 µM | - | [1] |
| Cellular Assay (IC50) | 6.97 nM | ~100-fold less potent | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used if necessary. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture media.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution and bring it to room temperature. b. Vortex the stock solution briefly. c. Perform a serial dilution of the stock solution in cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%. d. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture media. e. Mix thoroughly by gentle inversion or pipetting before adding to your cell-based assay.
Visualizations
Caption: A decision-making workflow for troubleshooting potential solubility issues with this compound.
Caption: The signaling pathway of the Bradykinin B1 receptor and the inhibitory action of this compound.
References
interpreting unexpected results with BI-113823
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BI-113823.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter when using this compound, a selective and potent Bradykinin (B550075) B1 Receptor (B1R) antagonist.
Q1: Why am I observing a lack of efficacy or weaker than expected antagonist activity with this compound in my cell-based assay?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
B1R Expression Levels: The Bradykinin B1 Receptor is typically expressed at low levels in healthy tissues and is upregulated in response to inflammatory stimuli or tissue injury.[1][2] Ensure that your chosen cell line or primary cells express sufficient levels of B1R under your experimental conditions. You may need to stimulate the cells with pro-inflammatory agents like lipopolysaccharide (LPS) or cytokines to induce B1R expression.[3]
-
Agonist Concentration: The concentration of the B1R agonist used to stimulate the cells is critical. Ensure you are using an appropriate concentration (e.g., EC80) of a selective B1R agonist, such as [Lys-des-Arg9]-Bradykinin, to elicit a robust response that can be effectively antagonized.[2]
-
Compound Integrity: Confirm the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Use of Negative Control: To confirm that the observed effects are specific to B1R antagonism, include the structurally similar negative control compound, BI-5832, in your experiments.[1] BI-5832 is significantly less potent at the human B1R.[1]
Q2: I am seeing unexpected or off-target effects in my experiment, especially at higher concentrations of this compound. What could be the cause?
A2: While this compound is a highly selective B1R antagonist, off-target effects can occur at high concentrations.
-
Selectivity Profile: At a high concentration of 10 µM, this compound showed some inhibition (between 55% and 70%) of Sigma1 (TMEM97) and Sigma2 receptors in a broad selectivity panel.[1][2] If your experimental system is sensitive to the modulation of these targets, consider using a lower concentration of this compound that is still within the effective range for B1R antagonism (cellular IC50 is 6.97 nM).[1]
-
Comparison with Negative Control: The negative control, BI-5832, has also been screened for off-target activities and showed 58% inhibition of the Kappa-Opioid receptor at 10 µM.[2] Comparing the results of this compound with BI-5832 can help differentiate between B1R-mediated and potential off-target effects.
Q3: My in vivo results with this compound in a specific animal model are not consistent with published data. What could be the reason?
A3: In vivo experiments are complex, and discrepancies can arise from several sources.
-
Species-Specific Affinity: this compound exhibits different binding affinities for the B1R across different species. While it has high affinity for human, rat, and rabbit B1R, it has no measurable affinity for the pig B1R (Ki > 10 µM).[1] Ensure that the animal model you are using expresses a B1R ortholog that is potently inhibited by this compound.
-
Pharmacokinetics: While this compound has a favorable pharmacokinetic profile, factors such as the route of administration, dosage, and metabolism in your specific animal model and disease state can influence its efficacy.[1]
-
Disease Model: The expression and role of B1R can vary significantly between different disease models. The timing of this compound administration in relation to the induction of the disease is also crucial, as B1R is an inducible receptor.[3]
Q4: I am not observing any agonistic activity with this compound in my assays. Is this expected?
A4: Yes, this is the expected behavior. This compound is a pure antagonist of the Bradykinin B1 Receptor. In cellular assays, no agonistic activity was observed with this compound, even at concentrations as high as 1 µM.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and its negative control, BI-5832.
Table 1: Binding Affinity (Ki) of this compound for Bradykinin B1 Receptor in Different Species
| Species | Ki (nM) |
| Human | 5.3[1] |
| Rat | 13.3[1] |
| Rabbit | 15.3[1] |
| Pig | > 10,000[1] |
Table 2: In Vitro Potency and Selectivity of this compound and Negative Control BI-5832
| Compound | Human B1R Ki (nM) | Human B2R Ki (nM) | Cellular IC50 (nM) |
| This compound | 5.3[1] | > 10,000[1] | 6.97[1] |
| BI-5832 (Negative Control) | 431.0 | Not Available | >100 times less potent than this compound[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for B1R
This protocol is a general guideline for determining the binding affinity of this compound to the Bradykinin B1 Receptor.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the Bradykinin B1 Receptor (e.g., from CHO-K1 cells).
-
Radioligand, e.g., [3H]Kallidin[des-Arg10, Leu9].
-
This compound and other test compounds.
-
Non-specific binding control: a high concentration of a known B1R ligand (e.g., 10 µM Des-Arg9-(Leu8)-Bradykinin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the B1R according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
This compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring changes in intracellular calcium.[2][4]
Objective: To determine the functional potency (IC50) of this compound.
Materials:
-
Cells expressing the Bradykinin B1 Receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1R agonist (e.g., [Lys-des-Arg9]-Bradykinin).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the B1R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity in each well using the fluorescence plate reader.
-
Agonist Stimulation and Signal Detection: Inject the B1R agonist at a fixed concentration (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
This protocol is a general example of an in vivo model where this compound has been shown to be effective.[5][6]
Objective: To assess the anti-hyperalgesic effect of this compound in a model of chronic inflammatory pain.
Materials:
-
Rodents (e.g., Wistar rats).
-
Complete Freund's Adjuvant (CFA).
-
This compound formulated for the chosen route of administration (e.g., oral gavage).
-
Nociceptive testing apparatus (e.g., von Frey filaments for mechanical hyperalgesia).
Procedure:
-
Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the animal.
-
Baseline Nociceptive Measurement: Before and at a set time after CFA injection (e.g., 24 hours), measure the baseline nociceptive threshold (e.g., paw withdrawal threshold to von Frey filaments).
-
Drug Administration: Administer this compound or vehicle to the animals at the desired dose and route.
-
Post-treatment Nociceptive Measurement: At various time points after drug administration, re-evaluate the nociceptive thresholds.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups to determine the analgesic/anti-hyperalgesic effect of the compound.
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-113823
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with BI-113823, a selective bradykinin (B550075) B1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2] Its mechanism of action involves binding to the B1 receptor, thereby preventing the binding of endogenous kinins like [des-Arg9]-bradykinin. This blockade inhibits the downstream signaling cascade, which includes the activation of phospholipase C and subsequent increase in intracellular calcium, ultimately mitigating inflammatory responses.[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][2]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the bradykinin B1 receptor over the bradykinin B2 receptor.[1][2] It also shows high selectivity against a large panel of other receptors, enzymes, and ion channels.[1][2][3] In a screening of 69 targets, this compound demonstrated ≥1,000-fold selectivity for 67 of them at a concentration of 10µM.[1][2] Minor off-target inhibition was observed for Sigma2/R and Sigma1/HU receptors.[1][2]
Q3: What is the recommended negative control for experiments with this compound?
The structurally similar compound BI-5832 is recommended as a negative control.[1][2] BI-5832 has comparable physicochemical and pharmacokinetic properties but is significantly less potent at the B1 receptor, making it suitable for distinguishing specific B1R-mediated effects of this compound.[1][2]
Q4: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models of inflammation and pain. These include models of endotoxin-induced lung injury, sepsis, allergen-induced airway inflammation, myocardial infarction, and inflammatory hyperalgesia.[1][3][4][5][6]
Troubleshooting Guide
Problem 1: High variability in in vitro cellular assay results.
-
Possible Cause 1: Inconsistent B1 Receptor Expression.
-
Troubleshooting: The expression of the B1 receptor can be low in healthy, unstimulated cells and is induced by inflammatory stimuli.[1][2] Ensure consistent and robust induction of B1R expression in your cell line by standardizing the concentration and duration of the inflammatory stimulus (e.g., LPS, cytokines) used across experiments. Verify B1R expression levels using techniques like qPCR or western blotting.
-
-
Possible Cause 2: Agonist Concentration and Stability.
-
Troubleshooting: The potency of this compound will be dependent on the concentration of the B1R agonist used. Ensure the agonist (e.g., [Lys-des-Arg9]-Bradykinin) is properly stored and fresh dilutions are made for each experiment to avoid degradation. Perform a full agonist dose-response curve to determine the optimal concentration for your specific assay conditions.
-
-
Possible Cause 3: Cell Passage Number and Health.
-
Troubleshooting: High passage numbers can lead to phenotypic drift in cell lines, potentially altering receptor expression and signaling pathways. Use cells within a defined low passage number range for all experiments. Regularly monitor cell health and viability to ensure consistency.
-
Problem 2: Lack of expected efficacy in an in vivo animal model.
-
Possible Cause 1: Inadequate Dose or Route of Administration.
-
Troubleshooting: this compound is orally active.[7] However, the optimal dose and route of administration can vary depending on the animal model and the specific inflammatory condition being studied. Review published studies using this compound in similar models to inform your dosing strategy.[3][4][5] Consider performing a dose-response study to determine the optimal dose for your specific experimental setup.
-
-
Possible Cause 2: Timing of Compound Administration.
-
Troubleshooting: The therapeutic window for B1R antagonism can be narrow. The timing of this compound administration relative to the inflammatory insult is critical. For example, in some models, pre-treatment may be more effective than treatment after the onset of inflammation. Optimize the timing of administration based on the known pathophysiology of your model.
-
-
Possible Cause 3: Species-Specific Differences in B1 Receptor Affinity.
-
Troubleshooting: While this compound shows good affinity for human, rat, and rabbit B1 receptors, there can be species-specific differences.[1][2] For instance, it has no measurable affinity for the pig B1R.[1][2] Confirm the suitability of your chosen animal model by verifying B1R expression and the affinity of this compound for the B1 receptor of that species.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Species | Assay Type | Value | Reference |
| Bradykinin B1 Receptor | Human | Radioligand Binding (Ki) | 5.3 nM | [1][2] |
| Bradykinin B1 Receptor | Rat | Radioligand Binding (Ki) | 13.3 nM | [1][2] |
| Bradykinin B1 Receptor | Rabbit | Radioligand Binding (Ki) | 15.3 nM | [1][2] |
| Bradykinin B1 Receptor | Pig | Radioligand Binding (Ki) | > 10 µM | [1][2] |
| Bradykinin B2 Receptor | Human | Radioligand Binding (Ki) | > 10 µM | [1][2] |
| Bradykinin B1 Receptor | Human | Cellular Assay (IC50) | 6.97 nM | [1][2] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 524.7 Da | [1] |
| Solubility | Highly soluble | [1][2] |
| Metabolic Stability | Stable | [1] |
| CYP Inhibition | Does not inhibit | [1] |
Experimental Protocols
1. Radioligand Binding Assay for B1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled B1R ligand (Des-Arg9-(Leu8)-Bradykinin).[1]
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional antagonist activity of this compound at the B1 receptor.
-
Materials:
-
Procedure:
-
Seed the HEK-hB1R cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of the B1R agonist (e.g., 10 nM [Lys-des-Arg9]-Bradykinin).[1]
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
To test for agonist activity, incubate the cells with this compound alone at various concentrations and measure any change in intracellular calcium.[1]
-
Plot the antagonist concentration-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: Bradykinin B1 Receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for in vitro and in vivo experiments with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: BI-113823 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-113823 in in vivo experiments. As a potent and selective bradykinin (B550075) B1 receptor antagonist, this compound has demonstrated efficacy in various preclinical models.[1][2] However, challenges in experimental design and execution can sometimes lead to unexpected results. This guide is designed to help you identify and address potential issues to ensure the success of your in vivo studies.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Lack of Efficacy or High Variability in an In Vivo Cancer Model
Question: We are not observing the expected anti-tumor effect of this compound in our xenograft model, or the results are highly variable between animals. What are the possible causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a lack of efficacy or high variability in in vivo cancer models. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | 1. Confirm B1 Receptor Expression: Ensure that the selected cancer cell line expresses the bradykinin B1 receptor (B1R). B1R expression is often low in healthy tissues and induced by inflammation or tissue injury.[1][2] It is crucial to verify B1R expression in your specific tumor model. 2. Re-evaluate Model Selection: Consider if the tumor microenvironment in your chosen model is appropriate for investigating the effects of B1R antagonism. The anti-tumor activity of this compound may be more pronounced in models with a significant inflammatory component. |
| Suboptimal Drug Exposure | 1. Verify Formulation: this compound is highly soluble in aqueous media.[1] However, ensure that your formulation is stable and homogenous. If using a suspension, ensure consistent resuspension before each administration. 2. Review Dosing Regimen: The dose and frequency of administration should be sufficient to maintain therapeutic concentrations at the tumor site. Consult published studies for effective dose ranges in rodents.[3] 3. Consider a Pilot Pharmacokinetic (PK) Study: If feasible, a pilot PK study in your specific animal strain can confirm adequate drug exposure (plasma and tumor concentrations) following administration. |
| Issues with Experimental Protocol | 1. Animal Acclimation and Handling: Ensure all animals are properly acclimated to the housing and testing environment to minimize stress-induced variability.[4] 2. Randomization and Blinding: Implement randomization of animals into treatment groups and blinding of personnel who are measuring tumors and collecting data to avoid bias. 3. Tumor Implantation Technique: Standardize the tumor cell implantation procedure to ensure consistent tumor take and growth rates. |
| Drug Stability and Handling | 1. Proper Storage: Store this compound according to the manufacturer's recommendations to maintain its stability and activity. 2. Fresh Formulations: Prepare drug formulations fresh before each use, unless stability data supports longer-term storage. |
Issue 2: Observed Toxicity or Adverse Effects at a Presumed Therapeutic Dose
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at the dose of this compound that was expected to be therapeutic. What should we do?
Answer:
While this compound has a reported favorable safety profile in preclinical studies, individual animal models can exhibit different sensitivities.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | 1. Vehicle Toxicity Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity. 2. Assess Vehicle Suitability: Ensure the chosen vehicle is non-toxic at the administered volume and concentration. |
| Dose-Related Toxicity | 1. Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. 2. Adjust Dosing Regimen: Consider reducing the dose or the frequency of administration. |
| Off-Target Effects | 1. Review Selectivity Data: this compound is highly selective for the B1 receptor.[2] However, at very high concentrations, off-target effects are a possibility. Ensure that the administered dose is within a reasonable range based on its known potency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor.[1] The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][2] By blocking the binding of its ligand, this compound inhibits the downstream signaling pathways that contribute to inflammation, pain, and potentially tumor growth.[1]
Q2: What is a suitable negative control for in vivo experiments with this compound?
A2: A structurally similar but inactive compound, BI-5832, is available as a negative control for this compound.[1] Using a negative control helps to ensure that the observed effects are due to the specific antagonism of the B1 receptor and not due to off-target effects of the chemical scaffold.
Q3: What are the reported pharmacokinetic properties of this compound?
A3: this compound has a favorable pharmacokinetic profile in rodents, with good oral bioavailability.[1] Specific parameters from preclinical studies are summarized in the table below.
| Parameter | Value (in rodents) | Reference |
| Oral Bioavailability | Favorable | [1] |
| Solubility | Highly soluble in aqueous media | [1] |
Q4: In which preclinical models has this compound shown efficacy?
A4: this compound has demonstrated efficacy in various preclinical models, primarily those involving inflammation and pain. These include models of inflammatory hyperalgesia, endotoxin-induced lung injury, and sepsis.[3] Its potential in oncology is an area of active research.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol provides a general guideline for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (verified for B1R expression)
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture medium
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the cancer cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle) to the respective groups according to your predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Protocol 2: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral administration (gavage) in mice.
Materials:
-
This compound powder
-
Sterile water for injection or other appropriate vehicle
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Add the vehicle to the this compound powder in a sterile tube.
-
Vortex the solution until the compound is fully dissolved. Given its high solubility in aqueous media, this should be readily achievable.
-
Administer the solution to the mice using an appropriate oral gavage needle. The volume should not exceed 10 mL/kg.
Visualizations
Caption: Bradykinin B1 Receptor signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Logical relationships between potential causes of poor efficacy and their solutions.
References
minimizing BI-113823 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of BI-113823 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Encountering variability in experimental results when using this compound? The issue might be related to compound degradation. This guide provides a structured approach to identifying and mitigating potential stability problems.
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table summarizes key physicochemical properties and general storage guidelines to minimize degradation.
| Parameter | Value / Recommendation | Source / Rationale |
| Chemical Structure | Arylsulfonamide and piperazine (B1678402) moieties | General chemical knowledge |
| Solubility | Highly soluble in aqueous media | [1] |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [2] |
| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [2] |
| Recommended Solvents | DMSO for stock solutions | General best practice |
| pH Stability | Sulfonamides are generally stable at neutral to alkaline pH. | [3] |
| Light Sensitivity | Protect from light, especially in solution. | General best practice for small molecules[4][5] |
| Thermal Stability | Avoid high temperatures. | General best practice[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For long-term storage, it is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] DMSO is a common solvent for creating highly concentrated stock solutions of organic molecules and is generally sterile due to its antimicrobial properties.[2]
Q2: How should I store my this compound stock solution to prevent degradation?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][7] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Q3: My experiment requires an aqueous working solution. What precautions should I take?
This compound is reported to be highly soluble in aqueous media.[1] When preparing aqueous working solutions from a DMSO stock, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment. Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock aliquot. Do not store this compound in aqueous solutions for extended periods, as hydrolysis can be a potential degradation pathway for some small molecules.
Q4: Is this compound sensitive to pH? What pH should I use for my experiments?
While specific pH stability data for this compound is not available, its chemical structure contains a sulfonamide group. Studies on other sulfonamides have shown that they are generally hydrolytically stable at neutral to alkaline pH (pH 7-9).[3] Degradation may be more likely under acidic conditions. Therefore, it is advisable to maintain the pH of your experimental solutions within a neutral range if possible.
Q5: Should I protect my this compound solutions from light?
Yes, it is a general best practice to protect all solutions of small molecule compounds from light, as many are susceptible to photodegradation.[4][5] Store stock and working solutions in amber vials or tubes, or wrap them in aluminum foil.[7] Perform experimental manipulations in a timely manner to minimize light exposure.
Q6: I have observed a decrease in the activity of this compound over time in my experiments. What could be the cause?
A decrease in activity could be due to several factors related to compound degradation:
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution or prolonged storage of working solutions can lead to degradation.[2][7]
-
Hydrolysis: If the compound is stored in an aqueous buffer for an extended period, especially at a non-optimal pH, hydrolysis may occur.
-
Photodegradation: Exposure of solutions to light can cause degradation.[4][5]
-
Oxidation: The piperazine moiety in this compound could be susceptible to oxidation, although specific data is unavailable. Ensure solvents are of high quality and consider inert gas purging for long-term storage if oxidation is suspected.
To troubleshoot, prepare a fresh working solution from a new aliquot of your DMSO stock and repeat the experiment. If the problem persists, consider preparing a fresh stock solution from the powder.
Experimental Protocols
While a specific, detailed experimental protocol for minimizing degradation is not published, the following general protocol is based on best practices for handling small molecule inhibitors.
Protocol for Preparation and Handling of this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (e.g., amber) tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in aqueous buffer):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution serially in your final aqueous experimental buffer to the desired working concentration. Ensure the final DMSO concentration is minimal and consistent across all experimental conditions, including vehicle controls.
-
Prepare the working solution fresh on the day of the experiment.
-
Keep the working solution on ice and protected from light until use.
-
Signaling Pathway Diagram
This compound is an antagonist of the Bradykinin B1 Receptor (B1R). The following diagram illustrates the general signaling pathway that this compound inhibits.
Caption: Inhibition of B1R signaling by this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: BI-113823 and its Cell Line-Specific Effects
Welcome to the technical support center for BI-113823, a potent and selective antagonist of the bradykinin (B550075) B1 receptor (B1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in-vitro cancer studies, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor.[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of kinins to the B1R. This signaling pathway typically involves the activation of phospholipase C, leading to an increase in intracellular calcium concentration and subsequent cellular responses.[1]
Q2: In which cell lines has the activity of this compound been confirmed?
A2: this compound has a confirmed IC50 value of 6.97 nM in a cellular assay using Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human B1R.[2] It has also been shown to antagonize the effects of a B1R agonist in Human Embryonic Kidney (HEK) cells expressing the human B1R.[2]
Q3: Is there evidence of B1R expression in cancer cell lines?
A3: Yes, studies have shown that the bradykinin B1 receptor is expressed in several human cancer cell lines, including:
-
Breast Cancer: MDA-MB-231[3]
-
Prostate Cancer: DU145
-
Glioblastoma: U87MG and U251MG
Q4: What are the potential downstream signaling pathways affected by this compound in cancer cells?
A4: By antagonizing the B1R, this compound is expected to modulate signaling pathways known to be activated by this receptor. These may include:
-
Phospholipase C (PLC) Pathway: Inhibition of PLC activation and subsequent reduction in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production, leading to decreased intracellular calcium mobilization.[1]
-
NF-κB Signaling: The B1R has been linked to the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[4][5] this compound may therefore inhibit NF-κB activity in B1R-expressing cancer cells.
-
ERK/MAPK Pathway: The B1R can also modulate the ERK/MAPK pathway, which is crucial for cell proliferation and survival. The effects of this compound on this pathway would likely be cell-context dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability or proliferation. | Low or absent B1R expression in the cell line. | Confirm B1R expression at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) level. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 10 nM to 10 µM are a reasonable starting point. | |
| Insufficient incubation time. | Extend the incubation time with this compound. Effects on cell proliferation may take 24-72 hours to become apparent. | |
| Inactivation of the compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| High background or off-target effects observed. | Non-specific binding of this compound at high concentrations. | Use the lowest effective concentration determined from your dose-response experiments. |
| Use of a negative control compound. | Consider using BI-5832, a structurally similar but significantly less potent analog, as a negative control to distinguish specific B1R-mediated effects.[1] | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culture. |
| Variability in cell seeding density. | Ensure consistent cell seeding densities across all experiments. | |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination. |
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | CHO-K1 (human B1R expressing) | Cellular antagonist assay | 6.97 nM | [2] |
| This compound | HEK (human B1R expressing) | Calcium mobilization assay | Antagonizes B1R agonist | [2] |
| Other cell-permeable B1R antagonists (e.g., SSR240612) | MDA-MB-231 (Breast Cancer) | Cytotoxicity assays | Increased cell death | [6] |
| B1R agonist | DU145 (Prostate Cancer) | Proliferation & Migration assays | Increased proliferation and migration (effect abrogated by a B1R antagonist) | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for B1R Expression and Signaling Pathway Analysis
This protocol can be used to confirm B1R expression and assess the effect of this compound on downstream signaling proteins.
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound at the desired concentration and for the appropriate time. For signaling studies, a short treatment time (e.g., 15-60 minutes) may be optimal. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against B1R or a protein in the signaling pathway of interest (e.g., phospho-ERK, phospho-p65 NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound mechanism of action.
Caption: Cell viability assay workflow.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of cell-penetrant kinin B1 receptor antagonists in human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B1 but not B2 bradykinin receptor agonists promote DU145 prostate cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
BI-113823 species-specific activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the selective bradykinin (B550075) B1 (B1) receptor antagonist, BI-113823.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, small molecule antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR).[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory conditions.[1][3] Upon activation by its endogenous ligands (kinins), the B1 receptor initiates a signaling cascade through phospholipase C, leading to increased intracellular calcium concentrations and subsequent inflammatory responses.[1][3] These responses can include vasodilation, increased vascular permeability, edema, and pain.[1][3] this compound exerts its effects by competitively blocking the binding of kinins to the B1 receptor, thereby inhibiting these downstream signaling pathways.
Q2: What is the species-specific activity of this compound?
This compound exhibits high affinity for the human, rat, and rabbit B1 receptors. However, it shows no measurable affinity for the pig B1 receptor. This species-specific activity is a critical consideration for experimental design.
Q3: How selective is this compound for the B1 receptor over the B2 receptor?
This compound is highly selective for the B1 receptor. It does not show any significant binding to the human bradykinin B2 receptor (Ki > 10 µM).[1][3]
Q4: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in various rodent models of inflammatory conditions. These include:
-
Alleviating endotoxin-induced acute lung injury in mice.[5]
-
Reducing sepsis-induced lung inflammatory response and improving survival in rats.[5][6]
-
Showing analgesic effects in chronic nociceptive pain models.[1][3]
Q5: Is there a recommended negative control for experiments with this compound?
Yes, BI-5832 is a structurally similar compound with significantly lower potency for the B1 receptor and can be used as a negative control in experiments.[1][3]
Troubleshooting Guide
Issue: Lack of expected efficacy in an in vivo pig model.
-
Potential Cause: As indicated by binding affinity data, this compound has no measurable affinity for the pig B1 receptor (Ki > 10 µM).[1][3]
-
Recommendation: It is not recommended to use this compound in pig models for studying B1 receptor antagonism. Select a different animal model where the compound has demonstrated activity, such as rats or rabbits.
Issue: High background signal in a radioligand binding assay.
-
Potential Cause: Non-specific binding of the radioligand.
-
Recommendation: Ensure the use of an appropriate concentration of a competing non-labeled ligand to determine non-specific binding accurately. For the B1 receptor, [des-Arg10]-kallidin can be used.[3]
Issue: No observable effect in a cellular assay despite using a species with known this compound activity.
-
Potential Cause 1: Low or absent B1 receptor expression in the chosen cell line. B1 receptor expression is often inducible by inflammatory stimuli.
-
Recommendation 1: Confirm B1 receptor expression at the mRNA or protein level in your cell line. Consider pre-treating cells with inflammatory mediators like lipopolysaccharide (LPS) or cytokines to upregulate B1 receptor expression.
-
Potential Cause 2: The agonist used to stimulate the B1 receptor is not sufficiently potent or is used at a suboptimal concentration.
-
Recommendation 2: Use a specific and potent B1 receptor agonist, such as [Lys-des-Arg9]-Bradykinin.[3] Perform a dose-response curve for the agonist to determine the optimal concentration for stimulation.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (B1 Receptor) | Human | 5.3 nM | [1][3] |
| Rat | 13.3 nM | [1][3] | |
| Rabbit | 15.3 nM | [1][3] | |
| Pig | > 10 µM | [1][3] | |
| Ki (B2 Receptor) | Human | > 10 µM | [1][3] |
| IC50 (Cellular Assay) | Human (HEK cells) | 6.97 nM | [1][3] |
Experimental Protocols
1. Radioligand Binding Assay for B1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the B1 receptor.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing recombinant human, rat, or rabbit B1 receptors.
-
[3H]Kallidin[des-Arg10, Leu9] (Radioligand).
-
This compound (Test compound).
-
[des-Arg10]-kallidin (Non-labeled competitor for non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration (e.g., 10 µM) of the non-labeled competitor.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound at the B1 receptor.
-
Materials:
-
HEK cells expressing the human B1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
[Lys-des-Arg9]-Bradykinin (B1 receptor agonist).
-
This compound (Test compound).
-
Appropriate cell culture medium and buffers.
-
A fluorescence plate reader capable of measuring intracellular calcium.
-
-
Procedure:
-
Plate the HEK-hB1R cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of the B1 receptor agonist (e.g., 10 nM [Lys-des-Arg9]-Bradykinin).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
To test for agonistic activity, incubate the cells with this compound alone and measure any change in intracellular calcium.
-
Generate concentration-response curves to determine the IC50 value of this compound.
-
Visualizations
Caption: this compound blocks the B1 receptor signaling pathway.
Caption: Workflow for the intracellular calcium mobilization assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Validating BI-113823 Activity in a New Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of BI-113823, a selective bradykinin (B550075) B1 receptor antagonist, in novel experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active, non-peptide antagonist of the bradykinin B1 receptor (B1R)[1][2]. The B1R is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation[1][3][4]. This compound exerts its effects by binding to the B1R and blocking the signaling cascade initiated by its endogenous ligands, such as des-Arg⁹-bradykinin[4]. This blockade prevents the activation of phospholipase C, which in turn inhibits the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium, thereby mitigating inflammatory responses and pain[1][5].
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the bradykinin B1 receptor. It shows very weak to no binding affinity for the bradykinin B2 receptor[1][3]. In a broad panel of 69 other receptors, enzymes, and ion channels, this compound demonstrated over 1,000-fold selectivity for the majority of these off-targets when tested at a concentration of 10µM[1][3].
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, the structurally similar compound BI-5832 is available as a negative control for this compound[1][3]. BI-5832 has a significantly lower affinity for the bradykinin B1 receptor and can be used to distinguish specific B1R-mediated effects from potential off-target or non-specific effects of the chemical scaffold[1].
Q4: What are the key physicochemical and pharmacokinetic properties of this compound?
A4: this compound is a highly soluble compound with a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies[1][3]. It is metabolically stable and does not significantly inhibit major cytochrome P450 (CYP) enzymes[1]. The compound is orally bioavailable in rodents[1][2].
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| Ki | Human B1R | 5.3 nM | [1][3] |
| Rat B1R | 13.3 nM | [1][3] | |
| Rabbit B1R | 15.3 nM | [3] | |
| Pig B1R | > 10 µM | [1][3] | |
| Human B2R | > 10,000 nM | [1][3] | |
| IC50 | Human B1R (cellular assay) | 6.97 nM | [1][3] |
| Negative Control (BI-5832) Ki | Human B1R | 431.0 nM | [1] |
| Negative Control (BI-5832) IC50 | Human B1R (cellular assay) | 699.0 nM | [1] |
| Pharmacokinetic Parameter | Mouse | Rat | Reference |
| AUC0-inf [(nmol·h) / L] | 7240 | 2390 | [1][3] |
| tmax [h] | 0.25 | 0.5 | [1][3] |
| Cmax [nmol / L] | 3100 | 1230 | [1][3] |
| Oral Bioavailability (F) [%] | 39.9 | 37.3 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental validation workflow for this compound.
Troubleshooting Guides
Issue 1: No or low signal in the in vitro calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Low B1 receptor expression in the cell line. | Confirm B1R expression using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Inactive B1R agonist. | Use a fresh, validated stock of a B1R agonist (e.g., Lys-[Des-Arg9]-Bradykinin). Test a range of agonist concentrations to ensure an adequate signal window. |
| Suboptimal assay conditions. | Optimize cell seeding density, dye loading time and concentration, and buffer composition. Ensure the assay buffer is at the correct pH and temperature. |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. This compound is soluble in aqueous media, but prolonged storage in solution at room temperature should be avoided. |
Issue 2: High background or variable results in the in vitro assay.
| Possible Cause | Troubleshooting Step |
| Cell stress or death. | Handle cells gently during plating and washing steps. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.1%). |
| Inconsistent cell numbers. | Ensure a uniform cell monolayer by optimizing seeding density and checking for even cell distribution in the wells. |
| Pipetting errors. | Use calibrated pipettes and be precise when preparing serial dilutions and adding reagents. |
| Compound precipitation. | Visually inspect the compound dilutions for any signs of precipitation. If observed, adjust the solvent or concentration. This compound is highly soluble, so this is less likely but should still be considered. |
Issue 3: Lack of efficacy or inconsistent results in the in vivo model.
| Possible Cause | Troubleshooting Step |
| Inadequate drug exposure. | Confirm the dose and route of administration are appropriate based on available pharmacokinetic data[1][3]. Consider performing a pilot pharmacokinetic study in your specific animal model to determine the optimal dosing regimen. |
| Poor model induction. | Ensure the inflammatory stimulus (e.g., CFA) is properly prepared and administered to induce a consistent and measurable inflammatory response. Include a positive control group treated with a known anti-inflammatory agent. |
| Timing of drug administration and behavioral testing. | The timing of this compound administration relative to the induction of inflammation and the timing of the behavioral assessment are critical. Optimize these parameters based on the expected time course of B1R upregulation and the compound's pharmacokinetics. |
| Non-B1R mediated inflammation in the chosen model. | Verify that the B1R is indeed upregulated and plays a significant role in the pathophysiology of your chosen model. This can be assessed by measuring B1R mRNA or protein levels in the relevant tissues. |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on B1R-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HEK293 cells stably expressing human B1R)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
B1R agonist (e.g., Lys-[Des-Arg9]-Bradykinin)
-
This compound and negative control (BI-5832)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: During the dye loading, prepare serial dilutions of this compound, BI-5832, and a vehicle control in the assay buffer.
-
Antagonist Incubation: After incubation, gently wash the cells with assay buffer to remove excess dye. Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add the B1R agonist at a pre-determined EC₈₀ concentration to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Protocol 2: In Vivo Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of an inflammatory pain model in rats and the assessment of the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound and vehicle control (formulation suitable for the chosen route of administration)
-
Negative control (BI-5832)
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Acclimatization and Baseline Testing: Acclimatize the rats to the testing environment and equipment for several days before the experiment. Measure baseline paw withdrawal thresholds for mechanical and/or thermal stimuli.
-
Induction of Inflammation: Induce inflammation by injecting a specific volume of CFA (e.g., 100 µL) into the plantar surface of one hind paw of each rat[6][7][8].
-
Drug Administration: At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound, BI-5832, or vehicle to different groups of rats. The dose and route of administration should be based on available pharmacokinetic data[1][3].
-
Behavioral Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess the paw withdrawal thresholds in response to mechanical or thermal stimuli. The experimenter should be blinded to the treatment groups.
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups at each time point. A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect. Compare the effects of this compound with the negative control, BI-5832, to confirm B1R-specific activity.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 7. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
Technical Support Center: Bradykinin B1 Receptor Antagonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with bradykinin (B550075) B1 receptor (B1R) antagonists.
Frequently Asked Questions (FAQs)
Q1: My B1R antagonist shows potent activity in vitro but fails in in vivo models. What are the potential reasons?
A1: This is a common challenge in B1R antagonist development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: Many early peptide-based B1R antagonists suffer from poor oral bioavailability and rapid metabolic degradation by peptidases.[1] Non-peptidic small molecules are being developed to overcome these limitations.[1] Ensure your antagonist has a suitable pharmacokinetic profile for the chosen animal model and route of administration.
-
Species Specificity: B1R antagonists can exhibit significant differences in potency between species (e.g., human vs. rodent).[2][3] For example, the non-peptide antagonist Compound A is potent at the human, rabbit, and dog B1R, but has low affinity for the rat receptor.[4] It is crucial to characterize the antagonist's potency on the specific species' receptor being used in vivo.
-
Partial Agonism: Some B1R antagonists, particularly early peptide-based compounds like Lys-[Leu8]desArg9-bradykinin, can exhibit partial agonistic effects in certain species, such as mice.[5] This can lead to unexpected or attenuated effects in vivo.
-
Model-Specific B1R Expression: The B1R is an inducible receptor, and its expression levels can vary significantly depending on the nature and duration of the inflammatory stimulus in your in vivo model.[6][7] If B1R expression is not sufficiently upregulated, the antagonist may appear inactive.
Q2: I am observing a narrow active dose range for my B1R antagonist in vivo. Why might this be the case?
A2: A narrow therapeutic window can be indicative of partial agonism.[7] At lower doses, the antagonist blocks the endogenous agonist, but as the concentration increases, its own agonistic activity may become more prominent, leading to a bell-shaped dose-response curve.
Q3: Why have many B1R antagonists failed in clinical trials despite promising preclinical data?
A3: The translation of preclinical findings to clinical success has been challenging for B1R antagonists. Some potential reasons include:
-
Complexity of the Kallikrein-Kinin System: The in vivo regulation and interplay of the kallikrein-kinin system are more complex than often replicated in preclinical models.[8]
-
Lack of Robust Biomarkers: A significant hurdle is the identification of reliable pharmacodynamic biomarkers to predict clinical efficacy, especially in diseases where inflammation is a secondary component.[6]
-
Underestimated System Complexity: The intricate interactions and signaling pathways of the B1R in human diseases may not be fully recapitulated in animal models, leading to a failure to translate efficacy.[8]
Troubleshooting Guides
In Vitro Assays
1. Radioligand Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Non-specific Binding | - Radioligand is too hydrophobic. - Inadequate blocking of non-specific sites. - Issues with the filter plates or washing procedure. | - Use a different radioligand if available.[7] - Coat filters with bovine serum albumin (BSA) or polyethyleneimine (PEI).[9] - Optimize washing buffer composition (e.g., add BSA, salts, or detergents) and increase wash volume or use warmer buffer.[7][9] - Define non-specific binding with a high concentration (e.g., 100x Kd) of an unlabeled ligand.[7] |
| Low Specific Binding / Low Signal | - Low receptor expression in the cell line or tissue preparation. - Inactive radioligand. - Suboptimal assay conditions (e.g., incubation time, temperature). | - Use a cell line with higher B1R expression or prepare membranes from tissues known to express B1R. - Check the age and storage conditions of the radioligand. - Perform time-course and temperature optimization experiments to ensure equilibrium is reached. |
| Poor Reproducibility | - Inconsistent cell or membrane preparation. - Pipetting errors. - Inconsistent washing steps. | - Standardize cell culture and membrane preparation protocols. - Use calibrated pipettes and ensure proper mixing. - Automate washing steps if possible or ensure consistent manual washing. |
2. Calcium Mobilization Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | - Low B1R expression. - Inefficient coupling of B1R to Gαq. - Suboptimal dye loading or concentration. - Cell health issues. | - Use a cell line with higher B1R expression. - Co-express a promiscuous G protein like Gα16 to enhance coupling to the calcium signaling pathway.[6] - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and incubation time.[10] - Ensure cells are healthy, within a low passage number, and not over-confluent.[5] |
| No Response to Agonist | - Inactive agonist. - Receptor desensitization. - Incorrect instrument settings. | - Verify the activity of the agonist stock. - Avoid prolonged exposure of cells to serum or other potential agonists before the assay. - Check the fluorescence plate reader's filter sets, gain settings, and read times.[5] |
| High Background Fluorescence | - Autofluorescence from the compound. - Cell death leading to calcium leakage. - Incomplete removal of dye. | - Test for compound autofluorescence at the assay wavelengths. - Ensure cell viability. - Optimize the washing steps after dye loading. |
In Vivo Assays
1. Carrageenan-Induced Paw Edema
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Edema Response | - Inconsistent carrageenan injection volume or location. - Variation in animal age or weight. - Stress-induced physiological changes. | - Standardize the injection technique, ensuring the same volume is injected into the same location on the paw.[11] - Use animals within a narrow age and weight range. - Acclimatize animals to the experimental procedures to minimize stress. |
| Antagonist Shows No Effect | - Inappropriate timing of antagonist administration relative to carrageenan injection. - Insufficient dose or poor bioavailability. - Species-specific inactivity of the antagonist. | - The interval between dosing and carrageenan injection may need to be adjusted based on the antagonist's peak plasma concentration.[11] - Perform dose-response studies to determine the optimal dose. - Confirm the antagonist's activity on the B1R of the species being used. |
| Unexpected Pro-inflammatory Effect | - Partial agonism of the antagonist. | - Test the antagonist for agonist activity in an in vitro functional assay. |
Data Presentation: Potency of B1R Antagonists
The following tables summarize the potency of selected bradykinin B1 receptor antagonists. Note that values can vary depending on the experimental conditions.
Table 1: Peptide B1 Receptor Antagonists
| Antagonist | Species | Assay Type | Potency (pA2 / Ki in nM) | Reference(s) |
| Lys-[Leu8]-des-Arg9-BK | Human, Rabbit | Bioassay | pA2: ~8.5-9.0 | [5] |
| Mouse | Bioassay | Partial Agonist | [5] | |
| AcLys-[D-βNal7, Ile8]-des-Arg9-BK (R-715) | Human, Rabbit | Bioassay | pA2: ~8.4-8.5 | [5][12] |
| Mouse, Rat | Bioassay | Pure Antagonist | [5] | |
| Lys-Lys-[Hyp3, Cpg5, D-Tic7, Cpg8]-des-Arg9-BK (B-9958) | Human, Rabbit | Bioassay | Pure Antagonist | [5] |
Table 2: Non-Peptide B1 Receptor Antagonists
| Antagonist | Species | Assay Type | Potency (Ki / IC50 in nM) | Reference(s) |
| Compound A | Human | Radioligand Binding | Ki: 0.016 | [4] |
| Rabbit | Radioligand Binding | Ki: 0.050 | [4] | |
| Dog | Radioligand Binding | Ki: 0.56 | [4] | |
| Rat | Radioligand Binding | Ki: 29 | [4] | |
| BI113823 | Rat | In vivo (CFA-induced hyperalgesia) | Effective Dose | [13] |
| ELN441958 | Human | Radioligand Binding | Ki: 0.26 | [3] |
| Rhesus Monkey | Functional Assay (Calcium) | KB: 0.24 | [3] | |
| Rat | Functional Assay (Calcium) | KB: 1.5 | [3] | |
| Mouse | Functional Assay (Calcium) | KB: 14 | [3] |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of a test antagonist for the B1 receptor.
-
Materials:
-
Cell membranes expressing the B1 receptor.
-
Radioligand (e.g., [3H]Lys-des-Arg9-BK).
-
Unlabeled B1R agonist/antagonist for non-specific binding determination.
-
Test antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test antagonist.
-
For total binding wells, add buffer instead of the test antagonist.
-
For non-specific binding wells, add a saturating concentration of an unlabeled B1R ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test antagonist by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of a test compound at the B1 receptor.
-
Materials:
-
Cells expressing the B1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
B1R agonist (e.g., Lys-des-Arg9-bradykinin).
-
Test antagonist.
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Inject the B1R agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording fluorescence over time.
-
The antagonist's potency (IC50) is determined by measuring the inhibition of the agonist-induced calcium response.
-
Mandatory Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: B1R Antagonist Experimental Workflow.
Caption: Troubleshooting Logic for Inactive Antagonist.
References
- 1. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. graphpad.com [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility with BI-113823
An Important Note on the Mechanism of Action of BI-113823
Based on comprehensive scientific literature, this compound is consistently identified as a potent and selective bradykinin (B550075) B1 receptor antagonist . It is crucial for reproducible experimental design to proceed with the understanding that this compound does not function as a pan-KRAS inhibitor. This technical support guide is therefore focused on the established role of this compound in targeting the bradykinin B1 receptor.
This resource provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1][3] By blocking the binding of endogenous kinins to the B1 receptor, this compound inhibits the downstream signaling cascade that leads to inflammatory responses, such as increased intracellular calcium, pain, and edema.[1]
Q2: How selective is this compound for the bradykinin B1 receptor?
A2: this compound exhibits high selectivity for the B1 receptor with very weak to no binding affinity for the bradykinin B2 receptor.[1][3] It has been screened against a large panel of other potential off-targets and has shown a high degree of selectivity.[3]
Q3: What are the common research applications for this compound?
A3: this compound is primarily used in preclinical research to investigate the role of the bradykinin B1 receptor in various pathological processes. Key application areas include inflammatory pain, sepsis-induced lung injury, allergic airway inflammation, and diabetic macular edema.[1][3][4][5]
Q4: Is there a recommended negative control for experiments with this compound?
A4: Yes, the structurally similar compound BI-5832 is recommended as a negative control.[1][3] BI-5832 has a comparable physicochemical and pharmacokinetic profile to this compound but is significantly less potent in cellular assays.[1][3]
Q5: What are the key physicochemical and pharmacokinetic properties of this compound?
A5: this compound is a highly soluble compound with a favorable pharmacokinetic profile, making it suitable for in vivo experiments.[1][3] It is metabolically stable and does not inhibit major CYP proteins.[1][3] For detailed pharmacokinetic parameters in rodent models, please refer to the data provided by the manufacturer or relevant publications.[3]
Troubleshooting Guide
Q1: I am not observing the expected anti-inflammatory effect of this compound in my in vivo model. What are some potential reasons?
A1:
-
Incorrect Dosing or Administration Route: Ensure the dose and route of administration are appropriate for your specific animal model and are consistent with previously published studies. This compound has been shown to be effective when administered orally or intrathecally.[4]
-
Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. Consider whether the treatment is meant to be prophylactic or therapeutic in your experimental design.
-
Model-Specific B1 Receptor Expression: The expression of the bradykinin B1 receptor can vary significantly between different inflammatory models and even between different tissues within the same model. Confirm that the B1 receptor is indeed upregulated and plays a key role in the pathology of your specific model.
-
Compound Stability and Handling: Ensure that this compound has been stored correctly and that the formulation for administration is appropriate and stable.
Q2: My in vitro results with this compound are inconsistent. What should I check?
A2:
-
Cell Line Authentication and Passage Number: Verify the identity of your cell line and ensure you are using cells within a consistent and low passage number range.
-
B1 Receptor Expression Levels: Confirm that your chosen cell line expresses the bradykinin B1 receptor at a sufficient level to detect a response. B1 receptor expression can be low in healthy tissues and may need to be induced.[1][3]
-
Agonist Concentration: The concentration of the B1 receptor agonist used to stimulate the cells is crucial. Ensure you are using an appropriate concentration to elicit a submaximal response, allowing for the inhibitory effect of this compound to be observed.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
Q3: I am observing off-target effects in my experiment. How can I confirm they are not due to this compound?
A3:
-
Use the Negative Control: The most effective way to control for off-target effects is to include the recommended negative control, BI-5832, in your experiments.[1][3] This compound is structurally similar to this compound but has significantly lower potency for the B1 receptor.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. On-target effects should be dose-dependent and occur within the expected potency range of the compound.
-
Rescue Experiment: If possible, perform a rescue experiment by co-administering an excess of a B1 receptor agonist to see if it can overcome the inhibitory effect of this compound.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 5.3 nM | [1][3] |
| Rat | 13.3 nM | [1][3] | |
| Rabbit | 15.3 nM | [1] | |
| Pig | > 10 µM | [1] | |
| Cellular Potency (IC50) | Human B1R in HEK cells | 6.97 nM | [1][3] |
Experimental Protocols
Key Experiment: Assessment of this compound Efficacy in a Rodent Model of Inflammatory Pain
This protocol is a generalized example based on methodologies described in the literature.[4] Researchers should adapt it to their specific experimental needs and institutional guidelines.
1. Induction of Inflammation:
- Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of Wistar rats to induce localized inflammation and hyperalgesia.[4]
2. This compound Administration:
- Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intrathecal injection).
- Administer this compound at the desired dose and time point relative to CFA injection. Include vehicle-treated and negative control (BI-5832) groups.
3. Assessment of Mechanical Hyperalgesia:
- Measure paw withdrawal thresholds in response to a calibrated mechanical stimulus (e.g., using von Frey filaments) at baseline and various time points after CFA injection and treatment.
4. Data Analysis:
- Compare the paw withdrawal thresholds between the different treatment groups to determine the effect of this compound on inflammatory pain.
Visualizations
Caption: Bradykinin B1 Receptor Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
limitations of using BI-113823 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-113823, a selective Bradykinin (B550075) B1 (B1) receptor antagonist. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful research outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active, non-peptide antagonist of the Bradykinin B1 receptor, a G protein-coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Upon activation by its endogenous ligands (kinins), the B1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event in inflammatory processes. This compound competitively inhibits the binding of agonists to the B1 receptor, thereby blocking this signaling cascade.[1]
Q2: What is the recommended concentration of this compound for cellular assays?
A2: A starting concentration of 100 nM is generally recommended for cellular assays. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response curve is recommended to determine the most effective concentration for your specific assay.
Q3: Is there a negative control available for this compound?
A3: Yes, the structurally similar compound BI-5832 is available as a negative control.[2][3] BI-5832 has a significantly lower affinity for the B1 receptor and can be used to distinguish specific B1 receptor-mediated effects from off-target or non-specific effects of this compound.
Q4: What are the known off-target effects of this compound?
A4: At a high concentration of 10 µM, this compound has shown some inhibitory activity on the Sigma1 (SIGMAR1) and Sigma2 (TMEM97) receptors, with inhibition between 55% and 70%.[2][3] It is important to consider these potential off-target effects when interpreting data, especially at higher concentrations.
Q5: Are there species-specific differences in the activity of this compound?
A5: Yes, this compound exhibits high affinity for the human, rat, and rabbit B1 receptors. However, it has no measurable affinity for the pig B1 receptor (Ki > 10 µM).[2] Researchers working with porcine models should select an alternative B1 receptor antagonist.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in cell-based assays.
-
Possible Cause 1: Low or absent B1 receptor expression. The B1 receptor is an inducible receptor, and its expression can be very low in healthy, unstimulated cells.[2][3]
-
Solution: Induce B1 receptor expression by treating cells with pro-inflammatory stimuli such as lipopolysaccharide (LPS) or cytokines (e.g., IL-1β) for a sufficient period before adding this compound. Confirm B1 receptor expression using qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 2: Suboptimal concentration of this compound. The effective concentration can vary between cell lines and experimental setups.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound in your specific assay.
-
-
Possible Cause 3: Compound degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Store this compound as recommended by the supplier, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: Presence of B1 receptor-independent signaling pathways. The observed cellular response may be mediated by pathways that do not involve the B1 receptor.
-
Solution: Use the negative control compound, BI-5832, to confirm that the observed effect is specific to B1 receptor antagonism. Additionally, consider using siRNA or CRISPR/Cas9 to knock down the B1 receptor and verify its role in the signaling pathway under investigation.
-
Issue 2: High background signal or variability in intracellular calcium assays.
-
Possible Cause 1: Uneven dye loading. Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to variability between wells.
-
Solution: Ensure a homogenous cell monolayer and uniform dye loading by following a standardized protocol. Gently mix the dye solution before adding it to the cells. Consider using a plate reader with automated injection to ensure consistent timing and mixing.
-
-
Possible Cause 2: Cell health and density. Unhealthy or overly confluent cells can exhibit altered calcium signaling.
-
Solution: Ensure cells are healthy and seeded at an optimal density to form a confluent monolayer on the day of the experiment.[1]
-
-
Possible Cause 3: Agonist concentration. The concentration of the B1 receptor agonist used to stimulate calcium release may be too high, leading to a maximal response that is difficult to inhibit.
-
Solution: Determine the EC80 concentration of the B1 agonist (the concentration that produces 80% of the maximal response). Using the EC80 concentration for stimulation will provide a sufficient window to observe the inhibitory effects of this compound.[1]
-
Issue 3: Unexpected or paradoxical results in in vivo studies.
-
Possible Cause 1: Pharmacokinetic variability. Differences in drug absorption, distribution, metabolism, and excretion between individual animals can lead to variable responses.
-
Possible Cause 2: Complexity of the in vivo model. The pathophysiology of the disease model may involve multiple redundant or compensatory signaling pathways that are not solely dependent on the B1 receptor. The failure of many B1 receptor antagonists in clinical trials has been attributed to the underestimated complexity of the kallikrein-kinin system.[4]
-
Possible Cause 3: Inducible nature of the B1 receptor. The timing of this compound administration relative to the induction of B1 receptor expression can significantly impact the outcome.
-
Solution: In models of acute inflammation, ensure that this compound is administered at a time point when B1 receptor expression is expected to be upregulated. In chronic models, a sustained administration regimen may be necessary.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Species | Assay Type | Reference |
| B1 Receptor | Ki | 5.3 nM | Human | Radioligand Binding | [2][3] |
| Ki | 13.3 nM | Rat | Radioligand Binding | [2][3] | |
| Ki | 15.3 nM | Rabbit | Radioligand Binding | [2][3] | |
| Ki | > 10 µM | Pig | Radioligand Binding | [2] | |
| IC50 | 6.97 nM | Human | Intracellular Calcium Assay | [2] | |
| B2 Receptor | Ki | > 10,000 nM | Human | Radioligand Binding | [2][3] |
| Sigma1 Receptor | % Inhibition @ 10 µM | ~70% | Human | Radioligand Binding | [2][3] |
| Sigma2 Receptor | % Inhibition @ 10 µM | ~55% | Human | Radioligand Binding | [2][3] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 524.7 g/mol | [2] |
| Solubility @ pH 6.8 | >10,000 µg/mL | [2] |
| LogD @ pH 7.4 | 2.5 | [3] |
| Human Plasma Protein Binding | 92% | [3] |
| Metabolic Stability | Metabolically stable | [2][3] |
| CYP Inhibition | Does not inhibit major CYP enzymes | [2][3] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method for measuring the inhibitory effect of this compound on B1 receptor agonist-induced intracellular calcium mobilization in a cell line expressing the human B1 receptor (e.g., HEK293-hB1R).
Materials:
-
HEK293 cells stably expressing the human B1 receptor
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (20% in DMSO)
-
Probenecid (optional)
-
This compound
-
B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: The day before the assay, seed the HEK293-hB1R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: a. Prepare the dye loading solution by diluting Fluo-4 AM in Assay Buffer to a final concentration of 2-5 µM. b. Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02% to aid in dye solubilization. c. If using, add Probenecid to a final concentration of 2.5 mM to inhibit dye leakage. d. Remove the culture medium from the cells and wash once with Assay Buffer. e. Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation and Incubation: a. Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations. b. After dye loading, wash the cells twice with Assay Buffer. c. Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: a. Prepare the B1 receptor agonist at a 3x concentration corresponding to its EC80 value in Assay Buffer. b. Place the cell plate in the fluorescence plate reader. c. Set the instrument to record baseline fluorescence for 10-20 seconds. d. The instrument will then inject 50 µL of the B1 agonist into each well. e. Continue to monitor fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Plot the percent inhibition of the agonist response versus the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Model of Inflammatory Pain (CFA-Induced Hyperalgesia)
This protocol describes a common preclinical model to evaluate the analgesic efficacy of this compound.[6][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Mechanical stimulation device (e.g., von Frey filaments) or thermal stimulation device (e.g., Hargreaves apparatus)
-
Oral gavage needles
Procedure:
-
Induction of Inflammation: a. Anesthetize the rats with isoflurane. b. Inject 100 µL of CFA into the plantar surface of the right hind paw. c. Allow the animals to recover in their home cages. Inflammation and hyperalgesia will develop over the next 24 hours.[8][9]
-
Drug Administration: a. 24 hours after CFA injection, administer this compound or vehicle orally by gavage. A typical dose for this compound in this model is 10-30 mg/kg.[6]
-
Assessment of Hyperalgesia: a. At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess mechanical or thermal hyperalgesia. b. Mechanical Hyperalgesia (von Frey test): Place the rat on an elevated mesh floor and apply von Frey filaments of increasing force to the plantar surface of the inflamed paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response. c. Thermal Hyperalgesia (Hargreaves test): Place the rat in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the inflamed paw. The paw withdrawal latency is the time taken for the rat to withdraw its paw.
-
Data Analysis: a. Compare the paw withdrawal thresholds or latencies between the this compound-treated group and the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: B1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to BI-113823 and Other Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in inflammatory and pain pathways. Under normal physiological conditions, its expression is low. However, in the presence of tissue injury and inflammation, the B1R is significantly upregulated, making it a compelling therapeutic target for a range of pathological conditions, including chronic pain and inflammation. This guide provides a detailed comparison of BI-113823, a selective B1 receptor antagonist, with other notable antagonists in its class. The comparison is based on available preclinical and clinical data, focusing on binding affinity, functional potency, pharmacokinetic profiles, and in vivo efficacy.
Compound Overview
This compound is a potent, selective, and orally active non-peptide antagonist of the bradykinin B1 receptor. It exhibits high affinity for the human B1 receptor and has demonstrated efficacy in various animal models of inflammation and pain. A structurally similar compound, BI-5832 , which is significantly less potent, serves as a valuable negative control for in vitro and in vivo studies.
For the purpose of this guide, this compound is compared against a selection of other B1 receptor antagonists, including both non-peptide and peptide-based compounds:
-
BI-1026706: A non-peptide antagonist that has been evaluated in clinical trials.
-
Lys-[Leu8]desArg9-bradykinin: A peptide-based antagonist.
-
R 715: A selective peptide antagonist.
-
B 9958: A potent peptide-based antagonist.
-
DFL20656: A novel allosteric non-peptide inhibitor.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Species | Assay Type | K_i_ (nM) | IC_50_ (nM) | pA_2_ | Selectivity |
| This compound | B1R | Human | Radioligand Binding | 5.3 | >1886-fold vs B2R | ||
| B1R | Rat | Radioligand Binding | 13.3 | ||||
| B1R | Rabbit | Radioligand Binding | 15.3 | ||||
| B1R | Human | Calcium Mobilization | 6.97 | ||||
| BI-5832 (Negative Control) | B1R | Human | Radioligand Binding | 431 | |||
| B1R | Human | Calcium Mobilization | 699 | ||||
| BI-1026706 | B1R | Human | Not specified | Potent antagonist | Not specified | Low affinity in rat and mouse models | |
| Lys-[Leu8]desArg9-bradykinin | B1R | Human | Not specified | Not specified | pIC_50_ = 9.16 ± 0.05 | Selective B1 antagonist | |
| R 715 | B1R | Rabbit/Human | Functional Assay | 8.40 - 8.5 | Selective for B1R over B2R | ||
| B 9958 | B1R | Human | Radioligand Binding | 1.4 - 2.5 | Potent B1R antagonist | ||
| DFL20656 | B1R | Human (CHO-K1 cells) | Calcium Mobilization | pIC_50_ = 7.75 ± 0.16 | Allosteric inhibitor |
Note: pIC_50_ and pA_2_ values are logarithmic scale representations of potency. A higher value indicates greater potency.
Table 2: Pharmacokinetic Profile
| Compound | Species | Administration | T_max_ (h) | C_max_ (nmol/L) | Bioavailability (F%) | Half-life (t_1/2_) |
| This compound | Mouse | Oral | 0.25 | 3100 | 39.9 | Not specified |
| Rat | Oral | 0.5 | 1230 | 37.3 | Not specified | |
| BI-1026706 | Human | Oral (100 mg bid) | ~2.5 | 945 (geometric mean) | Not specified | Not specified |
| R-954 (related to R 715) | Rat | Not specified | 1.9 - 2.7 h | |||
| Peptide Antagonists (general) | Various | Typically parenteral | Shorter half-lives and poor oral bioavailability are common for peptide-based drugs. |
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical models:
-
Inflammatory Pain: It effectively reverses inflammatory hyperalgesia in a dose-dependent manner in models such as Complete Freund's Adjuvant (CFA)-induced inflammation.
-
Acute Lung Injury and Sepsis: Administration of this compound has been shown to reduce lung injury and improve survival in animal models of endotoxin-induced lung injury and polymicrobial sepsis.
-
Allergen-Induced Airway Inflammation: It has been shown to reduce airway inflammation and mucus secretion in a mouse model of asthma.
Other B1 Receptor Antagonists:
-
BI-1026706: While it showed efficacy in preclinical models, a clinical trial in patients with diabetic macular edema did not show a significant reduction in central retinal thickness compared to placebo.
-
R 715: Has been shown to reduce mechanical hypernociception in a mouse model of neuropathic pain and attenuate thermal hyperalgesia in diabetic mice.
-
B 9958: Derivatives of this potent antagonist have shown promise in imaging B1R expression in tumors.
-
DFL20656: Demonstrated a long-lasting effect in an in vivo model of neuropathic pain.
Experimental Protocols
Radioligand Binding Assay for B1 Receptor
This protocol is a representative example for determining the binding affinity (K_i_) of a test compound for the B1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the B1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human B1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-[Lys-des-Arg9]-bradykinin or another suitable B1R-specific radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known B1R ligand (e.g., 10 µM of unlabeled Lys-[des-Arg9]-bradykinin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration close to its K_d_, and either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for a B1R radioligand binding assay.
Calcium Mobilization Functional Assay
This protocol outlines a common functional assay to determine the potency (IC_50_) of a B1 receptor antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Objective: To assess the functional antagonism of a test compound at the B1 receptor.
Materials:
-
A cell line stably expressing the human B1 receptor (e.g., HEK293 or CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
B1 receptor agonist (e.g., Lys-[des-Arg9]-bradykinin).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add the B1R agonist to all wells at a concentration that elicits a submaximal response (e.g., EC_80_).
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC_50_ value from the resulting dose-response curve, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Signaling Pathway Diagram:
Caption: B1R-mediated calcium signaling pathway.
Conclusion
This compound stands out as a potent and selective non-peptide B1 receptor antagonist with a favorable preclinical profile, including oral bioavailability and demonstrated in vivo efficacy in models of inflammation and pain. Its high selectivity for the B1R over the B2R is a key advantage, potentially minimizing off-target effects.
The peptide-based antagonists, such as B 9958 and R 715, exhibit high potency but are generally limited by their pharmacokinetic properties, often requiring parenteral administration. BI-1026706, another non-peptide antagonist, has progressed to clinical trials, although the results in diabetic macular edema were not as anticipated, highlighting the complexities of translating preclinical efficacy to clinical outcomes. The novel allosteric modulator DFL20656 represents an alternative approach to B1R antagonism.
The choice of a B1 receptor antagonist for research or therapeutic development will depend on the specific application. For in vivo studies requiring oral administration and a well-characterized profile, this compound presents a strong option. The availability of a validated negative control, BI-5832, further enhances its utility as a research tool. Continued research and head-to-head comparative studies will be crucial in further elucidating the therapeutic potential of these and other B1 receptor antagonists.
A Head-to-Head Comparison: BI-113823, a Potent B1 Receptor Antagonist, versus its Negative Control BI-5832
For researchers, scientists, and drug development professionals, the careful selection of chemical probes and their corresponding negative controls is paramount for the generation of robust and reproducible experimental data. This guide provides an objective comparison of BI-113823, a potent and selective Bradykinin B1 (B1) receptor antagonist, and its structurally similar negative control, BI-5832.
This compound has emerged as a valuable tool for investigating the role of the B1 receptor in various physiological and pathological processes, including inflammation and pain.[1][2] To validate the on-target effects of this compound, the use of a negative control is essential. BI-5832 was designed for this purpose, sharing similar physicochemical and pharmacokinetic properties with this compound but exhibiting significantly lower potency against the B1 receptor.[1] This allows researchers to distinguish the biological effects stemming specifically from B1 receptor antagonism from any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and BI-5832.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | BI-5832 (Negative Control) | Reference |
| Human B1 Receptor Binding Affinity (Ki) | 5.3 nM | >100-fold less potent | [1] |
| Rat B1 Receptor Binding Affinity (Ki) | 13.3 nM | Not Reported | [1] |
| Cellular B1 Receptor Antagonism (IC50) | 6.97 nM | ~100-fold less potent | [1] |
| Human B2 Receptor Binding Affinity (Ki) | >10 µM | Not Reported | [1] |
| Selectivity Panel (inhibition ≤ 50% @ 10 µM) | 67 out of 69 targets | 43 out of 44 targets | [1] |
Table 2: Physicochemical Properties
| Property | This compound | BI-5832 (Negative Control) | Reference |
| Molecular Weight (Da) | 524.7 | Structurally Similar | [1] |
| Solubility | Highly soluble | Highly soluble | [1] |
| CYP Inhibition | Does not inhibit | Does not inhibit | [1] |
Table 3: Pharmacokinetic Profile in Rodents
| Parameter | This compound | BI-5832 (Negative Control) | Reference |
| General Profile | Favorable | Comparable to this compound | [1] |
| Metabolic Stability | Metabolically stable | Metabolically stable | [1] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the Bradykinin B1 receptor signaling pathway it antagonizes.
References
BI-113823: A Comparative Selectivity Profile Against Other Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BI-113823, a potent and selective bradykinin (B550075) B1 (B1) receptor antagonist, with other relevant compounds. The data presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary
This compound is a highly selective antagonist for the human bradykinin B1 receptor, demonstrating a favorable profile compared to other known B1 receptor antagonists. It exhibits high affinity for the B1 receptor with no measurable binding to the bradykinin B2 (B2) receptor.[1] Extensive off-target screening reveals a clean profile, with high selectivity against a large panel of other receptors and enzymes. This guide compares the binding affinities and functional activities of this compound with its negative control, BI-5832, and other B1 receptor antagonists, SSR240612 and R-954.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that the data for different compounds may have been generated in different laboratories and under varying experimental conditions, which may contribute to variability.
Table 1: Bradykinin Receptor Binding Affinity
| Compound | Target | Species | Assay Type | Ki (nM) | Reference |
| This compound | B1 Receptor | Human | Radioligand Binding | 5.3 | [1] |
| B2 Receptor | Human | Radioligand Binding | >10,000 | [1] | |
| BI-5832 (Negative Control) | B1 Receptor | Human | Cellular Assay (IC50) | ~700 | [1] |
| SSR240612 | B1 Receptor | Human | Radioligand Binding | 0.73 | [2] |
| B2 Receptor | Human | Radioligand Binding | 358 | [2] | |
| R-954 | B1 Receptor | Human | Not Specified | Potent Antagonist (pIC50 = 10.0) |
Table 2: Off-Target Selectivity Profile of this compound
| Compound | Number of Targets Screened | Selectivity | Notable Off-Target Hits (>50% inhibition @ 10 µM) | Reference |
| This compound | 69 | ≥1,000-fold for 67 targets | Sigma1, Sigma2 | [1] |
| BI-5832 (Negative Control) | 44 | Not Specified | Kappa-Opioid Receptor (58% inhibition @ 10 µM) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human bradykinin B1 or B2 receptor.
-
Radioligand: A radiolabeled ligand, such as [3H]Kallidin[des-Arg10, Leu9], is used to detect binding to the B1 receptor.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[1]
Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize the downstream signaling of the B1 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human B1 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a B1 receptor agonist, such as [Lys-des-Arg9]-Bradykinin, to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the bradykinin B1 receptor and the point of intervention for an antagonist like this compound.
Caption: Bradykinin B1 Receptor Signaling Pathway and Antagonism by this compound.
References
Validating BI-113823 Efficacy Through a Structurally Distinct Antagonist: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide bradykinin (B550075) B1 receptor (B1R) antagonist, BI-113823, with a structurally different peptide-based antagonist, R-954. This analysis is supported by experimental data to validate the therapeutic potential of targeting the B1R in inflammatory conditions.
The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation, making it a key target for therapeutic intervention in chronic inflammatory pain.[1] this compound is a potent, selective, and orally active non-peptide antagonist of the B1R.[2][3] To further substantiate its on-target effects and validate the B1R as a therapeutic target, its pharmacological profile is compared here with R-954, a well-characterized peptide-based B1R antagonist.[4][5]
Comparative Efficacy in a Model of Acute Lung Injury
While direct head-to-head comparative studies are limited, data from similar experimental models provide strong evidence for the on-target activity of both this compound and R-954. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, both antagonists have demonstrated significant anti-inflammatory effects.[6]
Treatment with this compound in this model resulted in a significant reduction of inflammatory markers in the bronchoalveolar lavage fluid (BALF) and lung tissue.[7] Similarly, post-treatment with R-954 in an LPS-induced lung inflammation model prevented the increase in cytokines and chemokines, leukocyte infiltration, and protein leakage in the BALF.[6] These consistent findings with two structurally distinct antagonists strongly suggest that the observed anti-inflammatory effects are mediated through the specific blockade of the bradykinin B1 receptor.
Data Presentation
| Compound | Structure Class | Route of Administration | Key In Vivo Efficacy (Acute Lung Injury Model) | Reference |
| This compound | Non-peptide | Oral | - Reduced neutrophil and macrophage infiltration in BALF. - Decreased levels of TNF-α and IL-1β in BALF. - Attenuated lung vascular permeability and water content. | [7] |
| R-954 | Peptide | Intravenous | - Prevented cytokine/chemokine expression in BALF. - Inhibited leukocyte infiltration and protein leakage in BALF. - Decreased airway hyperreactivity. | [6] |
Experimental Protocols
LPS-Induced Acute Lung Injury Model (as described for this compound studies) [7]
-
Animal Model: Male BALB/c mice are utilized for this study.
-
Induction of Lung Injury: Acute lung injury is induced by intratracheal injection of lipopolysaccharide (LPS).
-
Treatment: Animals are randomly assigned to receive either vehicle, this compound, or a reference compound (e.g., dexamethasone). This compound is administered orally.
-
Sample Collection: At a predetermined time point after LPS administration, bronchoalveolar lavage fluid and lung tissues are collected for analysis.
-
Inflammatory Marker Analysis: BALF is analyzed for total and differential cell counts (neutrophils, macrophages) and protein concentration. Levels of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using ELISA. Lung tissue is processed for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Note: The experimental protocol for R-954 in a similar model would follow a comparable procedure, with the primary difference being the intravenous route of administration for the peptide antagonist.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medilumine.com [medilumine.com]
- 5. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin B1 Receptor Antagonists: BI-113823 vs. R-954 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent bradykinin (B550075) B1 (B1) receptor antagonists, BI-113823 and R-954, and their performance in various preclinical models of inflammation. The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during tissue injury and inflammation, making it a key target for therapeutic intervention in a range of inflammatory diseases. Both this compound, a non-peptide antagonist, and R-954, a peptide-based antagonist, have demonstrated significant anti-inflammatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid researchers in evaluating these compounds for their studies.
It is important to note that a direct head-to-head comparison of this compound and R-954 in the same inflammation model is not available in the public domain. Therefore, this guide presents data from distinct experimental settings, which should be considered when evaluating the relative potency and efficacy of these two antagonists.
Mechanism of Action: Targeting the Bradykinin B1 Receptor
Both this compound and R-954 exert their anti-inflammatory effects by selectively antagonizing the bradykinin B1 receptor. Upon tissue injury or infection, the expression of the B1 receptor is induced. Its activation by kinin ligands, such as des-Arg9-bradykinin, triggers a signaling cascade that leads to the cardinal signs of inflammation: pain, edema, and cellular infiltration. By blocking this receptor, this compound and R-954 inhibit these downstream inflammatory processes.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and R-954 in various inflammation models. Due to the differences in the models and readout parameters, a direct comparison of potency is not feasible.
This compound: Performance in Inflammation Models
| Model | Species | Key Parameters Measured | Treatment | Efficacy | Reference |
| LPS-Induced Acute Lung Injury | Mouse | Neutrophil count in BALF | This compound (unspecified dose) | Significantly reduced neutrophil influx compared to vehicle control. | [1] |
| TNF-α and IL-1β levels in BALF | This compound (unspecified dose) | Significantly lower levels compared to vehicle controls. | [1] | ||
| Lung vascular permeability & water content | This compound (unspecified dose) | Significantly lower compared to vehicle controls. | [1] | ||
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia | Rat | Mechanical hyperalgesia | This compound (oral or intrathecal) | Reduced CFA-induced mechanical hyperalgesia. | |
| Ovalbumin-Induced Airway Inflammation | Mouse | Eosinophils, macrophages, neutrophils, and lymphocytes in BALF | This compound (unspecified dose) | Reduced cell counts by 58.3%, 61.1%, 66.4%, and 56.0%, respectively. | |
| Cecal Ligation and Puncture (CLP)-Induced Sepsis | Rat | 7-day survival rate | This compound (unspecified dose) | Improved 7-day survival rate following CLP. | |
| Plasma levels of cardiac troponin, AST, ALT, urea, and lactate | This compound (unspecified dose) | Reduced plasma levels of organ injury markers. |
R-954: Performance in Inflammation Models
| Model | Species | Key Parameters Measured | Treatment | Efficacy | Reference |
| Murine Endometriosis Model | Mouse | Cyst size and weight | R-954 (unspecified dose) for 15 days | Reduced the size and weight of endometriotic cysts. | [2] |
| Inflammatory mediators (IL-1β, IL-6, TNF) | R-954 (unspecified dose) for 15 days | Reduced the production of inflammatory mediators. | [2] | ||
| Angiogenic factors (VEGF and VEGF receptor) | R-954 (unspecified dose) for 15 days | Decreased angiogenic factors. | [2] | ||
| Ehrlich Ascitic Tumor Model | Mouse | Ascitic fluid volume | R-954 (2mg/kg, s.c.) for 10 days | Reduced ascitic fluid volume by 63.7%. | |
| Inflammatory mediators (NO, PGE₂, TNFα) in peritoneal cavity | R-954 (2mg/kg, s.c.) for 10 days | Reduced NO by 56%, PGE₂ by 82%, and TNFα by 85.7%. | |||
| Streptozotocin-Induced Diabetic Mice | Mouse | Vascular permeability (Evans blue extravasation) | R-954 (300 µg/kg, i.v., single dose) | Significantly inhibited enhanced vascular permeability in multiple tissues. | [3] |
| Laser-Induced Choroidal Neovascularization (AMD model) | Mouse | CNV volume | R-954 (100 μg/15 μL eye drops, twice daily) | Prevented CNV development (20 ± 2 vs. 152 ± 5 × 10⁴ µm³ in saline). |
Experimental Protocols
Detailed methodologies for two standard inflammation models are provided below. While direct comparative data for this compound and R-954 in these specific models is not available, these protocols are standard in the field for evaluating anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
References
A Comparative Analysis of BI-113823 and HOE-140 in Preclinical Pain Research
In the landscape of pain research, the bradykinin (B550075) system presents a compelling target for therapeutic intervention. Bradykinin, a potent inflammatory mediator, exerts its effects through two primary G-protein coupled receptors: B1 and B2.[1] The differential expression and roles of these receptors in acute and chronic pain states have led to the development of selective antagonists. This guide provides a detailed comparison of two such antagonists: BI-113823, a selective B1 receptor antagonist, and HOE-140 (Icatibant), a selective B2 receptor antagonist, with a focus on their application in preclinical pain studies.
Performance and Efficacy
This compound and HOE-140 have demonstrated analgesic properties in various animal models of pain, primarily by targeting different components of the bradykinin signaling pathway. While direct head-to-head comparative studies are limited, analysis of individual preclinical trials provides valuable insights into their respective efficacies.
This compound: Targeting Chronic Inflammatory Pain
This compound is a potent and selective antagonist of the bradykinin B1 receptor.[2][3] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a key player in chronic pain conditions.[1][4][5]
In a well-established model of inflammatory pain using Complete Freund's Adjuvant (CFA) in rats, oral or intrathecal administration of this compound was shown to significantly reduce mechanical hyperalgesia.[6][7] This analgesic effect is mediated by the antagonism of both peripheral and spinal bradykinin B1 receptors.[6] The compound has shown efficacy in reversing pain-like behavior in various preclinical chronic nociceptive pain models.[2]
HOE-140 (Icatibant): A Focus on Acute Inflammatory Pain
HOE-140, also known as Icatibant, is a highly potent and long-acting selective antagonist of the bradykinin B2 receptor.[8][9] The B2 receptor is constitutively expressed in many tissues and is primarily involved in the acute effects of bradykinin, such as vasodilation and the initial sensation of pain.[1][10]
Studies have demonstrated that local administration of HOE-140 can effectively relieve acute inflammatory pain. In a rat model of incisional pain, direct intrawound administration of HOE-140 significantly reduced mechanical allodynia and guarding behavior.[11][12] Its analgesic effect is believed to be locally mediated.[11] However, some studies have reported a lack of analgesic effect of systemically administered HOE-140 in certain models of incisional pain, suggesting that the route of administration and the specific pain model are critical factors in its efficacy.[13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from representative preclinical studies of this compound and HOE-140.
| Compound | Receptor Target | Binding Affinity (Ki) | Animal Model | Key Findings |
| This compound | Bradykinin B1 Receptor | Human: 5.3 nM, Rat: 13.3 nM[2][15] | Rat (CFA-induced inflammatory pain) | Orally and intrathecally reduced mechanical hyperalgesia.[6] |
| HOE-140 | Bradykinin B2 Receptor | 7.98 x 10⁻¹⁰ M (guinea-pig ileum)[9][16] | Rat (incisional pain) | Locally administered doses of 1, 3, and 10 µg significantly relieved mechanical allodynia and guarding behavior.[11][12] |
| This compound Efficacy Data (CFA Model in Rats) [6] | |
| Administration Route | Oral, Intrathecal |
| Effect | Reduction of mechanical hyperalgesia |
| Mechanism | Antagonism of peripheral and spinal B1 receptors |
| HOE-140 Efficacy Data (Incisional Pain Model in Rats) [11][12] | |
| Administration Route | Intrawound |
| Doses | 1, 3, 10 µg |
| Effect | Significant relief of mechanical allodynia and guarding behavior |
| Mechanism | Locally mediated B2 receptor antagonism |
Experimental Protocols
This compound in CFA-Induced Inflammatory Pain
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Drug Administration: this compound was administered either orally or intrathecally 24 hours after CFA injection.
-
Pain Assessment: Mechanical hyperalgesia was assessed using von Frey filaments to measure the paw withdrawal threshold. Electrophysiological recordings of peripheral afferents and spinal neurons were also performed.[6]
HOE-140 in a Model of Acute Inflammatory Pain
-
Animal Model: Male Wistar rats.
-
Induction of Pain: A surgical incision was made through the skin, fascia, and muscle of the plantar surface of the hind paw.
-
Drug Administration: HOE-140 (1, 3, or 10 µg in 10 µl of physiological saline) was administered directly into the wound using a micropipette. The wound was then closed.
-
Pain Assessment: Post-incisional pain was evaluated by monitoring guarding behavior, mechanical allodynia (using von Frey filaments), and thermal hyperalgesia.[11][12]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and HOE-140 are rooted in the different signaling cascades initiated by the B1 and B2 receptors.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Locally mediated analgesic effect of bradykinin type 2 receptor antagonist HOE 140 during acute inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Bradykinin antagonists have no analgesic effect on incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bradykinin B1 Receptor Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor, is a compelling target for therapeutic intervention in a variety of inflammatory and chronic pain conditions. Unlike the constitutively expressed B2 receptor, the B1R is upregulated in response to tissue injury and pro-inflammatory cytokines, making it a highly specific target for pathological states. This guide provides a head-to-head comparison of commonly studied bradykinin B1 receptor antagonists, presenting key performance data, detailed experimental protocols, and relevant biological pathways to aid in the selection of appropriate research tools.
Performance Comparison of Bradykinin B1 Receptor Antagonauts
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of several well-characterized peptide and non-peptide bradykinin B1 receptor antagonists. These values are critical indicators of a compound's efficacy and are essential for designing and interpreting experimental outcomes.
| Antagonist | Type | Species | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. B2R | Reference |
| des-Arg9[Leu8]-bradykinin | Peptide | Human | Radioligand Binding | 0.8 | - | High | [1] |
| R-715 (AcLys-[D-βNal7, Ile8]desArg9-BK) | Peptide | Human | Radioligand Binding | - | - | High | [1] |
| SSR240612 | Non-peptide | Human | Radioligand Binding | 0.73 | 1.9 (Inositol Phosphate) | >500-fold | |
| BI113823 | Non-peptide | Human | Radioligand Binding | 5.3 | 6.97 (Cellular Assay) | >1886-fold | |
| Compound A | Non-peptide | Human | Radioligand Binding | 0.016 | - | >625-fold | [2] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the cell line, radioligand, and assay format used. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the bradykinin B1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1R Antagonist Evaluation.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive radioligand binding assay using cell membranes from a cell line recombinantly expressing the human bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cell Membranes: Prepared from cells overexpressing the human B1R.
-
Radioligand: [³H]-des-Arg¹⁰-kallidin or another suitable B1R-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Antagonists: Serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled B1R agonist or antagonist (e.g., 1 µM des-Arg¹⁰-kallidin).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test antagonist dilutions.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test antagonist using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay (for IC50 Determination)
This protocol outlines a functional assay to measure the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization in cells expressing the B1R.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human B1R.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Pluronic F-127: To aid in dye loading.
-
B1R Agonist: des-Arg⁹-bradykinin.
-
Test Antagonists: Serial dilutions in assay buffer.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight to form a confluent monolayer.
-
Prepare the dye loading solution by diluting Fluo-4 AM in assay buffer, adding Pluronic F-127 to a final concentration of 0.02%.
-
Remove the culture medium from the cells, wash once with assay buffer, and then add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the test antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the B1R agonist at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the change in fluorescence intensity over time.
-
The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.[4]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of B1R antagonists.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan: 1% solution in sterile saline.
-
Test Antagonist: Administered via an appropriate route (e.g., intraperitoneal, oral).
-
Vehicle Control.
-
Plethysmometer or digital calipers.
Procedure:
-
Administer the test antagonist or vehicle to the rats.
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.[5]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.[5][6]
-
The degree of edema is calculated as the difference in paw volume or thickness before and after the carrageenan injection.
-
The anti-inflammatory effect of the antagonist is expressed as the percentage inhibition of edema compared to the vehicle-treated group.
Formalin Test in Mice
This model is used to evaluate the analgesic properties of B1R antagonists against both acute and tonic pain.
Materials:
-
Animals: Male Swiss Webster or C57BL/6 mice (20-25 g).
-
Formalin: 2.5% solution in sterile saline.[7]
-
Test Antagonist: Administered via an appropriate route.
-
Vehicle Control.
-
Observation chamber with a transparent floor.
Procedure:
-
Administer the test antagonist or vehicle to the mice.
-
After a specified pre-treatment time, inject 20 µL of the formalin solution into the plantar surface of the right hind paw.[8]
-
Immediately place the mouse in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection).[7][8]
-
The analgesic effect is determined by the reduction in the licking/biting time in either or both phases compared to the vehicle-treated group.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formalin Test in Mice [bio-protocol.org]
Cross-Validation of BI-113823: A Comparative Analysis of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bradykinin (B550075) B1 receptor antagonist BI-113823 with its negative control, BI-5832, and other alternative B1 receptor antagonists. The information is compiled from publicly available preclinical data to assist researchers in evaluating its performance and potential applications.
Disclaimer: Direct head-to-head comparative studies for this compound against other B1 receptor antagonists in the same experimental models are limited. The data presented here is compiled from individual studies and should be interpreted with this in mind. Further direct comparative research is warranted for a conclusive cross-validation.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity of Bradykinin B1 Receptor Antagonists
| Compound | Target | Assay Type | Species | Potency (Kᵢ, nM) | Potency (IC₅₀, nM) | Selectivity vs. B2 Receptor (Kᵢ, nM) | Citation(s) |
| This compound | Bradykinin B1 Receptor | Radioligand Binding | Human | 5.3 | - | >10,000 | [1][2] |
| Radioligand Binding | Rat | 13.3 | - | >10,000 | [1][2] | ||
| Calcium Mobilization | Human | - | 6.97 | Not Reported | [1][2] | ||
| BI-5832 (Negative Control) | Bradykinin B1 Receptor | Radioligand Binding | Human | 431 | - | Not Applicable | [1] |
| ELN441958 | Bradykinin B1 Receptor | Radioligand Binding | Human | 0.26 | - | Highly Selective | |
| Calcium Mobilization | Human | - | Kₒ = 0.12 | Highly Selective | |||
| R-954 | Bradykinin B1 Receptor | Not Specified | Not Specified | Not Reported | Not Reported | Selective | |
| R-715 | Bradykinin B1 Receptor | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | AUC₀-inf (nmol·h/L) | tₘₐₓ (h) | Cₘₐₓ (nmol/L) | Bioavailability (F%) | Citation(s) |
| Mouse | Oral (fed) | 40 mg/kg | 7240 | 0.25 | 3100 | 39.9 | [1] |
| Rat | Oral (fasted) | 10 mg/kg | 2390 | 0.5 | 1230 | 37.3 | [1] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Treatment | Key Findings | Citation(s) |
| CFA-Induced Mechanical Hyperalgesia | Rat | Oral or Intrathecal this compound | Reduced mechanical hyperalgesia | [4] |
| Cecal Ligation and Puncture (CLP) Sepsis | Rat | This compound | Reduced inflammatory response, mitigated organ injury, and improved survival | [5][6] |
| Endotoxin-Induced Lung Injury | Mouse | This compound | Reduced lung inflammation | [6] |
| Allergen-Induced Airway Inflammation | Mouse | This compound | Reduced airway inflammation and mucus secretion | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Radioligand Binding Assay for B1 Receptor
-
Objective: To determine the binding affinity (Kᵢ) of a compound for the bradykinin B1 receptor.
-
Materials:
-
Cell membranes expressing the human bradykinin B1 receptor.
-
Radioligand (e.g., [³H]Kallidin[des-Arg10, Leu9]).
-
Test compound (this compound or alternatives).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To measure the functional antagonist activity of a compound at the B1 receptor by quantifying changes in intracellular calcium levels.
-
Materials:
-
HEK-293 cells stably expressing the human bradykinin B1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin).
-
Test compound (this compound or alternatives).
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the B1 receptor agonist.
-
Measure the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined.
-
CFA-Induced Mechanical Hyperalgesia in Rats
-
Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain.
-
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rats.
-
After a set period (e.g., 24 hours) for inflammation to develop, assess the mechanical withdrawal threshold of the inflamed paw using von Frey filaments.
-
Administer the test compound (e.g., this compound) orally or intrathecally.
-
Measure the mechanical withdrawal threshold at various time points after compound administration.
-
An increase in the withdrawal threshold indicates an analgesic effect.
-
Cecal Ligation and Puncture (CLP) Sepsis Model in Rats
-
Objective: To evaluate the therapeutic effect of a compound in a clinically relevant model of polymicrobial sepsis.
-
Procedure:
-
Anesthetize the rats and perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle to induce polymicrobial peritonitis.
-
Close the abdominal incision.
-
Administer the test compound (e.g., this compound) at specified time points.
-
Monitor survival rates and assess various parameters of organ injury and inflammation (e.g., cytokine levels, bacterial load).
-
Mandatory Visualization
Signaling Pathway of Bradykinin B1 Receptor
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow for Cross-Validation of this compound
Caption: Experimental Workflow for this compound Cross-Validation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of BI-113823: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of BI-113823, a potent and selective Bradykinin (B550075) B1 receptor (B1R) antagonist. This document summarizes key experimental data, details methodologies, and visualizes the underlying biological pathways to objectively showcase its performance.
This compound is a chemical probe designed for in vivo experiments, characterized by its high solubility and favorable pharmacokinetic profile.[1][2] It functions as a selective antagonist to the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR) with low expression in healthy tissues but significantly upregulated in response to injury and inflammatory conditions.[1][2] This upregulation makes the B1 receptor an attractive therapeutic target for a variety of pathological processes, including inflammation, pain, and tissue remodeling.[1][3]
Comparative In Vitro Activity
This compound demonstrates high affinity and potency for the human B1 receptor, with significantly lower or no measurable affinity for the Bradykinin B2 receptor and a wide panel of other molecular targets.[1] This selectivity is crucial for minimizing off-target effects and ensuring that its biological activity is mediated through the intended pathway. For comparative analysis, the structurally similar but significantly less potent compound BI-5832 is often utilized as a negative control.[1]
| Parameter | This compound | BI-5832 (Negative Control) | Species |
| Binding Affinity (Ki) | 5.3 nM | 431.0 nM | Human B1R |
| 13.3 nM | Not Available | Rat B1R | |
| 15.3 nM | Not Available | Rabbit B1R | |
| > 10,000 nM | Not Available | Human B2R | |
| > 10,000 nM | Not Available | Pig B1R | |
| Functional Potency (IC50) | 6.97 nM | 699.0 nM | Human B1R (Cellular Assay) |
Table 1: Comparative in vitro binding affinities and functional potency of this compound and its negative control, BI-5832, for the Bradykinin B1 receptor. Data sourced from radioligand binding studies and cellular assays.[1]
Mechanism of Action: B1 Receptor Signaling Blockade
The on-target effect of this compound is achieved by competitively binding to the B1 receptor, thereby preventing its activation by endogenous kinins such as [des-Arg9]-bradykinin.[1][2] In normal pathological signaling, the binding of kinin agonists to the B1 receptor activates Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in downstream inflammatory responses.[1] this compound effectively blocks this cascade.
In Vivo Efficacy: Preclinical Models of Inflammation and Pain
The therapeutic potential of this compound has been demonstrated in various preclinical animal models, confirming its on-target effects in a physiological context.
Inflammatory Pain
In a rat model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound was shown to reverse mechanical hyperalgesia.[3][4] This effect is mediated by the antagonism of B1 receptors on both peripheral afferents and spinal neurons.[3] Gene expression analysis confirmed an upregulation of the B1 receptor in both peripheral and spinal neural tissues following CFA injection.[3]
Acute Lung Injury and Sepsis
This compound has shown significant efficacy in models of acute lung injury and sepsis. In mice with endotoxin-induced lung injury, treatment with this compound resulted in a significant reduction in key inflammatory markers compared to vehicle controls.[5]
| Parameter | Effect of this compound Treatment | Model |
| Neutrophil Influx (BALF) | Significantly Reduced | Endotoxin-induced ALI (mice) |
| Lung Vascular Permeability | Significantly Lower | Endotoxin-induced ALI (mice) |
| Lung Water Content | Significantly Lower | Endotoxin-induced ALI (mice) |
| Myeloperoxidase Activity | Significantly Lower | Endotoxin-induced ALI (mice) |
| TNF-α and IL-1β Levels | Significantly Lower | Endotoxin-induced ALI (mice) |
| NF-κB Phosphorylation | Attenuated | Endotoxin-induced ALI (mice) |
| Survival Rate | Significantly Improved | Cecal Ligation and Puncture Sepsis (rats) |
Table 2: In vivo effects of this compound in preclinical models of acute lung injury (ALI) and sepsis. BALF: Bronchoalveolar Lavage Fluid.[5]
Myocardial Infarction
In a rat model of myocardial infarction, treatment with this compound improved post-MI cardiac function.[6] Notably, it also reduced the cardiac upregulation of B1 receptor and AT1 receptor mRNA, without significantly affecting B2 receptor or ACE1 mRNA expression, further highlighting its target specificity.[6]
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the B1 and B2 receptors.
-
Method: Membranes from CHO-K1 cells expressing the recombinant human B1 receptor were used.[1] A radiolabeled ligand, [3H]Kallidin[des-Arg10, Leu9], was used to label the B1 receptors.[1] Non-specific binding was determined in the presence of a high concentration (10 µM) of an unlabeled B1 agonist, Des-Arg9-(Leu8)-Bradykinin.[1] The ability of this compound to displace the radioligand was measured at various concentrations to calculate its Ki value. A similar protocol was used for the B2 receptor.[1]
Intracellular Calcium Measurement (Cellular Assay)
-
Objective: To determine the functional antagonist activity (IC50) of this compound.
-
Method: HEK cells expressing the human B1 receptor were utilized.[1][2] The cells were stimulated with a specific B1 agonist, [Lys-des-Arg9]-Bradykinin (10 nM), to induce an increase in intracellular calcium.[1][2] The antagonistic effect of this compound was measured by its ability to inhibit this calcium increase in a concentration-dependent manner.[1][2] The compound was also tested for any agonist activity at high concentrations (up to 1 µM).[1][2]
Selectivity Profile
To further confirm its on-target effects, this compound was tested against a panel of 69 other molecular targets at a high concentration of 10 µM. It demonstrated ≥1,000-fold selectivity for 67 of these targets, with only minor inhibition (55-70%) observed for the Sigma1 and Sigma2 receptors.[1][2] This high degree of selectivity minimizes the potential for confounding off-target effects in experimental studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
Comparative Analysis of BI-113823: A Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity and Off-Target Profile of BI-113823 in Comparison to Other Bradykinin (B550075) B1 Receptor Antagonists.
This guide provides a detailed comparison of the bradykinin B1 (B1) receptor antagonist this compound with other selective antagonists, focusing on its specificity and off-target analysis. The information is intended to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound is a potent and selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated during inflammation and plays a crucial role in pain and inflammatory responses.[1][2] Experimental data demonstrates its high affinity for the human B1 receptor and excellent selectivity against the constitutively expressed bradykinin B2 (B2) receptor. Furthermore, broad off-target screening has confirmed its high specificity. This guide compares this compound with other known B1 receptor antagonists, R715 and B9958, presenting key quantitative data, experimental methodologies, and relevant biological pathways.
Data Presentation: Quantitative Comparison of B1 Receptor Antagonists
The following tables summarize the binding affinities and selectivity profiles of this compound and comparator compounds.
Table 1: Bradykinin B1 Receptor Binding Affinity
| Compound | Species | Assay Type | Affinity (Ki) |
| This compound | Human | Radioligand Binding | 5.3 nM[1] |
| Rat | Radioligand Binding | 13.3 nM[1] | |
| Rabbit | Radioligand Binding | 15.3 nM[1] | |
| R715 | Human/Rabbit | Functional Assay (pA2) | 8.49 (pA2) |
| B9958 | Human | Radioligand Binding (derivatives) | 1.4 - 2.5 nM (for radiolabeled derivatives)[3][4] |
Table 2: Selectivity Profile against Bradykinin B2 Receptor
| Compound | Species | Assay Type | B2 Receptor Affinity (Ki) | Selectivity (B2 Ki / B1 Ki) |
| This compound | Human | Radioligand Binding | > 10,000 nM[1] | > 1887 |
| R715 | - | - | No activity at B2 receptors[5] | High |
| B9958 | - | - | Selective for B1 receptor | High |
Table 3: Off-Target Selectivity Panel for this compound
| Target Panel Size | Concentration Tested | Results | Notable Off-Targets (Inhibition > 50%) |
| 69 Targets | 10 µM | ≥1,000-fold selectivity for 67 targets (≤ 50 % inhibition)[1][2] | Sigma2/R (55-70% inhibition), Sigma1/HU (55-70% inhibition)[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key assays used to characterize this compound and similar compounds.
Radioligand Binding Assay
This assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing human recombinant B1R).[2]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]Kallidin[des-Arg10, Leu9] for B1R) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Functional Assay (Calcium Flux)
This assay measures the ability of an antagonist to block the downstream signaling of an activated receptor.
-
Cell Culture: HEK cells expressing the human B1 receptor are cultured in appropriate media.
-
Agonist Stimulation: The cells are stimulated with a specific B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin) to induce an intracellular calcium response.
-
Antagonist Treatment: The assay is performed in the presence of varying concentrations of the test antagonist (e.g., this compound).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescent calcium indicator.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. For this compound, an IC50 of 6.97 nM was observed in a cellular assay.[1][2]
Off-Target Selectivity Panel
To assess the broader selectivity of a compound, it is screened against a panel of other receptors, ion channels, and enzymes.
-
Compound Screening: The test compound (e.g., this compound) is tested at a high concentration (e.g., 10 µM) against a large panel of diverse molecular targets.
-
Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors and enzymatic assays for enzymes.
-
Data Interpretation: The percentage of inhibition of each target's activity is determined. Significant inhibition (typically >50%) at a high concentration of the test compound may indicate a potential off-target interaction.
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Bradykinin B1 Receptor.
Experimental Workflow for Specificity Analysis
Caption: Workflow for determining the specificity of a B1 receptor antagonist.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiolabeled B9958 Derivatives for Imaging Bradykinin B1 Receptor Expression with Positron Emission Tomography: Effect of the Radiolabel-Chelator Complex on Biodistribution and Tumor Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Independent Replication of BI-113823 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical studies on BI-113823, a selective bradykinin (B550075) B1 receptor antagonist. The information presented is based on publicly available research, primarily from studies conducted by or in collaboration with the developer, Boehringer Ingelheim, as independent replication studies were not identified in the public domain.
Mechanism of Action
This compound is an orally active and selective antagonist of the bradykinin B1 receptor (B1R).[1] The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[2] Upon activation by its endogenous ligands, such as des-Arg⁹-bradykinin, the B1R initiates a signaling cascade through phospholipase C, leading to increased intracellular calcium concentrations and subsequent pro-inflammatory responses.[2] These responses include pain, edema, and the release of inflammatory mediators.[2] By blocking the B1R, this compound aims to mitigate these inflammatory processes.
Below is a diagram illustrating the signaling pathway of the Bradykinin B1 Receptor and the inhibitory action of this compound.
Caption: Bradykinin B1 Receptor signaling and this compound inhibition.
Preclinical Efficacy of this compound
This compound has been evaluated in several preclinical models of inflammatory conditions. This section summarizes the key findings and experimental details from these studies.
Inflammatory Pain Model
A key study by Schuelert et al. (2015) investigated the efficacy of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[3]
The following diagram outlines the experimental workflow for the CFA-induced inflammatory pain study.
Caption: Workflow for CFA-induced inflammatory pain study.
| Parameter | Vehicle Control | This compound (30 mg/kg, p.o.) | Outcome | Reference |
| Mechanical Withdrawal Threshold (g) | Significantly reduced post-CFA | Reversal of hyperalgesia | This compound significantly reduced CFA-induced mechanical hyperalgesia. | [3] |
| Firing Rate of Nociceptive-Specific Neurons (spikes/s) | Increased post-CFA | Significantly reduced | This compound reduced the sensitization of spinal nociceptive neurons. | [3] |
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Unilateral intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Treatment: this compound was administered orally (p.o.) 23 hours after CFA injection.
-
Behavioral Assessment: Mechanical hyperalgesia was assessed using von Frey filaments to determine the paw withdrawal threshold at 24 hours post-CFA.
-
Electrophysiology: In vivo electrophysiological recordings were performed on peripheral afferents and spinal neurons to measure their mechanosensitivity before and after this compound administration.[3]
Acute Lung Injury and Sepsis Models
Studies by Nasseri et al. have explored the therapeutic potential of this compound in rodent models of acute lung injury (ALI) and sepsis.
The diagram below depicts the general experimental workflow for the ALI and sepsis studies.
Caption: Workflow for ALI and Sepsis studies.
| Model | Parameter | Vehicle Control | This compound | Outcome | Reference |
| Acute Lung Injury (LPS-induced) | Neutrophil count in BALF | Elevated | Significantly reduced | This compound attenuated LPS-induced lung inflammation. | [4] |
| Lung Injury Score | High | Significantly lower | This compound reduced the severity of lung tissue damage. | [4] | |
| Sepsis (CLP-induced) | 7-day Survival Rate | Low | Significantly improved | Treatment with this compound improved survival in a polymicrobial sepsis model. | [5] |
| Plasma TNF-α and IL-6 levels | Elevated | Significantly reduced | This compound decreased systemic inflammatory cytokine levels. | [4] |
-
Acute Lung Injury Model:
-
Animal Model: Male BALB/c mice.
-
Induction: Intratracheal injection of lipopolysaccharide (LPS).
-
Treatment: this compound administered post-LPS challenge.
-
Assessment: Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell influx and protein content, as well as histological evaluation of lung tissue.[4]
-
-
Sepsis Model:
-
Animal Model: Male Wistar rats.
-
Induction: Cecal ligation and puncture (CLP) to induce polymicrobial sepsis.
-
Treatment: this compound administered after the CLP procedure.
-
Assessment: Measurement of survival rates, plasma cytokine levels, and markers of organ injury.[5]
-
Conclusion
The available preclinical data from manufacturer-led and collaborative studies suggest that this compound is a potent and selective bradykinin B1 receptor antagonist with efficacy in models of inflammatory pain, acute lung injury, and sepsis. The compound has demonstrated the ability to reduce inflammatory cell infiltration, decrease pro-inflammatory cytokine levels, and improve survival in relevant animal models. However, to fully validate these findings and understand the therapeutic potential of this compound, independent replication of these key studies by the broader scientific community is essential.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of BI 1701963 and Standard-of-Care in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational pan-KRAS inhibitor, BI 1701963, with current standard-of-care treatments for cancers driven by KRAS mutations. The information is supported by available preclinical and clinical data to inform research and development professionals.
Introduction to BI 1701963
BI 1701963 is an orally administered, potent, and selective small molecule inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2] SOS1 is a guanine (B1146940) nucleotide exchange factor that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[1][3] By inhibiting the interaction between SOS1 and KRAS, BI 1701963 effectively acts as a pan-KRAS inhibitor, meaning it has the potential to be effective against various KRAS mutations, not just a specific type.[4][5] Preclinical data have demonstrated that BI 1701963 can block tumor growth in models with a range of KRAS mutations, including the common G12 and G13 mutations.[4][6]
Current Standard-of-Care for KRAS-Mutant Cancers
KRAS mutations are prevalent in several difficult-to-treat cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[6] The standard-of-care for these cancers has been evolving, moving from traditional chemotherapy to more targeted and immune-based approaches.
For patients with KRAS G12C-mutated NSCLC , targeted therapies like sotorasib (B605408) and adagrasib have been approved, typically after the failure of first-line treatments.[7][8] The standard first-line therapy for KRAS-positive NSCLC generally involves a combination of chemotherapy and immunotherapy.[7][9]
In metastatic colorectal cancer , for patients with wild-type RAS, anti-EGFR therapies like cetuximab are a standard of care. However, KRAS mutations confer resistance to these treatments.[8] Therefore, the standard of care for KRAS-mutant colorectal cancer often involves chemotherapy regimens such as FOLFOX (a combination of 5-fluorouracil (B62378) and oxaliplatin).[8]
For pancreatic cancer , particularly those with K-Ras G12V mutations, chemotherapy regimens containing 5-fluorouracil (like FOLFIRINOX) or gemcitabine (B846) plus nab-paclitaxel are the current standards of care, though they offer limited survival benefits.[10]
Comparative Efficacy Data
Direct comparative efficacy data from head-to-head clinical trials between BI 1701963 and standard-of-care treatments are not yet mature, as BI 1701963 is still in early-phase clinical development.[11][12] However, preclinical studies and the mechanism of action provide a basis for comparison.
Table 1: Preclinical Efficacy of BI 1701963 in Combination Therapy
| Combination | Cancer Type | Key Findings |
| BI 1701963 + MEK inhibitor (Trametinib) | KRAS-mutant cancers | Demonstrated strong impact on KRAS signaling and increased anti-tumor activity due to dual pathway blockade.[4][6] |
| BI 1701963 + KRAS G12C inhibitor | KRAS G12C cancers | Preclinical data suggest the potential for increased anti-tumor activity.[5] |
| BI 1701963 + Irinotecan | Colorectal Cancer | Combination showed strong in vivo efficacy in tumor mouse models.[13] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered and can be accessed through clinical trial databases. The ongoing Phase I trial for BI 1701963 (NCT04111458) is an open-label, dose-escalation study.[11]
Key aspects of the Phase I trial protocol include:
-
Patient Population: Adults with advanced or metastatic solid tumors with a documented KRAS mutation who have failed previous standard therapies.[12]
-
Treatment Arms: Monotherapy with BI 1701963 and combination therapy with the MEK inhibitor trametinib (B1684009).[11][12]
-
Primary Objectives: To determine the maximum tolerated dose and assess the safety and tolerability of BI 1701963 alone and in combination.[12]
-
Secondary Objectives: To evaluate the pharmacokinetic and pharmacodynamic properties and preliminary efficacy (tumor response).[14]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of BI 1701963 and its combination with a MEK inhibitor.
Caption: Mechanism of action of BI 1701963 in inhibiting the KRAS signaling pathway.
Caption: Synergistic effect of combining BI 1701963 with a MEK inhibitor.
Future Directions
The development of BI 1701963 as a pan-KRAS inhibitor represents a promising strategy for treating KRAS-mutant cancers.[4] Clinical trial data will be crucial to fully understand its efficacy and safety profile compared to the existing standard of care. Combination therapies, particularly with MEK inhibitors and potentially with KRAS G12C-specific inhibitors, are a key area of investigation to overcome resistance and improve patient outcomes.[4][5] The scientific community eagerly awaits the results of ongoing and future studies to determine the role of BI 1701963 in the evolving landscape of cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. youtube.com [youtube.com]
- 3. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. lung.org [lung.org]
- 8. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Akari Therapeutics Highlights Preclinical Data [globenewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. A phase 1 open-label dose escalation trial of BI 1701963 as monotherapy and in combination with trametinib in patients with KRAS mutated advanced or metastatic solid tumours | Dana-Farber Cancer Institute [dana-farber.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Assessing the Translational Potential of BI-113823: A Comparative Guide for Researchers
BI-113823, a potent and selective antagonist of the bradykinin (B550075) B1 receptor, has demonstrated significant promise in a range of preclinical models of inflammatory and pain-related disorders. This guide provides a comprehensive comparison of this compound with other therapeutic strategies targeting the bradykinin B1 receptor, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its translational potential.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound exerts its therapeutic effects by selectively blocking the bradykinin B1 receptor (B1R).[1][2] The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues.[1][2] However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a highly specific target for therapeutic intervention in pathological states.[1][2]
Activation of the B1R by its endogenous ligands, such as des-Arg⁹-bradykinin, triggers a signaling cascade that leads to a variety of pro-inflammatory and nociceptive responses. This includes increased vascular permeability, edema, activation of immune cells, and sensitization of sensory neurons. By antagonizing this receptor, this compound effectively mitigates these downstream effects, thereby reducing inflammation and pain.
Preclinical Efficacy of this compound
This compound has demonstrated robust efficacy across a variety of preclinical animal models, highlighting its potential in treating a range of inflammatory and pain conditions.
Inflammatory Pain
In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), oral administration of this compound significantly reversed mechanical hyperalgesia, a key symptom of inflammatory pain.[3] This effect is attributed to the compound's ability to desensitize both peripheral and spinal neurons that become hyperexcitable during inflammation.[3]
Acute Lung Injury and Sepsis
This compound has shown significant protective effects in models of acute lung injury. In mice with endotoxin-induced lung injury, treatment with this compound reduced key inflammatory markers and lung damage.[4] Furthermore, in a rat model of polymicrobial sepsis, this compound administration led to reduced systemic and tissue inflammation, attenuated multi-organ injury, and improved overall survival.[5]
Allergen-Induced Airway Inflammation
In a mouse model of allergen-induced airway inflammation, this compound was effective in reducing the influx of inflammatory cells into the airways and decreasing mucus secretion. These findings suggest a potential role for this compound in the treatment of allergic asthma.
Myocardial Infarction
Preclinical studies in a rat model of myocardial infarction have indicated that treatment with this compound can improve cardiac function post-infarction.
Comparative Analysis with Other B1 Receptor Antagonists
To provide a broader context for the translational potential of this compound, it is compared here with two other bradykinin B1 receptor antagonists: BI 1026706 , a compound from the same company that has undergone clinical testing, and R-954 , another preclinical B1 receptor antagonist.
| Feature | This compound | BI 1026706 | R-954 |
| Development Stage | Preclinical | Phase 1/2 Clinical Trials | Preclinical |
| Route of Administration | Oral (in preclinical models) | Oral | Subcutaneous (in preclinical models) |
| Key Preclinical Indications | Inflammatory Pain, Lung Injury, Sepsis, Airway Inflammation, Myocardial Infarction | Diabetic Macular Edema (preclinical data mentioned) | Endometriosis, Cancer, Diabetic Neuropathy |
| Reported Clinical Trial Outcomes | Not Applicable | Did not meet primary endpoint in a Phase 2 trial for diabetic macular edema (no significant reduction in central retinal thickness).[6][7] | Not Applicable |
Physicochemical and Pharmacokinetic Properties
A favorable pharmacokinetic profile is crucial for the successful translation of a preclinical candidate to a clinical drug. This compound exhibits properties that make it suitable for in vivo studies.[1][2]
| Parameter | This compound (in rodents) | R-954 (in rats) |
| Solubility | High aqueous solubility[1][2] | Not explicitly stated, but administered subcutaneously |
| Metabolic Stability | Stable in human, rat, and mouse microsomes and hepatocytes[1] | Appears not to be metabolized in rat circulation and various tissue homogenates[8] |
| Half-life | Not explicitly stated | 1.9 - 2.7 hours[8] |
| Bioavailability (F%) | Mouse: Not explicitly stated, Rat: Not explicitly stated | Not explicitly stated |
| Protein Binding (human) | 92%[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of the key preclinical models used to evaluate the efficacy of this compound.
CFA-Induced Inflammatory Pain Model in Rats
This model is a standard method for inducing a persistent inflammatory state to study chronic pain.
Methodology:
-
Induction: Wistar rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.[3]
-
Treatment: 24 hours after CFA injection, when inflammation and hyperalgesia are established, rats are treated with this compound orally.[3]
-
Assessment: Mechanical hyperalgesia is assessed at various time points post-treatment using calibrated von Frey filaments to determine the paw withdrawal threshold.
Endotoxin-Induced Acute Lung Injury Model in Mice
This model mimics the inflammatory lung damage seen in conditions like sepsis and ARDS.
Methodology:
-
Induction: Acute lung injury is induced in mice by intratracheal or intraperitoneal injection of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.[4][9][10]
-
Treatment: this compound or a vehicle control is administered to the mice, typically before or shortly after the LPS challenge.[4]
-
Assessment: At a predetermined time point, various parameters of lung injury are assessed, including:
-
Inflammatory cell counts (e.g., neutrophils) and cytokine levels in the bronchoalveolar lavage fluid (BALF).
-
Histopathological examination of lung tissue for signs of inflammation and damage.
-
Measurement of lung vascular permeability and edema.
-
Discussion and Future Directions
The preclinical data for this compound are compelling, demonstrating its efficacy in a variety of disease models where inflammation and pain are key drivers. Its oral bioavailability and favorable pharmacokinetic profile in rodents further support its potential for clinical development.
However, the translational journey from preclinical models to human patients is fraught with challenges. The clinical trial results for BI 1026706, a structurally distinct B1 receptor antagonist from the same company, serve as a cautionary tale. The failure of BI 1026706 to meet its primary endpoint in diabetic macular edema highlights the potential for disconnect between preclinical efficacy and clinical outcomes.[6][7] This could be due to a multitude of factors, including differences in the pathophysiology of the disease between animal models and humans, species-specific variations in pharmacology, or the complexity of the disease being targeted.
For this compound, a thorough understanding of its safety profile in longer-term toxicology studies will be critical. Furthermore, careful selection of the initial clinical indication will be paramount for a successful translational path. The robust preclinical data in inflammatory pain and sepsis may represent the most promising avenues for further investigation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of Endotoxin-Induced Acute Lung Injury and Alveolar Epithelial Cells Apoptosis by Simvastatin Is Associated with Up-Regulation of Survivin/NF-kB/p65 Pathway [mdpi.com]
- 10. [PDF] Endotoxin-induced lung injury in mice: structural, functional, and biochemical responses. | Semantic Scholar [semanticscholar.org]
A Comparative Review of BI-113823: A Selective Bradykinin B1 Receptor Antagonist
This guide provides a comprehensive comparison of the bradykinin (B550075) B1 (B1) receptor antagonist BI-113823 with relevant controls, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the pharmacology and therapeutic potential of B1 receptor antagonists.
This compound is a potent and selective, orally active, non-peptide antagonist of the bradykinin B1 receptor.[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammatory conditions, making it a promising therapeutic target for chronic inflammatory pain.[1][3][4]
Comparative Analysis
A key aspect of the preclinical evaluation of this compound involves comparative studies against a structurally similar but pharmacologically inactive compound, BI-5832, which serves as a negative control.[1][3] This approach allows for the specific effects of B1 receptor antagonism to be delineated from any off-target or non-specific effects of the chemical scaffold.
Binding Affinity and Selectivity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the human B1 receptor. The compound effectively displaces the endogenous ligand kallidin (B13266) with a Ki of 5.3 nM.[1][3] Notably, this compound exhibits significantly lower affinity for the constitutively expressed bradykinin B2 receptor (Ki > 10 µM), highlighting its selectivity.[1][3] This selectivity is a critical feature, as the B2 receptor plays a role in normal physiological processes such as blood pressure regulation.[1]
| Compound | Target | Species | Ki (nM) | Selectivity vs. B2 Receptor |
| This compound | B1 Receptor | Human | 5.3[1][3] | >1886-fold |
| B1 Receptor | Rat | 13.3[1][3] | ||
| B1 Receptor | Rabbit | 15.3[1][3] | ||
| B2 Receptor | Human | >10,000[1][3] | ||
| BI-5832 | B1 Receptor | - | Inactive | - |
In Vitro and In Vivo Efficacy
In preclinical models of inflammatory pain, this compound has been shown to reverse inflammatory hyperalgesia.[4] For instance, in a model of complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia in rats, oral or intrathecal administration of this compound significantly reduced mechanosensitivity of peripheral afferents and spinal nociceptive-specific (NS) neurons.[4] Furthermore, this compound has demonstrated efficacy in reducing allergen-induced airway inflammation and mucus secretion in mice, as well as mitigating endotoxin-induced acute lung injury.[1][5]
Signaling Pathway and Mechanism of Action
The B1 receptor signaling cascade is initiated by the binding of kinins, which activates phospholipase C (PLC). This leads to an increase in intracellular calcium ion concentration, ultimately resulting in inflammatory responses.[1] this compound acts by competitively blocking the binding of endogenous kinins to the B1 receptor, thereby inhibiting this downstream signaling.
Caption: Mechanism of action of this compound in blocking the B1 receptor signaling pathway.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats
This model is used to assess the efficacy of analgesics in a state of chronic inflammation.
-
Induction of Inflammation: Wistar rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.[4]
-
Drug Administration: 24 hours post-CFA injection, this compound is administered either orally or intrathecally.[4]
-
Assessment of Mechanical Hyperalgesia: Mechanical sensitivity is measured before and after drug administration using von Frey filaments or other calibrated mechanical stimuli applied to the inflamed paw.
-
Electrophysiological Recordings: In some studies, electrophysiological recordings are taken from peripheral afferents of the saphenous nerve and spinal wide dynamic range (WDR) and nociceptive-specific (NS) neurons to measure their mechanosensitivity.[4]
Caption: Workflow for evaluating this compound in a CFA-induced inflammatory pain model.
Conclusion
This compound is a highly selective and potent bradykinin B1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain and other inflammatory conditions. Comparative studies, particularly against its inactive analog BI-5832, have been crucial in establishing its specific mechanism of action. The data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BI-113823 and Historical B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, non-peptide B1 receptor antagonist, BI-113823, against historical peptide-based B1 receptor antagonists. The information presented is collated from publicly available experimental data to assist researchers in evaluating its performance and potential applications.
Executive Summary
This compound is a potent and selective small molecule antagonist of the bradykinin (B550075) B1 receptor, a key target in inflammatory and chronic pain pathways. Unlike its peptide-based predecessors, this compound offers the advantage of being a non-peptide molecule, which can translate to improved pharmacokinetic properties. This guide benchmarks this compound against the first-generation antagonist Lys-[Leu8]desArg9-bradykinin and the second-generation antagonists R 715 and B 9958, focusing on binding affinity and functional potency.
Data Presentation
The following tables summarize the available quantitative data for this compound and historical B1 receptor antagonists. It is important to note that the data has been aggregated from various sources and experimental conditions may differ.
Table 1: Comparative Binding Affinity of B1 Receptor Antagonists
| Compound | Type | Species | Binding Affinity (Ki, nM) |
| This compound | Non-peptide | Human | 5.3[1][2][3] |
| Rat | 13.3[1][2][3] | ||
| Rabbit | 15.3[1][2] | ||
| B 9958 | Peptide | Human | 1.4 - 2.5[1] |
| Lys-[Leu8]desArg9-bradykinin | Peptide | - | Data Not Available |
| R 715 | Peptide | - | Data Not Available |
Table 2: Comparative Functional Antagonism of B1 Receptor Antagonists
| Compound | Type | Assay Type | Cell Line | Potency (IC50/pA2) |
| This compound | Non-peptide | Calcium Mobilization | HEK cells expressing human B1R | IC50: 6.97 nM[1][2] |
| Lys-[Leu8]desArg9-bradykinin | Peptide | Calcium Mobilization | HeLa cells | IC50: 990 nM[4] |
| R 715 | Peptide | Functional Antagonism | Rabbit Aorta, Human Umbilical Vein | pA2: 8.4 - 8.5[5] |
| B 9958 | Peptide | - | - | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the B1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human, rat, or rabbit B1 receptor (e.g., CHO-K1 or HEK cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors, is used.
-
Radioligand: A radiolabeled B1 receptor agonist or antagonist, such as [3H]Kallidin[des-Arg10, Leu9], is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at room temperature or 37°C to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound at the B1 receptor.
General Protocol:
-
Cell Culture: HEK cells stably or transiently expressing the human B1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: Increasing concentrations of the test antagonist are added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: A B1 receptor agonist (e.g., [Lys-des-Arg9]-Bradykinin) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response, is calculated.
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Pathway.
Representative Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for Calcium Mobilization Assay.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of BI-113823
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
Core Principle: Hazardous Waste Management
Under no circumstances should BI-113823 or any materials contaminated with it be disposed of down the drain or in regular trash. All waste generated from the handling of this compound must be managed through your institution's hazardous waste program.
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, always wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A lab coat
-
Chemically resistant gloves (double gloving is recommended)
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This includes items such as:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Tubes
-
Contaminated bench paper
-
-
-
Liquid Waste:
-
Dispose of any residual powder or unused stock solutions as liquid hazardous waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and compatible hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Sharps Waste:
-
If syringes and needles are used, dispose of them immediately in a designated sharps container for hazardous chemical waste.
-
If the syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container. Do not recap needles.
-
Step 3: Labeling and Storage
Accurate and clear labeling is essential for regulatory compliance and the safety of waste handlers.
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Note the solvent and approximate concentration if applicable.
-
Record the accumulation start date.
-
Provide the Principal Investigator's name and laboratory location.
-
-
On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
The SAA should have secondary containment to prevent spills.
-
Step 4: Arranging for Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.
-
Provide Information: Furnish the EHS department with all available information about the compound.
-
Approved Disposal Facility: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.
Spill Response
In the event of a spill, treat it as a major incident due to the unknown hazard profile of the compound.
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and the institutional EHS department.
-
Follow Protocol: Adhere to your institution's specific procedures for hazardous chemical spills.
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table summarizes general handling and storage information for research chemicals of this nature.
| Parameter | Guideline | Source |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. | |
| Hazard Classification | Treat as a potentially hazardous chemical of unknown toxicity. | |
| Personal Protective Equipment (PPE) | Lab coat, chemically resistant gloves, and protective eyewear. | |
| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling BI-113823
Essential Safety and Handling Guide for BI-113823
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a selective bradykinin (B550075) B1 receptor antagonist used in chronic inflammatory pain research.[1] Given that a specific Safety Data Sheet (SDS) is not publicly available, this document is based on best practices for handling potentially hazardous, bioactive small molecules in a laboratory setting.
Hazard Assessment and General Precautions
This compound is an orally active, selective bradykinin B1 receptor antagonist.[1] While detailed toxicological properties may not be fully known, it is prudent to treat this compound as potentially hazardous. Assumed hazards include potential harm if swallowed, inhaled, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract.[2] Therefore, a thorough risk assessment should be conducted before any handling, and all personnel must be trained on the appropriate safety procedures.
Personal Protective Equipment (PPE)
The following table outlines the minimum required personal protective equipment for handling this compound. These recommendations are based on general laboratory safety standards for handling chemical compounds.[3][4][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if they become contaminated and after each use. Always wash hands thoroughly after removing gloves.[2] |
| Eyes/Face | Safety Goggles / Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.[3][4] |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing from potential splashes. For procedures with a higher risk, a chemical-resistant apron or gown should be worn over the lab coat.[2][3] |
| Feet | Closed-Toe Shoes | Protects against spills and dropped objects.[3] |
| Respiratory | Respirator (as needed) | A respirator (e.g., N95 or higher) may be necessary when working with the solid compound outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of dust.[3][6] |
Experimental Protocols: Step-by-Step Handling and Disposal
Receiving and Storing the Compound
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leaks.
-
Don PPE: Before opening, put on the minimum required PPE (lab coat, safety glasses, and a single pair of nitrile gloves).
-
Safe Unpacking: Open the shipping container in a designated safe area, preferably within a chemical fume hood or on a disposable bench liner.
-
Verification: Confirm that the compound name and any identifying numbers on the vial match the order details.
-
Vial Inspection: Carefully examine the primary container for any damage.
-
Storage: Store the compound as recommended by the supplier, typically in a cool, dry, and well-ventilated area away from incompatible materials. Ensure the storage location is clearly labeled and secure to prevent unauthorized access.[2]
Preparation of Solutions
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.
-
Full PPE: Don the full required PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.
-
Controlled Environment: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood.
-
Dissolving: Carefully add the solvent to the solid compound. Ensure the container is securely capped before mixing.
Experimental Use
-
Always handle solutions of this compound with the same level of precaution as the solid compound.
-
Clearly label all tubes and containers with the compound name, concentration, and date.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, and use a fume hood if there is a risk of aerosol generation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous chemical waste container. Do not pour chemical waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemically contaminated sharps.[2]
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.[7]
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
